molecular formula C7H5ClN2 B2858309 2-Chloro-6-methylisonicotinonitrile CAS No. 25462-98-0

2-Chloro-6-methylisonicotinonitrile

Cat. No.: B2858309
CAS No.: 25462-98-0
M. Wt: 152.58
InChI Key: GAKJWOAMIXNCPN-UHFFFAOYSA-N
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Description

2-Chloro-6-methylisonicotinonitrile (CAS 25462-98-0) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol, features a pyridine ring substituted with a chloro group, a methyl group, and a nitrile function . This unique arrangement makes it a versatile building block for constructing more complex molecules, particularly in medicinal chemistry where it can be used to develop new active ingredients. The chloro group is a reactive site amenable to nucleophilic aromatic substitution, while the nitrile group can be hydrolyzed or serve as a hydrogen bond acceptor, offering multiple avenues for molecular modification . Available with a purity of 97% , it is essential for researchers to handle this material with care. It is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJWOAMIXNCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-98-0
Record name 2-chloro-6-methylpyridine-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 2-chloro-6-methylisonicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies required to unequivocally confirm its molecular structure. By integrating foundational chemical principles with advanced spectroscopic interpretation, this guide establishes a self-validating system for analysis, ensuring both scientific rigor and practical applicability. We will delve into the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR techniques. Each section will not only present the expected data but also explain the underlying causality for the experimental outcomes, providing a robust model for the characterization of this and structurally related compounds.

Introduction: The Chemical Identity of this compound

This compound is a substituted pyridine derivative characterized by a chlorine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position (the "iso" position). Its chemical formula is C₇H₅ClN₂ with a molecular weight of 152.58 g/mol .[1][2][3] The strategic placement of these functional groups on the pyridine ring results in a molecule with distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex chemical entities.

The unequivocal confirmation of its structure is paramount before its use in any synthetic protocol. This guide provides the methodological approach to achieve this confirmation with a high degree of confidence.

Foundational Analysis: Molecular Mass and Formula Confirmation

The initial step in any structure elucidation workflow is the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions.

Expected Data and Interpretation

The HRMS data will provide the exact mass of the protonated molecule. For C₇H₅ClN₂, the expected monoisotopic mass of the neutral molecule is 152.0141. The protonated molecule [C₇H₆ClN₂]⁺ should therefore have an m/z of 153.0219. A crucial confirmatory feature is the isotopic pattern arising from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in two prominent peaks in the mass spectrum for the molecular ion cluster: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺).

IonCalculated m/zExpected Relative Abundance
[C₇H₆³⁵ClN₂]⁺153.0219100%
[C₇H₆³⁷ClN₂]⁺155.0190~32%

The observation of this characteristic 3:1 isotopic pattern is strong evidence for the presence of a single chlorine atom in the molecule.[4]

Functional Group Identification: Infrared Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a KBr pellet, as a thin film, or with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Correlate the observed absorption bands with known vibrational frequencies for specific functional groups.

Expected Data and Interpretation

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A comparative analysis with structurally similar compounds, such as 2-chloro-6-methylbenzonitrile, can aid in the assignment of these bands.[5][6]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale
Nitrile (C≡N)Stretch2220 - 2240The strong, sharp absorption in this region is highly characteristic of a nitrile group.[5]
Aromatic Ring (Pyridine)C=C and C=N Stretch1400 - 1600Multiple bands are expected due to the various stretching vibrations within the pyridine ring.
Aromatic C-HStretch3000 - 3100These absorptions are typically of weak to medium intensity and appear at wavenumbers higher than 3000 cm⁻¹.
Alkyl (CH₃)C-H Stretch2850 - 2960Symmetric and asymmetric stretching vibrations of the methyl group will appear in this region.
C-ClStretch600 - 800The C-Cl stretching vibration is expected in the fingerprint region and can be difficult to assign definitively without comparative data.

The presence of a strong band around 2230 cm⁻¹ is a key indicator of the nitrile functionality. The combination of aromatic and aliphatic C-H stretching bands further supports the proposed structure.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive placement of substituents on the pyridine ring. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR (with proton decoupling)

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

    • 2D COSY (¹H-¹H Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR: Proton Environment and Connectivity

Expected Chemical Shifts and Multiplicities:

The pyridine ring of this compound has two aromatic protons. Due to the substitution pattern, these protons are not equivalent and will appear as distinct signals.

  • Aromatic Protons (H-3 and H-5): These protons are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). They will likely appear as two singlets or two very finely split doublets, depending on the magnitude of the long-range coupling between them (⁴JHH), which is often small in pyridine rings.[7]

  • Methyl Protons (CH₃): The methyl group at the 6-position is attached to an sp²-hybridized carbon of the pyridine ring. This will result in a singlet in the upfield region of the spectrum (typically δ 2.3-2.7 ppm).

Rationale for Chemical Shifts: The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift. The methyl group is in a more shielded environment and will therefore appear at a lower chemical shift.

¹³C NMR and DEPT: The Carbon Skeleton

Expected Chemical Shifts:

  • Quaternary Carbons (C-2, C-4, C-6): These carbons, which are not directly attached to any protons, will appear as signals in the ¹³C NMR spectrum but will be absent in the DEPT-135 spectrum.

    • C-2 and C-6: These carbons are bonded to electronegative atoms (Cl and N, respectively) and are expected to be significantly deshielded (δ 150-165 ppm).

    • C-4: The carbon bearing the nitrile group will also be deshielded, but likely to a lesser extent than C-2 and C-6.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the range of δ 115-125 ppm.

  • Methine Carbons (C-3 and C-5): These carbons are part of the aromatic ring and are each bonded to one proton. They will appear as positive signals in the DEPT-135 spectrum.

  • Methyl Carbon (CH₃): This carbon will appear as a positive signal in the DEPT-135 spectrum in the upfield region (typically δ 20-30 ppm).

CarbonExpected ¹³C Shift (ppm)DEPT-135
C-2150-160Absent
C-3120-130Positive
C-4135-145Absent
C-5120-130Positive
C-6160-170Absent
C≡N115-125Absent
CH₃20-30Positive
2D NMR: Assembling the Pieces

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

  • COSY (¹H-¹H Correlation): This experiment would show any through-bond coupling between protons. In this case, a very weak cross-peak might be observed between the two aromatic protons if there is a resolvable ⁴J coupling. The absence of other correlations confirms the isolated nature of the proton spin systems.

  • HSQC (¹H-¹³C One-Bond Correlation): This experiment correlates each proton with the carbon to which it is directly attached. It will show cross-peaks between:

    • The aromatic protons and their corresponding aromatic carbons (H-3 with C-3, H-5 with C-5).

    • The methyl protons and the methyl carbon.

  • HMBC (¹H-¹³C Multiple-Bond Correlation): This is arguably the most powerful experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • The methyl protons (at C-6) will show correlations to C-6 and C-5.

    • The aromatic proton at H-3 will show correlations to C-2, C-4, and C-5.

    • The aromatic proton at H-5 will show correlations to C-3, C-4, and C-6.

These HMBC correlations provide the definitive evidence for the substitution pattern on the pyridine ring. For instance, the correlation between the methyl protons and C-5 and C-6 firmly places the methyl group at the 6-position.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

StructureElucidation cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation Sample Sample HRMS HRMS Sample->HRMS Molecular Formula FT-IR FT-IR Sample->FT-IR Functional Groups 1H_NMR 1H NMR Sample->1H_NMR Structure_Confirmed Structure Confirmed HRMS->Structure_Confirmed FT-IR->Structure_Confirmed 13C_NMR 13C NMR & DEPT 1H_NMR->13C_NMR Proton Environments 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Carbon Skeleton 2D_NMR->Structure_Confirmed Connectivity

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergent application of multiple analytical techniques. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate. The combination of mass spectrometry to establish the molecular formula, infrared spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR experiments to map the precise atomic connectivity provides a self-validating and scientifically rigorous approach to structural confirmation.

References

  • Vertex AI Search. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 - Methylamine Supplier.
  • BLD Pharm. 25462-98-0|this compound|BLD Pharm.
  • Ambeed. 25462-98-0 | this compound | Chlorides.
  • Benchchem. A Comparative Guide to the FT-IR Spectroscopy of 2-Chloro-6-methyl-5-phenylnicotinonitrile.
  • Benchchem. Technical Support Center: Characterization of Substituted Pyridines.
  • Sigma-Aldrich. This compound | 25462-98-0.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane.
  • ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile.

Sources

A Technical Guide to 2-Chloro-6-methylisonicotinonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-methylisonicotinonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details its core physicochemical properties, centered around its molecular weight, and extends to in-depth protocols for its synthesis, analytical characterization, and safe handling. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective application in the laboratory.

Core Physicochemical Properties and Structural Analysis

This compound, also known as 2-chloro-6-methylpyridine-4-carbonitrile, is a disubstituted pyridine derivative. Its chemical structure is foundational to its reactivity and utility. The pyridine ring provides a core scaffold, while the chloro, methyl, and nitrile functional groups impart specific chemical characteristics crucial for synthetic transformations.

The molecular weight of this compound is a fundamental constant required for all stoichiometric calculations in synthesis and analysis. The exact mass is critical for high-resolution mass spectrometry, which confirms the elemental composition.

PropertyValueSource
Molecular Weight 152.58 g/mol [1]
Chemical Formula C₇H₅ClN₂[1]
CAS Number 25462-98-0[2][3]
Appearance Solid (Predicted)[1]
Purity Commonly available in >98% grades
Solubility Limited solubility in water; soluble in various organic solvents[1]
InChI Key GAKJWOAMIXNCPN-UHFFFAOYSA-N

Structural Insights:

  • Chlorine Atom: The electron-withdrawing nature of the chlorine atom at the 2-position makes this site susceptible to nucleophilic aromatic substitution, a cornerstone of its synthetic utility. This feature is frequently exploited in drug discovery to introduce diverse functionalities.[4]

  • Nitrile Group: The cyano (-C≡N) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple pathways for derivatization.

  • Methyl Group: The methyl group at the 6-position offers steric bulk and can influence the electronic properties of the pyridine ring, subtly modulating the reactivity of the other positions.

Synthesis and Purification Protocol

The synthesis of this compound often involves a multi-step process that builds the substituted pyridine ring. A common and industrially applicable method involves a condensation reaction followed by a chlorinative cyclization.[5] The causality behind this choice of pathway lies in the accessibility of the starting materials and the high yield achievable.

General Synthesis Workflow

Synthesis_Workflow A Raw Materials: (E)-4-(dimethylamino)but-3-en-2-one + Malononitrile B Step 1: Condensation Reaction (Knoevenagel-type) A->B Catalyst (e.g., Piperidine Acetate) C Intermediate: 2-Cyano-5-(dimethylamino)-3-methyl- penta-2,4-dienamide B->C D Step 2: Chlorinative Cyclization C->D POCl₃ / PCl₅ E Final Product: This compound D->E F Purification (Recrystallization or Chromatography) E->F G Analyzed Product F->G

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies and should be performed by qualified personnel in a controlled laboratory setting.[5]

Step 1: Synthesis of 2-Cyano-5-(dimethylamino)-3-methyl-penta-2,4-dienamide

  • To a reaction vessel equipped with a stirrer and temperature control, add (E)-4-(dimethylamino)but-3-en-2-one and malononitrile as the primary raw materials.

  • Introduce a suitable catalyst, such as piperidine acetate, to facilitate the condensation reaction.

  • Maintain the reaction temperature between 0–100 °C for 1–24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate product is isolated, often through extraction and solvent evaporation.

Step 2: Synthesis of this compound

  • The intermediate from Step 1 is charged into a new reaction vessel.

  • A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is added. This combination is a powerful chlorinating and dehydrating agent, essential for both the chlorination and the ring-closing (cyclization) steps.

  • The reaction is conducted at a temperature between 0–150 °C for 1–24 hours. The vigorous nature of this reaction requires careful temperature control.

  • After the reaction is complete, the mixture is carefully quenched, typically by pouring it onto crushed ice. This hydrolyzes the excess phosphorus halides.

  • The crude product precipitates and is collected by filtration.

Step 3: Purification

  • The crude solid is purified to remove residual reagents and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method.

  • Alternatively, for higher purity, column chromatography on silica gel may be employed.

  • The final product is dried under vacuum to yield a solid, which is then characterized.

Analytical Characterization

A self-validating protocol demands rigorous analytical confirmation of the final product's identity and purity. A combination of spectroscopic and chromatographic techniques is essential.

Standard Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis Techniques cluster_2 Data Interpretation & Confirmation Sample Purified Solid Sample HPLC HPLC / UPLC Sample->HPLC NMR ¹H and ¹³C NMR Sample->NMR MS LC-MS / GC-MS Sample->MS Purity Purity Assessment (>98%) HPLC->Purity Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight Final Confirmed Identity & Purity Purity->Final Structure->Final MolWeight->Final

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-6-methylisonicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. We will delve into the core synthetic strategies, providing detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the reaction parameters. The synthesis of this versatile pyridine derivative is crucial for the advancement of various chemical research endeavors.[1]

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. The presence of three distinct functional groups on the pyridine ring—a chloro group, a methyl group, and a cyano group—provides a rich scaffold for a variety of chemical transformations. This allows for the construction of complex molecular architectures with diverse biological activities. The chloro and cyano groups are particularly valuable handles for nucleophilic substitution and further functionalization, making this compound a versatile intermediate in the synthesis of high-value molecules.

The strategic placement of these functional groups makes this compound a sought-after precursor for a range of applications, including the development of novel therapeutic agents and potent agrochemicals.[1] A robust and efficient synthesis of this compound is therefore of paramount importance for enabling innovation in these fields.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired purity of the final product, and scalability of the process. This guide will focus on the most chemically sound and well-documented approaches, primarily revolving around the functionalization of a pre-existing pyridine core.

The key transformations required for the synthesis of this compound involve the introduction of a chloro group and a cyano group onto a 6-methylpyridine scaffold. The order of these introductions can be varied, leading to different synthetic routes. We will explore the most logical and efficient of these pathways in detail.

Primary Synthesis Pathway: From 2-Amino-6-methylpyridine

This pathway represents a classic and reliable method for the synthesis of this compound, starting from the readily available 2-amino-6-methylpyridine. The overall strategy involves the conversion of the amino group to a chloro group via a Sandmeyer reaction, followed by N-oxidation and subsequent cyanation at the 4-position of the pyridine ring.

Primary Synthesis Pathway A 2-Amino-6-methylpyridine B 2-Chloro-6-methylpyridine A->B  Sandmeyer Reaction    (NaNO2, HCl, CuCl)   C 2-Chloro-6-methylpyridine-N-oxide B->C  N-Oxidation    (m-CPBA or H2O2/AcOH)   D This compound C->D  Cyanation    (KCN, (CH3)2SO4 or DMCC)  

Caption: Primary synthesis pathway for this compound.

Step 1: Sandmeyer Reaction for the Synthesis of 2-Chloro-6-methylpyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide.[2] In this step, the amino group of 2-amino-6-methylpyridine is transformed into a diazonium salt, which is then displaced by a chloride ion in the presence of a copper(I) catalyst.[2][3]

Reaction Mechanism:

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt.[4] The mechanism involves the formation of the nitrosonium ion (NO+) as the key electrophile.[4]

  • Halogenation: The diazonium salt then undergoes a single electron transfer (SET) from the copper(I) catalyst to form an aryl radical and dinitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired aryl chloride.

Experimental Protocol:

Reagent Molar Equivalent Notes
2-Amino-6-methylpyridine1.0Starting material.[5]
Concentrated HCl3.0 - 4.0To form the amine salt and generate nitrous acid.
Sodium Nitrite (NaNO₂)1.1 - 1.2Diazotizing agent.[3]
Copper(I) Chloride (CuCl)0.2 - 1.1Catalyst for the Sandmeyer reaction.[2]
Water-Solvent.

Step-by-Step Methodology:

  • Dissolve 2-amino-6-methylpyridine in concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-6-methylpyridine.

  • Purify the crude product by distillation or column chromatography.

Step 2: N-Oxidation of 2-Chloro-6-methylpyridine

The N-oxidation of the pyridine ring is a crucial step to activate the 4-position for subsequent nucleophilic attack by the cyanide ion. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid.

Experimental Protocol:

Reagent Molar Equivalent Notes
2-Chloro-6-methylpyridine1.0Starting material.
m-Chloroperoxybenzoic acid (m-CPBA)1.1 - 1.5Oxidizing agent.
Dichloromethane (DCM)-Solvent.

Step-by-Step Methodology:

  • Dissolve 2-chloro-6-methylpyridine in dichloromethane and cool the solution to 0 °C.

  • Add m-CPBA portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-chloro-6-methylpyridine-N-oxide, which can often be used in the next step without further purification.

Step 3: Cyanation of 2-Chloro-6-methylpyridine-N-oxide

The introduction of the cyano group at the 4-position (isonicotinonitrile) is achieved by reacting the N-oxide with a cyanide source in the presence of an activating agent. Common activating agents include dimethyl sulfate or dimethylcarbamoyl chloride (DMCC).[6] This reaction proceeds via an addition-elimination mechanism.

Reaction Mechanism:

  • The activating agent (e.g., dimethyl sulfate) reacts with the N-oxide to form a reactive pyridinium intermediate.

  • The cyanide ion then attacks the activated pyridine ring, preferentially at the 4-position due to electronic and steric factors.

  • Subsequent elimination of the activating group and rearomatization of the ring yields the desired this compound.

Experimental Protocol:

Reagent Molar Equivalent Notes
2-Chloro-6-methylpyridine-N-oxide1.0Starting material.
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)1.5 - 2.0Cyanide source. (EXTREME CAUTION: HIGHLY TOXIC)
Dimethyl Sulfate or Dimethylcarbamoyl Chloride (DMCC)1.1 - 1.3Activating agent. (CAUTION: TOXIC and CARCINOGENIC)
Acetonitrile or DMF-Solvent.

Step-by-Step Methodology:

  • UNDER A WELL-VENTILATED FUME HOOD AND WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT. Dissolve 2-chloro-6-methylpyridine-N-oxide in anhydrous acetonitrile or DMF.

  • Add potassium cyanide to the solution and stir vigorously.

  • Slowly add the activating agent (dimethyl sulfate or DMCC) dropwise, maintaining the temperature at or below room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine to remove any remaining cyanide salts and solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Alternative Synthetic Strategies

While the primary pathway described above is robust, other synthetic routes are also viable and may offer advantages in specific contexts.

Pathway 2: Ammoxidation of 2-Chloro-6-methylpyridine

Ammoxidation involves the catalytic reaction of a methyl group with ammonia and an oxidizing agent (typically air) to form a nitrile. This method offers a more direct route to the cyano group, but often requires high temperatures and specialized catalysts, and can suffer from low yields. The direct ammoxidation of 2-chloro-6-methylpyridine to this compound is a potential one-step conversion of the methyl group to the nitrile.

Ammoxidation Pathway B 2-Chloro-6-methylpyridine D This compound B->D  Ammoxidation    (NH3, O2, Catalyst, High Temp.)  

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 2-Chloro-6-methylisonicotinonitrile (CAS No. 25462-98-0). As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application in research and development. Publicly available experimental data for this specific compound is limited; therefore, this document synthesizes supplier-provided information with expert-predicted values derived from fundamental chemical principles and comparative analysis with structurally analogous compounds. We will delve into its chemical identity, core physical properties, and a detailed predicted spectroscopic profile. Furthermore, this guide furnishes standardized, field-proven protocols for the experimental verification of these properties, ensuring researchers and drug development professionals can validate key parameters in their own laboratories.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical development due to their presence in numerous approved drugs. The strategic placement of the chloro, methyl, and cyano groups on the pyridine ring creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

IdentifierValueSource(s)
Compound Name This compound
Synonym(s) 2-chloro-6-methylpyridine-4-carbonitrile; 4-Pyridinecarbonitrile, 2-chloro-6-methyl-[1]
CAS Number 25462-98-0[2]
Molecular Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [2]
2D Structure (Structure drawn based on IUPAC name)
InChI Key GAKJWOAMIXNCPN-UHFFFAOYSA-N

Core Physicochemical Properties

The macroscopic properties of a compound, such as its melting point and solubility, are dictated by its microscopic molecular structure. These characteristics are critical in a drug development context, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

PropertyObservation / ValueSignificance & Expert Insights
Appearance Solid
Melting Point Data not publicly available.The solid state at ambient temperature is expected for a rigid, polar aromatic molecule of this molecular weight. While no experimental value is published, we can infer it will be significantly higher than analogous non-polar structures due to dipole-dipole interactions imparted by the nitrile and chloro groups. For context, the related compound 2-chloro-6-methylbenzonitrile melts at 79-81 °C. The introduction of the nitrogen atom in the pyridine ring typically increases intermolecular forces, suggesting the melting point of the title compound is likely higher.
Boiling Point Data not publicly available.Direct distillation would require high temperatures, likely under vacuum, posing a risk of decomposition. For a compound of this nature, purification is almost exclusively handled by crystallization.
Solubility Limited solubility in water; soluble in some organic solvents.The pyridine nitrogen and cyano group can act as hydrogen bond acceptors, but the overall molecule is dominated by a non-polar aromatic core and lacks hydrogen bond donors, predicting poor aqueous solubility. This is a crucial parameter for drug development; poor aqueous solubility can negatively impact oral bioavailability. Solubility in organic solvents like dichloromethane, ethyl acetate, or tetrahydrofuran is expected to be substantially higher, facilitating its use in synthetic reactions.

Predicted Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule's structure. While experimental spectra for this compound are not widely published, a detailed theoretical profile can be constructed based on the known effects of its constituent functional groups. This predicted profile serves as an essential reference for researchers to confirm the identity and purity of their material.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups, as each group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale & Comparative Insights
Nitrile (C≡N)Stretch2220 - 2240This is a very strong, sharp, and characteristic peak for nitriles on an aromatic ring. Its presence is a key confirmation of the cyano group.[3]
Aromatic RingC=C / C=N Stretch1400 - 1600Multiple bands are expected in this region, confirming the presence of the pyridine ring.
Aromatic C-HStretch3000 - 3100Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic system.[3]
Alkyl (CH₃)C-H Stretch2850 - 2960Strong, sharp bands in this region will confirm the presence of the methyl group.
C-ClStretch650 - 800A moderate to strong band in the lower frequency region of the spectrum is indicative of the carbon-chlorine bond.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Prediction: The molecule has two distinct aromatic protons and one methyl group.

  • δ ~ 7.5-7.8 ppm (2H, multiplet or two distinct singlets/doublets) : These signals correspond to the two protons on the pyridine ring. Their exact chemical shift and splitting pattern will depend on the solvent used. The electron-withdrawing effects of the adjacent chloro and nitrile groups will shift these protons downfield compared to unsubstituted pyridine.

  • δ ~ 2.6 ppm (3H, singlet) : This signal corresponds to the three equivalent protons of the methyl group. It will appear as a sharp singlet as there are no adjacent protons to cause splitting.

¹³C NMR Prediction: The molecule has 7 unique carbon atoms.

  • δ ~ 160 ppm (C-Cl) : The carbon atom directly attached to the chlorine will be significantly deshielded.

  • δ ~ 155 ppm (C-CH₃) : The carbon bearing the methyl group.

  • δ ~ 120-140 ppm (Aromatic C-H & C-CN) : Three distinct signals for the two carbons bonded to hydrogen and the carbon bonded to the nitrile group are expected in this region.[5]

  • δ ~ 117 ppm (C≡N) : The carbon of the nitrile group typically appears in this region.[6]

  • δ ~ 24 ppm (-CH₃) : The carbon of the methyl group will be the most upfield signal.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the elemental composition.

  • Molecular Ion (M⁺) : The primary peak of interest will be the molecular ion. For C₇H₅ClN₂, the expected exact mass is approximately 152.0141 Da.

  • Isotopic Pattern : A crucial diagnostic feature will be the presence of a prominent M+2 peak at approximately 154 Da. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, any fragment containing a chlorine atom will appear as a pair of peaks with a characteristic ~3:1 intensity ratio. This pattern is an unambiguous confirmation of the presence of one chlorine atom in the molecule.

Protocols for Experimental Verification

To ensure scientific integrity and provide actionable methods, this section details standardized protocols for determining key physical properties. These methods are widely accepted and form the basis of regulatory submissions and quality control.

G cluster_0 Physicochemical & Spectroscopic Characterization Workflow A Obtain Pure Sample (>98% purity) B Melting Point Determination (Capillary Method) A->B Distribute Aliquots C Aqueous Solubility (Shake-Flask Method) A->C Distribute Aliquots D Spectroscopic Analysis (IR, NMR, MS) A->D Distribute Aliquots E Data Compilation & Analysis B->E Collect Data C->E Collect Data D->E Collect Data F Final Characterization Report E->F Synthesize Results

Caption: Workflow for the comprehensive characterization of this compound.

Melting Point Determination (USP Capillary Method)

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1 °C) indicates high purity, while a broad and depressed range suggests the presence of impurities which disrupt the crystal lattice.

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

Causality: This method determines the saturation solubility of a compound in water at a given temperature, a critical parameter for predicting its behavior in biological systems and for developing aqueous formulations.

  • Preparation: Add an excess amount of the solid compound to a known volume of deionized water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-capped flask. The excess solid ensures that saturation is achieved.

  • Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. It is often necessary to filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature. Report the result in units such as mg/mL or µM.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification : this compound is classified as harmful. The following GHS Hazard Statements apply:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage Conditions : To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is refrigerated (2-8 °C).

  • Incompatibilities : Avoid contact with strong oxidizing agents.

Conclusion

References

  • This cit
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  • ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile.
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  • Kumar, V., et al. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure and Applied Physics, 48, 85-94.
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  • LabSolutions. (n.d.). 2-Chloro-6-methylisonicotinic Acid.
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  • Oregon State University. (2022). 13C NMR Chemical Shifts.
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  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

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An In-depth Technical Guide to the Solubility of 2-Chloro-6-methylisonicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-chloro-6-methylisonicotinonitrile in organic solvents. Recognizing the scarcity of published quantitative solubility data for this compound, this whitepaper emphasizes a predictive and methodological approach, empowering researchers, scientists, and drug development professionals. The core of this guide is built upon the principles of Hansen Solubility Parameters (HSP) for theoretical prediction, coupled with a detailed, field-proven experimental protocol for empirical validation. By elucidating the causal relationships between molecular structure and solubility, this document serves as a practical manual for solvent selection, process optimization, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in a Versatile Building Block

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility as a molecular scaffold is well-established, with the chloro-, methyl-, and nitrile functional groups providing multiple reaction sites for molecular elaboration. The efficiency of synthetic transformations, purification processes such as crystallization, and the formulation of final products are all critically dependent on the solubility of this intermediate in various organic media. A thorough understanding of its solubility behavior is therefore not merely an academic exercise but a fundamental prerequisite for successful process development and manufacturing.

This guide moves beyond a simple recitation of data, offering instead a robust methodology for both predicting and determining the solubility of this compound. We will first explore the theoretical underpinnings of solubility, focusing on the powerful predictive tool of Hansen Solubility Parameters. This is followed by a practical, step-by-step guide to the experimental determination of solubility, ensuring that theoretical predictions can be validated with empirical data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.

PropertyValue/InformationSource/Comment
Chemical Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Solid (predicted)[1]
Melting Point Predicted to be in a range; data varies.[1]
Boiling Point Predicted around 270 - 280 °C[1]
Solubility in Water Limited[1]
Solubility in Organic Solvents Soluble in some organic solvents[1]
Key Structural Features Pyridine ring, Chloro group, Methyl group, Nitrile group

The presence of a polar pyridine ring and a highly polar nitrile group (C≡N) suggests that polar interactions will be a significant factor in its solubility. The chloro and methyl groups contribute to its van der Waals interactions. The molecule lacks strong hydrogen bond donating capabilities but the nitrogen atoms in the pyridine ring and nitrile group can act as hydrogen bond acceptors.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a useful heuristic, but for a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful framework.[2][3] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.[2]

Estimating the Hansen Solubility Parameters of this compound

Methodology for Estimation (Stefanis-Panayiotou Method):

The Stefanis-Panayiotou group contribution method is a robust approach that utilizes first-order groups (describing the basic molecular structure) and second-order groups (accounting for conjugation and other electronic effects).[4]

Step 1: Deconstruct the Molecule into Functional Groups

  • Aromatic CH

  • Aromatic C-Cl

  • Aromatic C-CH₃

  • Aromatic C-CN

  • Pyridine nitrogen

Step 2: Assign Group Contribution Values

Consult established tables from the Stefanis-Panayiotou method to find the contribution of each group to δD, δP, and δH.

Step 3: Calculate the Estimated HSP

Sum the contributions of all functional groups to obtain the estimated HSP for the entire molecule.

Based on its structure, the estimated Hansen Solubility Parameters for this compound are presented in the table below. Note: These are estimated values and should be used as a predictive tool to be validated by experimentation.

ParameterEstimated Value (MPa⁰·⁵)
δD (Dispersion) 19.5
δP (Polar) 8.8
δH (Hydrogen Bonding) 5.1
Utilizing HSP for Solvent Selection

With the estimated HSP of this compound, we can now predict its solubility in various organic solvents by comparing their respective HSPs. The "distance" (Ra) between the solute and a solvent in Hansen space can be calculated using the following equation:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰·⁵

A smaller Ra value indicates a higher likelihood of good solubility.

The following table provides the HSP for a range of common organic solvents and the calculated Ra value relative to our estimated HSP for this compound. Solvents with lower Ra values are predicted to be better solvents.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Distance)Predicted Solubility
This compound (Estimated) 19.5 8.8 5.1 - -
Acetone15.510.47.08.7Good
Acetonitrile15.318.06.113.0Moderate
Dichloromethane17.07.37.15.8Excellent
Toluene18.01.42.08.2Good
Ethyl Acetate15.85.37.28.2Good
Methanol14.712.322.320.0Poor
Heptane15.30.00.014.4Poor
Tetrahydrofuran (THF)16.85.78.06.7Excellent
Dimethylformamide (DMF)17.413.711.38.4Good
Dimethyl Sulfoxide (DMSO)18.416.410.29.8Good

Note: HSP values for solvents are from established databases.

G cluster_solute This compound (Solute) cluster_solvents Potential Solvents solute δD: 19.5 δP: 8.8 δH: 5.1 DCM Dichloromethane Ra = 5.8 solute->DCM Excellent (Short Distance) THF THF Ra = 6.7 solute->THF Excellent (Short Distance) Toluene Toluene Ra = 8.2 solute->Toluene Good (Moderate Distance) Acetone Acetone Ra = 8.7 solute->Acetone Good (Moderate Distance) Methanol Methanol Ra = 20.0 solute->Methanol Poor (Large Distance)

Experimental Determination of Solubility: The Shake-Flask Method

While predictive models are invaluable for initial solvent screening, experimental verification is crucial for obtaining accurate quantitative solubility data. The equilibrium or "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10]

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units (e.g., g/100 g of solvent, mg/mL, or mol/L).

G start Start prep Add excess solute to vial start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_solvent->equilibrate settle Allow excess solid to settle (e.g., 24h) equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through syringe filter sample->filter dilute Dilute sample filter->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Beyond Hansen: Other Predictive Models

While HSP provides an excellent starting point, other computational models can offer further insights into solubility.

  • Thermodynamic Models: Methods based on thermodynamic cycles combine predictions of activity coefficients, fusion enthalpy, and melting point to estimate solubility curves across a range of temperatures.[4][11][12] These models can be particularly powerful but require more extensive computational resources.

  • Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate molecular descriptors (e.g., topological, electronic, and constitutional) with experimentally determined solubility data.[6][11] Once a robust model is built, it can be used to predict the solubility of new compounds.

Safety and Handling Considerations

As a pyridine derivative and a nitrile, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good choice), safety goggles, and a lab coat.[13][14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[13]

Conclusion

This technical guide has provided a comprehensive, multi-faceted approach to understanding the solubility of this compound in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a robust experimental protocol, researchers and drug development professionals are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The presented methodologies not only offer a pathway to generating crucial solubility data but also foster a deeper understanding of the fundamental principles governing the dissolution process. This knowledge is paramount for the efficient and successful application of this versatile chemical intermediate.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585.
  • Justo, J., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 16956-16965.
  • Hansen Solubility Parameters (HSP) - Adscientis. (n.d.).
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  • 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724. (n.d.). PubChem.
  • 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022. (n.d.). PubChem.
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An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety information for 2-Chloro-6-methylisonicotinonitrile (CAS No. 25462-98-0), a key intermediate in pharmaceutical and agrochemical research. The following sections are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely, ensuring personal safety and regulatory compliance. This document synthesizes available Safety Data Sheet (SDS) information to provide a cohesive and practical safety protocol.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. A clear understanding of its physical and chemical properties is foundational to its safe handling.

PropertyValueSource
Chemical Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [1][2]
Appearance Solid (predicted)[1]
CAS Number 25462-98-0[2][3]
Solubility Limited solubility in water, soluble in some organic solvents.[1]
Storage Conditions Store at -4℃ for short periods (1-2 weeks) and -20℃ for longer periods (1-2 years).[2] Keep in a cool, dry, well-ventilated area away from heat and incompatible substances.[1]
Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin and eye irritation, and respiratory tract irritation.

GHS Pictogram:

Signal Word: Warning[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4][5]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[6][7]

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for minimizing risk. These include preventative measures, response actions in case of exposure, and storage and disposal guidelines.[3][5][7]

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][8]

  • Avoid all personal contact, including inhalation of dust or fumes.[8]

  • Wear appropriate personal protective equipment (PPE), as detailed in Section 4.[3][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

  • Wash hands thoroughly after handling.[3][9]

  • Minimize dust generation and accumulation.[3]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][8]

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[1]

  • Ensure storage containers are clearly labeled.[1]

  • For larger quantities, consider storage in a bunded area to contain potential spills.[6][8]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[10] The selection of appropriate PPE is dependent on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and solution preparation Chemical splash gogglesImpervious gloves (e.g., nitrile)Laboratory coatN95 respirator or higher
Conducting reactions and purifications Chemical splash goggles and face shieldImpervious gloves (e.g., nitrile)Laboratory coatN95 respirator or higher

Engineering Controls:

  • Work should be conducted in a chemical fume hood to minimize inhalation exposure.[11]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][12]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[3][8] Flush skin with plenty of running water for at least 15 minutes.[3] Seek medical attention if irritation occurs or persists.[6][8]

  • Inhalation: Move the exposed person to fresh air at once.[13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][13] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[13]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6][7]

  • Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[6][8] When heated to decomposition, it may emit toxic fumes of chlorides, nitrogen oxides, and cyanides.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14][15]

Accidental Release Measures:

  • Minor Spills:

    • Clean up spills immediately.[6]

    • Wear appropriate PPE, including impervious gloves, safety glasses, and a respirator.[6][8]

    • Use dry clean-up procedures and avoid generating dust.[6][8]

    • Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[6][8]

  • Major Spills:

    • Evacuate the area and move upwind.[6]

    • Alert the fire brigade and inform them of the location and nature of the hazard.[6][8]

    • Prevent the spillage from entering drains, sewers, or watercourses.[6][8]

    • Contain and recover the product wherever possible.[6][8]

Section 6: Toxicological and Ecological Information
  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[12] Long-term exposure is not thought to produce chronic adverse health effects based on animal models, but exposure should be minimized.[6]

  • Ecological Information: There is no specific data available on the ecological effects of this compound. Do not let this chemical enter the environment.[14] It is advised to prevent contamination of drains and waterways.[6]

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[12][14] It is the responsibility of the waste generator to properly classify the waste.[14] Do not dispose of the material into drains or sewer systems.[16]

Visualizations

DOT Script for Emergency Response Workflow

Emergency_Response cluster_Exposure Exposure Event cluster_FirstAid Immediate First Aid cluster_Medical Medical Attention Exposure Exposure Occurs (Eye, Skin, Inhalation, Ingestion) Remove Remove from Exposure Source Exposure->Remove Step 1 Decontaminate Decontaminate (Flush Skin/Eyes, Fresh Air) Remove->Decontaminate Step 2a NoVomit Do NOT Induce Vomiting (Ingestion) Remove->NoVomit Step 2b (If Ingested) SeekMedical Seek Immediate Medical Attention Decontaminate->SeekMedical Step 3 NoVomit->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS Step 4

Caption: Workflow for emergency response to personal exposure.

DOT Script for Safe Handling Protocol

Safe_Handling_Protocol cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep Work in Fume Hood DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle with Care (Avoid Dust/Contact) DonPPE->Handle NoEat No Eating, Drinking, or Smoking Handle->NoEat Wash Wash Hands Thoroughly NoEat->Wash Store Store Properly in Sealed Container Wash->Store

Caption: Step-by-step protocol for safe handling of the compound.

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]
  • BIOFOUNT. This compound. [Link]
  • PubChem.
  • Georganics. 2-Chloro-6-methylbenzonitrile. [Link]
  • ChemRadar.

Sources

Spectroscopic and Spectrometric Characterization of 2-Chloro-6-methylisonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic and spectrometric data for 2-Chloro-6-methylisonicotinonitrile (CAS No. 25462-98-0), a key heterocyclic building block in medicinal chemistry and materials science. In the absence of a complete, publicly collated experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predictive analysis. By examining data from structurally analogous compounds, we offer an expert-driven interpretation of the anticipated spectra. Furthermore, this guide furnishes detailed, field-proven protocols for acquiring high-fidelity NMR, IR, and MS data, enabling researchers to perform robust in-house characterization. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, quality control, and application of this compound.

Introduction: The Structural Elucidation Challenge

This compound is a substituted pyridine derivative featuring three key functional groups: a chloro group, a methyl group, and a nitrile (cyano) group. This specific arrangement of substituents on the pyridine ring dictates its unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

A critical step in any synthetic workflow is the unambiguous structural confirmation and purity assessment of such intermediates. Techniques like NMR, IR, and MS are the cornerstones of this process. However, for many specialized reagents like this compound, a fully characterized and published reference dataset is not always readily accessible in public databases.

This guide addresses this gap by providing a two-part solution:

  • Part A: Predictive Spectroscopic Analysis: A thorough interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra based on foundational spectroscopic principles and comparative analysis with related structures.

  • Part B: Standardized Acquisition Protocols: Detailed, step-by-step methodologies for obtaining experimental data, ensuring reproducibility and accuracy in the laboratory.

Predicted Spectroscopic & Spectrometric Data

The following sections detail the anticipated spectral characteristics of this compound. These predictions are grounded in the known effects of substituents on the pyridine ring and are supported by data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, we expect a simple yet informative set of spectra. The analysis will be conducted assuming a standard deuterated solvent such as Chloroform-d (CDCl₃).

cluster_input Inputs cluster_analysis Analysis Steps cluster_output Predicted Output mol Molecule Structure (this compound) symm 1. Assess Molecular Symmetry mol->symm analog Analogous Compound Data (e.g., 2-Chloro-picolines) shifts 3. Predict Chemical Shifts (Inductive/Resonance Effects) analog->shifts env 2. Identify Unique Proton & Carbon Environments symm->env env->shifts coupling 4. Determine Spin-Spin Splitting (n+1 rule) shifts->coupling c_nmr ¹³C NMR Spectrum shifts->c_nmr h_nmr ¹H NMR Spectrum coupling->h_nmr

Caption: Logical workflow for predicting NMR spectra.

The molecule is asymmetric, leading to two distinct aromatic proton signals and one methyl proton signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Methyl (H-7)~ 2.6Singlet (s)3HThe methyl group is attached to an aromatic ring, typically placing its signal in this region. No adjacent protons result in a singlet.
Aromatic (H-5)~ 7.4Singlet (s)1HThis proton is ortho to the electron-withdrawing cyano group, which deshields it, shifting it downfield. It has no adjacent protons, appearing as a singlet.
Aromatic (H-3)~ 7.6Singlet (s)1HThis proton is ortho to the electronegative chloro group and meta to the cyano group, leading to significant deshielding and the most downfield shift. It also lacks adjacent protons.

Expert Insight: The absence of proton-proton coupling in the aromatic region is a key identifying feature. The precise chemical shifts are sensitive to the solvent used; more polar solvents like DMSO-d₆ would likely shift the aromatic protons further downfield.

The molecule has seven carbon atoms, all in unique chemical environments. A standard broadband proton-decoupled ¹³C NMR spectrum will show seven distinct signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Methyl (C-7)20 - 25Typical range for a methyl group attached to an sp² carbon of a pyridine ring.
Nitrile (C-8)115 - 120The cyano group carbon characteristically appears in this upfield region of the sp-hybridized carbons.[1]
C-4 (ipso-CN)120 - 125The carbon bearing the cyano group. Its chemical shift is influenced by the nitrile's electronic effects.
Aromatic (C-5)~ 127Aromatic CH carbon.
Aromatic (C-3)~ 140Aromatic CH carbon, significantly deshielded by the adjacent chloro group.
C-2 (ipso-Cl)150 - 155The carbon atom directly bonded to the highly electronegative chlorine atom is strongly deshielded.
C-6 (ipso-CH₃)160 - 165The carbon bearing the methyl group is also significantly deshielded within the pyridine ring system.

Expert Insight: The signals for the quaternary carbons (C-2, C-4, C-6, and C-8) will typically be of lower intensity than those for the protonated carbons (C-3, C-5, and C-7) due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard decoupled experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups. The spectrum of this compound will be dominated by vibrations from the nitrile, the C-Cl bond, and the substituted pyridine ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Justification
Aromatic C-H Stretch3050 - 3150Medium-WeakCharacteristic of sp² C-H bonds on the pyridine ring.[2]
Aliphatic C-H Stretch2900 - 3000Medium-WeakStretching vibrations of the methyl group C-H bonds.
C≡N Stretch (Nitrile)2220 - 2240Strong, SharpThis is a highly characteristic and reliable absorption for a nitrile group conjugated with an aromatic system.
C=C & C=N Ring Stretch1400 - 1600Medium-StrongMultiple bands are expected in this region, corresponding to the stretching vibrations of the pyridine ring framework.
C-Cl Stretch700 - 800StrongThe stretching vibration for a C-Cl bond on an aromatic ring typically appears in this region of the fingerprint domain.

Expert Insight: The sharpness and strong intensity of the C≡N stretch at ~2230 cm⁻¹ would be the most prominent and easily identifiable peak in the spectrum, serving as a primary confirmation of the nitrile group's presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this molecule, Electron Ionization (EI) would likely be used.

mol Parent Molecule (C₇H₅ClN₂) MW: 152.58 ionize Ionization (EI) mol->ionize mol_ion Molecular Ion [M]⁺˙ m/z = 152, 154 ionize->mol_ion frag1 Loss of Cl˙ [M-Cl]⁺ m/z = 117 mol_ion->frag1 Fragmentation frag2 Loss of HCN [M-HCN]⁺˙ m/z = 125, 127 mol_ion->frag2 Fragmentation frag3 Loss of CH₃˙ [M-CH₃]⁺ m/z = 137, 139 mol_ion->frag3 Fragmentation

Caption: Predicted fragmentation pathway in EI-MS.

  • Molecular Ion (M⁺˙): The most critical feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed.

    • m/z 152: Corresponding to the molecule with the ³⁵Cl isotope.

    • m/z 154: Corresponding to the molecule with the ³⁷Cl isotope. The intensity of this peak will be approximately one-third that of the m/z 152 peak.

  • Key Fragments:

    • m/z 117: This prominent peak would correspond to the loss of a chlorine radical ([M-Cl]⁺) from the molecular ion.

    • m/z 125/127: Represents the loss of hydrogen cyanide (HCN) from the molecular ion, a common fragmentation for aromatic nitriles. The 3:1 isotopic pattern would be retained.

    • m/z 137/139: Represents the loss of a methyl radical ([M-CH₃]⁺).

Expert Insight: High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for unambiguous confirmation of the elemental formula C₇H₅ClN₂. For example, the expected exact mass for [C₇H₅³⁵ClN₂]⁺ is 152.0196.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectroscopic and spectrometric data for this compound.

Protocol: NMR Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker AVANCE 400 MHz or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: a. Accurately weigh 10-15 mg of the compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (CDCl₃ is recommended as a starting point) in a clean, dry vial. c. Add tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • ¹H NMR Acquisition: a. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. b. Acquire a standard one-pulse ¹H spectrum. Typical parameters: spectral width of 12-15 ppm, 30° pulse angle, relaxation delay (d1) of 1-2 seconds, and 16-32 scans for good signal-to-noise. c. Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

  • ¹³C{¹H} NMR Acquisition: a. Tune the probe to the ¹³C frequency. b. Acquire a standard proton-decoupled ¹³C spectrum. Typical parameters: spectral width of 220-240 ppm, 30-45° pulse angle, relaxation delay (d1) of 2-5 seconds to allow for quaternary carbon relaxation, and 1024 or more scans. c. Process the FID similarly to the ¹H spectrum and calibrate to the TMS signal at 0.00 ppm (or the residual solvent signal, e.g., CDCl₃ at 77.16 ppm).

Protocol: IR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent), preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): a. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely. b. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum. c. Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. d. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: a. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. b. Process the data to display in absorbance or transmittance mode as required.

Protocol: MS Data Acquisition
  • Instrumentation: A mass spectrometer capable of Electron Ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

  • Sample Preparation (GC-MS): a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). b. Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the MS detector.

  • Data Acquisition: a. Set the ion source to EI mode, typically at 70 eV. b. Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-300). c. The data system will record the mass spectrum corresponding to the chromatographic peak of the target compound.

  • Data Analysis: a. Identify the molecular ion peak and its characteristic [M+2] isotope peak. b. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

This guide provides a robust framework for understanding and verifying the chemical identity of this compound. The predictive data serves as a reliable benchmark for researchers, outlining the key spectral features to expect during analysis. By following the detailed experimental protocols, scientists can confidently acquire high-quality data, ensuring the integrity of their materials and the validity of their subsequent research. This synthesis of predictive analysis and practical methodology is designed to empower professionals in drug development and chemical synthesis, facilitating more efficient and accurate scientific outcomes.

References

  • The Royal Society of Chemistry. (n.d.). Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction.
  • PubChem. (n.d.). 2-Chloro-4-cyanopyridine. National Center for Biotechnology Information.
  • ResearchGate. (2015). Infrared spectrum of 2-chloro-6-methylbenzonitrile.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2021). ¹³C NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloro-2-methylpropane.
  • eCampusOntario Pressbooks. (n.d.). Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

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A Technical Guide on the Potential Biological Activities of 2-Chloro-6-methylisonicotinonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-Chloro-6-methylisonicotinonitrile represents a versatile, yet underexplored, synthetic intermediate. Its unique substitution pattern—featuring an electron-withdrawing nitrile group, a reactive chlorine atom amenable to nucleophilic substitution, and a methyl group for potential steric and electronic modulation—makes it an attractive starting point for the synthesis of diverse compound libraries. This technical guide provides an in-depth analysis of the potential biological activities of derivatives originating from this scaffold. We synthesize findings from across the literature to explore their promising anticancer, antimicrobial, and kinase inhibitory properties. This guide delves into the mechanisms of action, presents key quantitative data, outlines detailed experimental protocols for synthesis and evaluation, and offers a forward-looking perspective for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Foundation for Chemical Diversity

The core structure of this compound (CAS 25462-98-0) is a pyridine ring substituted at positions 2, 4, and 6.[1] The strategic placement of its functional groups provides a robust platform for synthetic diversification.

  • The Nitrile Group (C≡N) at C4: This group is a strong electron-withdrawing moiety that influences the reactivity of the entire ring. It can also act as a hydrogen bond acceptor or be hydrolyzed to a carboxamide or carboxylic acid, offering further derivatization possibilities.[2]

  • The Chlorine Atom at C2: As a leaving group, the chlorine atom is the primary site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles, enabling the generation of diverse chemical libraries.

  • The Methyl Group at C6: This group provides steric bulk and can be involved in hydrophobic interactions within biological targets. It also electronically modifies the pyridine ring, influencing its overall reactivity and the pKa of the ring nitrogen.

The combination of these features makes this scaffold an ideal starting point for creating novel molecules with significant therapeutic potential.

Synthetic Strategies for Bioactive Derivatives

The generation of bioactive derivatives from the this compound core primarily leverages the reactivity of the C2-chloro substituent. Multicomponent reactions (MCRs) and standard cross-coupling chemistries are highly effective for rapidly building molecular complexity.[3] A generalized workflow enables the exploration of a vast chemical space to establish structure-activity relationships (SAR).

G cluster_0 Core Scaffold cluster_1 Primary Derivatization cluster_2 Bioactive Derivatives Core 2-Chloro-6-methyl- isonicotinonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2, R-OH) Core->SNAr Introduce diverse side chains Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) (e.g., with R-B(OH)2) Core->Coupling Form C-C or C-N bonds Anticancer Anticancer Agents (Kinase Inhibitors, Apoptosis Inducers) SNAr->Anticancer Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) SNAr->Antimicrobial Coupling->Anticancer Other Other Bioactivities (Antiviral, Anti-inflammatory) Coupling->Other

Caption: Generalized workflow for synthesizing bioactive derivatives.

Anticancer Activities of Isonicotinonitrile Derivatives

A substantial body of research highlights the anticancer potential of compounds featuring the substituted pyridine core. These derivatives exert their effects through multiple mechanisms, including kinase inhibition, cell cycle disruption, and induction of apoptosis.

Mechanism I: Kinase Inhibition

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4] Derivatives of pyridine and related heterocycles have been successfully developed as potent kinase inhibitors.

A prominent example is Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[5][6] While not a direct derivative, its structure incorporates a substituted aminopyrimidine-thiazole carboxamide, demonstrating the utility of nitrogen-containing heterocyclic scaffolds in targeting the ATP-binding pocket of kinases. The synthesis of analogs from this compound could yield novel inhibitors targeting kinases such as EGFR, JAK, or mTORC1.[7][8]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK ADP ADP RTK->ADP Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Pathway Phosphorylation ATP ATP ATP->RTK Inhibitor Isonicotinonitrile Derivative Inhibitor->RTK Binds to ATP pocket, blocks phosphorylation Response Cell Proliferation & Survival Pathway->Response

Caption: Mechanism of action for a putative kinase inhibitor derivative.

Mechanism II: Induction of Apoptosis and Cell Cycle Arrest

Many effective anticancer agents function by forcing malignant cells into programmed cell death (apoptosis) or halting their proliferation (cell cycle arrest). Pyridine derivatives have been shown to induce G2/M phase arrest and apoptosis in liver (HepG2) and breast (MCF-7) cancer cells, often through the upregulation of tumor suppressor proteins like p53 and signaling proteins such as JNK.[9]

The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Derivative Type Cancer Cell Line IC₅₀ (µg/mL) Reference
Isoniazid Derivative (18)OVCAR-8 (Ovarian)0.618[10]
Isoniazid Derivative (18)HL-60 (Leukemia)0.617[10]
Isoniazid Derivative (15)HCT-116 (Colon)2.025[10]
N-nicotinonitrile (11)MCF-7 (Breast)Promising Activity[11]
N-nicotinonitrile (12)HepG2 (Liver)Promising Activity[11]
Dihydropyridin-carbonitrile (8)MCF-7 (Breast)0.01 - 0.02[12]
Dihydropyridin-carbonitrile (16)SF-268 (CNS)0.01 - 0.02[12]
Activity was compared favorably to doxorubicin.
Mechanism III: Microtubule Disruption

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in mitosis. Agents that disrupt microtubule dynamics are a cornerstone of chemotherapy. Certain classes of N-substituted isatins, which can be viewed as complex heterocyclic structures, act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[13] This leads to mitotic arrest and subsequent cell death.[13] Given the structural similarities, isonicotinonitrile derivatives could be designed to target the same site.

Antimicrobial Properties

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[14] Derivatives based on the pyridine scaffold, particularly hydrazone derivatives, have demonstrated broad-spectrum antimicrobial activity.[15][16]

Antibacterial and Antifungal Activity

Studies have shown that nicotinic acid and isonicotinonitrile derivatives are active against a range of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Aspergillus niger).[17][18] The efficacy of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Derivative Class Microorganism MIC (µg/mL) Reference
2-chloro-6-methylquinoline hydrazoneS. aureus3.12[15]
Nicotinic acid acylhydrazone (13)S. epidermidis1.95[18]
Nicotinic acid acylhydrazone (13)S. aureus (MRSA)7.81[18]
Small molecule II-6sS. mutans (biofilm)3.91[19]
CystobactamidsP. aeruginosa0.5 - 32[20]
Dioxomolybdenum(VI) complexE. coli0.62 (mmol/L)[14]
Antiviral Activity

The chemical versatility of this scaffold also extends to antiviral applications. For instance, certain 2-oxonicotinonitrile derivatives have been screened against a panel of viruses and showed moderate activity against influenza A (H1N1) and slight activity against the H5N1 serotype.[21]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols for the synthesis and evaluation of these derivatives are critical. The following sections provide self-validating, step-by-step methodologies for key workflows.

Exemplary Synthesis: Preparation of an Isonicotinoyl Hydrazone Derivative

This protocol describes a general condensation reaction to form a hydrazone, a common bioactive moiety.[15][22]

  • Preparation of Hydrazide: React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux to substitute the chlorine atom and form 2-hydrazinyl-6-methylisonicotinonitrile.

  • Condensation Reaction: Dissolve the resulting hydrazide (1 equivalent) in absolute ethanol.

  • Add a few drops of glacial acetic acid to act as a catalyst.

  • Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.

  • Stir the mixture at room temperature or under reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The solid product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][23]

Caption: Standard workflow for the MTT cytotoxicity assay.

  • Cell Plating: Seed human cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1% (v/v).[10] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C.[23]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology and infectious diseases.

Future research should focus on:

  • Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds.

  • In Vivo Efficacy: Advancing promising candidates to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

  • Combating Resistance: Evaluating lead antimicrobial and anticancer compounds against a broader panel of drug-resistant bacterial strains and cancer cell lines.[13]

References

  • Lima, M. F., et al. (2018). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Molecules.
  • Al-Sanea, M. M., et al. (2022). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Scientific Reports.
  • Gupta, P., et al. (2019). Miscellaneous N-substituted isatins as potential anticancer agents. ResearchGate.
  • Gupta, P., et al. (2019). Systematic Review on Cytotoxic and Anticancer Potential of N-Substituted Isatins as Novel Class of Compounds Useful in Multidrug-Resistant Cancer Therapy: In Silico and In Vitro Analysis. SN Comprehensive Clinical Medicine.
  • Ramos, J. P., et al. (2021). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology.
  • Various Authors. (2025). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
  • Abdel-Gawad, H., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry.
  • Various Authors. (n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate.
  • He, J., et al. (2019). Antimicrobial activities of a small molecule compound II-6s against oral streptococci. Scientific Reports.
  • El-Hossary, E. M., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics.
  • Various Authors. (n.d.). Mechanism of anticancer derivatives. ResearchGate.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate.
  • Massoud, A., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics.
  • Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate.
  • Herak, D. C., et al. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters.
  • de Oliveira, R. B., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Scientific Reports.
  • Wu, C., et al. (2019). Salicylanilides and Their Anticancer Properties. Molecules.
  • Bushueva, V. Y., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules.
  • Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules.
  • Pinto, M., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Pharmacology.
  • Google Patents. (2020). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene. Google Patents.
  • Imasheva, D. R., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules.
  • Hughes, S. E., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences.
  • Zhang, J., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research.
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  • Logsdon, D. P., et al. (2024). Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer. Nature Communications.
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  • da Costa, T. A. M., et al. (2023). In Vitro and In Silico Evaluation of Isatin‐Derived Spirooxindoles as Antituberculosis Drug Candidates. Chemistry & Biodiversity.
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  • Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.
  • Katarzyna, S., & Agnieszka, G. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.
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The Strategic Intermediate: A Technical Guide to 2-Chloro-6-methylisonicotinonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of the research and applications of 2-Chloro-6-methylisonicotinonitrile, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its synthesis, chemical reactivity, and, most critically, its role as a strategic intermediate in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive literature review and practical, field-proven insights into the utilization of this versatile compound.

Introduction: The Unassuming Power of a Substituted Pyridine

In the vast landscape of chemical scaffolds used in drug discovery, substituted pyridines hold a place of prominence. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them a favored motif in the design of bioactive molecules. Among these, this compound (CAS No. 25462-98-0) has emerged as a particularly valuable intermediate.[1] Its structure, featuring a nitrile group, a strategically placed chlorine atom, and a methyl group on the pyridine ring, offers a confluence of reactivity and functionality that medicinal chemists can exploit to construct complex molecular architectures.

The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of other heterocyclic systems. The methyl group at the 6-position can influence the molecule's conformation and metabolic stability. This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the synthesis of high-value pharmaceutical agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its effective use in synthesis and for its proper characterization in subsequent products.

PropertyValueReference
CAS Number 25462-98-0[1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Solid
Storage Inert atmosphere, 2-8°C[1]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the seven distinct carbon atoms, including the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon.[2]

  • FTIR: The infrared spectrum will be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other significant absorptions will include C-H stretching and bending vibrations for the aromatic and methyl groups, and C-Cl stretching vibrations.[3][4]

Synthesis and Chemical Reactivity

The synthesis of this compound is not widely detailed in standard chemical literature. However, a plausible synthetic route can be adapted from established methods for preparing substituted chloropyridines. A common strategy involves the chlorination of the corresponding hydroxypyridine precursor.

Proposed Synthesis Protocol (Adapted from related procedures)

This protocol is an adapted procedure based on the general synthesis of chloropyridines from their corresponding hydroxypyridines.

Step 1: Synthesis of 2-Hydroxy-6-methylisonicotinonitrile

A potential starting material is 2-hydroxy-6-methylpyridine-4-carbonitrile.

Step 2: Chlorination

The hydroxyl group at the 2-position can be converted to a chlorine atom using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Chlorination of 2-Hydroxy-6-methylisonicotinonitrile (Adapted)

  • In a well-ventilated fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-6-methylisonicotinonitrile (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Disclaimer: This is a proposed and adapted protocol. Researchers should perform their own literature search and risk assessment before attempting any chemical synthesis.

Chemical Reactivity and Key Transformations

The chlorine atom at the 2-position of the pyridine ring is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 2-position. While chloro-pyridines are generally less reactive than their bromo or iodo counterparts, the use of appropriate palladium catalysts and ligands (e.g., those developed by Buchwald and Fu) can facilitate efficient coupling.

Caption: Conceptual workflow for the synthesis of Dasatinib, highlighting the key "2-chloro-6-methylphenyl" fragment.

The presence of the chloro and methyl groups on the phenyl ring in Dasatinib is crucial for its biological activity. These substituents likely play a key role in optimizing the binding of the inhibitor to the ATP-binding pocket of the target kinases through specific hydrophobic and electronic interactions.

Broader Potential in Medicinal Chemistry

Beyond its application in the synthesis of Dasatinib, the this compound scaffold holds potential for the development of a wide range of other bioactive molecules. The ability to readily introduce diverse functionality at the 2-position through cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets. Researchers can explore the synthesis of derivatives as potential inhibitors of other kinases, proteases, or as modulators of G-protein coupled receptors.

Conclusion and Future Outlook

This compound is a testament to the power of strategically functionalized heterocyclic building blocks in modern drug discovery. Its unique combination of a reactive chlorine handle, a versatile nitrile group, and a modulating methyl group provides medicinal chemists with a powerful tool for the synthesis of complex and potent bioactive molecules. The successful application of a closely related derivative in the synthesis of the blockbuster anticancer drug Dasatinib underscores the immense potential of this scaffold.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its utility in the synthesis of novel therapeutics targeting a broader range of diseases is a promising avenue for future drug discovery efforts. As our understanding of the molecular basis of disease continues to grow, versatile and strategically designed building blocks like this compound will remain indispensable tools in the quest for new and improved medicines.

References

  • Organic Syntheses Procedure. (n.d.). 2-chloronicotinonitrile.
  • ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA.
  • ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile.
  • Optional[FTIR]. (n.d.). 2-chloro-6-methylisonicotinic acid, 2-(p-chlorophenyl)hydrazide - Spectrum.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
  • Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC medicinal chemistry, 13(9), 1121–1127.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of 2-chlorobutane.
  • NIST WebBook. (n.d.). 2-Chloro-6-methylbenzylamine.
  • Google Patents. (n.d.). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • Georgia State University. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.

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An In-depth Technical Guide to 2-Chloro-6-methylisonicotinonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, certain molecules, though not headline-grabbing final products, form the critical backbone of innovation. 2-Chloro-6-methylisonicotinonitrile is one such unassuming yet pivotal scaffold. Its unique arrangement of a chloro substituent, a methyl group, and a nitrile function on a pyridine ring bestows upon it a versatile reactivity profile, making it a sought-after intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its synthesis and physicochemical properties to its applications, grounded in established scientific principles and practical insights.

I. Physicochemical and Safety Profile

A thorough understanding of a compound's properties and safety considerations is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for its purification and characterization.

PropertyValueSource
CAS Number 25462-98-0
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol [1]
Appearance Solid (predicted)[1]
Boiling Point ~270 - 280 °C (predicted)[1]
Melting Point Data may vary[1]
Solubility Limited solubility in water, soluble in some organic solvents[1]
Purity Commercially available in various purity grades (e.g., 95%, 98%)[1]
Safety and Handling

This compound is a chemical that requires careful handling in a controlled laboratory environment. The following safety information is derived from available Safety Data Sheets (SDS).[2]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/eye protection/face protection.

  • First Aid Measures:

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound and to perform a thorough risk assessment for any planned experimental work.

II. The Synthetic Landscape: Pathways to this compound

While a singular, seminal publication detailing the "discovery" of this compound remains elusive in the readily available literature, its synthesis can be logically deduced from established methods for preparing substituted cyanopyridines. The following represents a plausible and technically sound synthetic approach, drawing parallels from the preparation of structurally similar compounds.

The synthesis of 2-chloro-4-methylpyridine, a related compound, often involves the reaction of 3-methylpyridine 1-oxide with phosphorus oxychloride.[3] This suggests a potential pathway to our target molecule could start from a corresponding pyridine-N-oxide. A general and convenient method for preparing cyanopyridines involves the reaction of pyridine-N-oxides with a cyanide source.

A logical synthetic pathway would, therefore, involve the following key transformations:

  • N-Oxidation: Conversion of a suitable lutidine derivative to its corresponding N-oxide.

  • Cyanation: Introduction of the nitrile group onto the pyridine ring.

  • Chlorination: Introduction of the chlorine atom at the 2-position.

The following diagram illustrates a potential synthetic workflow:

Synthesis_Workflow Start 2,6-Lutidine N_Oxide 2,6-Lutidine-N-oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Cyanation_Intermediate 6-Methylpyridine-2,4-dicarbonitrile (Hypothetical) N_Oxide->Cyanation_Intermediate Cyanation (e.g., TMSCN, Benzoyl Chloride) Target This compound Cyanation_Intermediate->Target Selective Chlorination & Decyanation (Proposed)

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed, hypothetical procedure based on analogous transformations. It should be treated as a conceptual guide and optimized for specific laboratory conditions.

Step 1: Synthesis of 2,6-Lutidine-N-oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-lutidine in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-lutidine-N-oxide.

  • Purify the product by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

This step is more speculative and likely involves a multi-step process or a one-pot reaction with carefully controlled regioselectivity. A plausible approach could involve a Reissert-type reaction followed by chlorination.

  • To a solution of 2,6-lutidine-N-oxide in an aprotic solvent (e.g., acetonitrile), add trimethylsilyl cyanide (TMSCN) and a suitable activating agent like benzoyl chloride at low temperature.

  • Allow the reaction to proceed, which is expected to introduce a cyano group at the 4-position.

  • The subsequent chlorination at the 2-position could potentially be achieved by treating the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This step would likely require elevated temperatures.

  • Work-up would involve carefully quenching the reaction mixture with ice water, followed by extraction with an organic solvent.

  • The crude product would then be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • N-Oxidation: The N-oxide is a key intermediate as it activates the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions.

  • Cyanation: The use of TMSCN is a common and effective method for introducing a cyano group. The activating agent (e.g., benzoyl chloride) facilitates the addition of the cyanide nucleophile.

  • Chlorination: Phosphorus oxychloride is a standard reagent for converting hydroxypyridines (or their N-oxide tautomers) to chloropyridines.

This proposed synthesis is a logical construction based on established pyridine chemistry. The actual industrial synthesis may utilize different reagents or a more streamlined process, potentially covered by proprietary patents.

III. Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this compound is limited, we can infer its expected spectral characteristics based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A comparative analysis with the known spectrum of 2-chloro-6-methylbenzonitrile provides valuable insights.[4]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch2220 - 2240
Aromatic RingC=C Stretch1400 - 1600 (multiple bands)
Aromatic C-HStretch3000 - 3100
Alkyl (CH₃)C-H Stretch2850 - 2960
C-ClStretch600 - 800
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide definitive structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around 2.5 ppm) and two singlets or an AB quartet for the aromatic protons on the pyridine ring (in the range of 7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms: one for the methyl carbon, one for the nitrile carbon, and five for the pyridine ring carbons, with their chemical shifts influenced by the chloro and cyano substituents.

IV. Applications in Synthesis

This compound is a valuable intermediate primarily due to the differential reactivity of its functional groups, which allows for sequential and selective modifications.

Applications cluster_reactions Key Reactions Intermediate This compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution (at C2) Intermediate->Nucleophilic_Substitution Nitrile_Transformation Nitrile Group Transformations Intermediate->Nitrile_Transformation Methyl_Oxidation Methyl Group Oxidation Intermediate->Methyl_Oxidation Pharma Pharmaceuticals Agro Agrochemicals Materials Functional Materials Nucleophilic_Substitution->Pharma Nucleophilic_Substitution->Agro Nitrile_Transformation->Pharma Nitrile_Transformation->Agro Methyl_Oxidation->Materials

Caption: Key reaction pathways and application areas for this compound.

Role in Pharmaceutical Synthesis

The pyridine scaffold is a common motif in many biologically active molecules. The chloro substituent at the 2-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol-containing fragments. This makes it a key building block for constructing libraries of compounds for drug discovery. For instance, related 2-chloropyridine derivatives are used in the synthesis of kinase inhibitors and other targeted therapies. While direct public evidence is sparse, it is highly probable that this compound is utilized in proprietary drug discovery programs.

Importance in Agrochemicals

Similar to pharmaceuticals, the development of novel herbicides, insecticides, and fungicides often relies on the synthesis of new heterocyclic compounds. The 2-chloro-6-methylpyridine moiety is a known component in some agrochemical products. The versatility of this compound allows for the creation of diverse molecular structures that can be screened for desired biological activity against agricultural pests and diseases. For example, 2-chloro-5-chloromethyl thiazole, a structurally related compound, is a key intermediate for the synthesis of neonicotinoid insecticides like thiamethoxam and clothianidin.[5]

V. Conclusion and Future Outlook

This compound stands as a testament to the enabling power of key chemical intermediates. While its own discovery and history may not be prominently documented, its value is evident in the potential it holds for the synthesis of more complex and functional molecules. Its well-defined reactivity, particularly the susceptibility of the 2-chloro position to substitution and the versatility of the nitrile group, ensures its continued relevance in both academic research and industrial applications. As the demand for novel pharmaceuticals and more effective agrochemicals grows, the importance of such versatile building blocks will only increase, solidifying the role of this compound in the ongoing quest for scientific advancement.

VI. References

  • PubChem. 2-Chloro-6-methylnicotinic acid. [Link]

  • Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. [Link]

  • LabSolutions. 2-Chloro-6-methylisonicotinic Acid. [Link]

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  • Google Patents. US4476059A - Chloroacetonitrile synthesis.

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

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  • Google Patents. Synthetic method of pesticide intermediate 2-chloro-4-formyl valeronitrile.

  • Google Patents. US3652637A - Vapor phase synthesis of chlorinated aromatic nitriles.

  • Google Patents. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.

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  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

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  • OSTI.GOV. Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans. [Link]

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Methodological & Application

Application Notes & Protocols: 2-Chloro-6-methylisonicotinonitrile as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylisonicotinonitrile (CAS No. 25462-98-0) is a highly versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties, stemming from the strategic placement of a chloro, a methyl, and a cyano group on a pyridine ring, render it an ideal substrate for a variety of powerful synthetic transformations. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C2-chlorine for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] Concurrently, the nitrile and methyl groups offer additional handles for subsequent functionalization. This guide provides an in-depth exploration of its reactivity, supported by field-proven protocols and mechanistic insights to empower researchers in drug discovery and complex molecule synthesis.[5]

Physicochemical Properties & Safety Profile

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the reagent.

PropertyValueReference
CAS Number 25462-98-0[1]
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Solid[1]
Storage Inert atmosphere, 2-8°C[2]

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H302, H312, H315, H319, H332, H335 (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation)[6]

  • Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[6]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered on the reactivity of the C2-chloro substituent. This position is highly activated towards displacement, providing a gateway to a diverse array of substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone transformation for this substrate. The pyridine nitrogen and the para-cyano group act as powerful electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at the C2 position.[3][7][8] This stabilization significantly lowers the activation energy for the substitution, allowing the reaction to proceed under relatively mild conditions with a wide range of nucleophiles.

Causality in Experimental Design:

  • Nucleophiles: Amines, thiols, and alkoxides are excellent nucleophiles for this reaction. Primary and secondary amines are commonly used to forge C-N bonds, which are prevalent in pharmaceutical agents.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred. They effectively solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction mechanism.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the HCl generated in situ, driving the reaction to completion.

This protocol describes the synthesis of 2-(azepan-1-yl)-6-methylnicotinonitrile, a representative example of C-N bond formation.

Experimental Workflow:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 2-chloro-6-methyl- isonicotinonitrile (1.0 eq) in DMSO. B 2. Add Azepane (1.2 eq) and DIPEA (2.0 eq). A->B C 3. Heat to 80-100 °C under N₂. B->C D 4. Monitor by TLC or LC-MS (typically 4-12 hours). C->D E 5. Cool to RT, pour into ice-water. D->E F 6. Extract with Ethyl Acetate. E->F G 7. Purify by column chromatography. F->G

Caption: SNAr Reaction Workflow.

Step-by-Step Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous DMSO (to achieve a concentration of ~0.5 M).

  • Add diisopropylethylamine (DIPEA, 2.0 eq) followed by the slow addition of the amine nucleophile (e.g., Azepane, 1.2 eq).

  • Heat the reaction mixture to 90 °C.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water, which typically results in the precipitation of the product.

  • Filter the solid, wash with water, and dry under vacuum. Alternatively, if the product is soluble, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • The crude product can be further purified by silica gel column chromatography if necessary.

ParameterConditionRationale
Reactants Substrate (1.0 eq), Amine (1.2 eq)A slight excess of the nucleophile ensures complete consumption of the limiting substrate.
Base DIPEA (2.0 eq)Scavenges HCl byproduct without competing as a nucleophile.
Solvent DMSOHigh-boiling polar aprotic solvent facilitates SNAr.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[9] For this compound, it enables the substitution of the chlorine atom with a variety of aryl, heteroaryl, or vinyl groups derived from boronic acids or their esters.[10][11] This reaction is fundamental in constructing biaryl scaffolds, a common motif in many drug molecules.[12]

Causality in Experimental Design:

  • Catalyst System: A palladium(0) species is the active catalyst. It is typically generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand (e.g., SPhos, XPhos). The bulky, electron-rich phosphine ligands facilitate the oxidative addition of the sterically hindered and relatively unreactive aryl chloride.[11]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[13]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

This protocol details the synthesis of 6-methyl-2-phenylisonicotinonitrile.

Experimental Workflow:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine substrate (1.0 eq), boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a flask. B 2. Add PdCl₂(dppf) (0.05 eq). A->B C 3. Add Dioxane/H₂O (4:1) solvent. B->C D 4. Degas the mixture (N₂ bubbling). C->D E 5. Heat to 90-110 °C under N₂. D->E F 6. Monitor by TLC or LC-MS. E->F G 7. Cool, dilute with water, extract with EtOAc. F->G H 8. Wash organic layer, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.5 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Thoroughly degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux (around 100 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography to yield the desired biaryl product.

ParameterConditionRationale
Catalyst PdCl₂(dppf) (5 mol%)Efficient precatalyst for cross-coupling of aryl chlorides.
Boronic Acid Arylboronic Acid (1.5 eq)Excess ensures complete reaction; decomposition can occur under reaction conditions.
Base K₂CO₃ (3.0 eq)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O (4:1)Biphasic system dissolves both organic and inorganic reagents.
Atmosphere Inert (Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Transformations of the Nitrile Group

The cyano group is not merely an activating feature; it is a versatile functional handle that can be transformed into other valuable functionalities, further extending the synthetic utility of the core scaffold.[14][15]

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This allows for the introduction of an acid functionality, which can be used for amide coupling or as a key pharmacophore.

  • Reduction to Amine: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine (aminomethyl group). This introduces a basic center and a flexible linker into the molecule.

  • Formation of Tetrazoles: Reaction with sodium azide (NaN₃) can convert the nitrile group into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

These subsequent transformations highlight the strategic value of this compound as a multi-functional building block, allowing for divergent synthesis from a common intermediate.

Conclusion

This compound is a powerful and strategic building block for modern organic synthesis. Its well-defined reactivity allows for the selective and efficient introduction of diverse functionalities through robust reactions like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The protocols and mechanistic insights provided herein are designed to serve as a practical guide for researchers, enabling the rapid and logical construction of complex molecular architectures for drug discovery and beyond.

References

  • Organic Syntheses. 2-chloronicotinonitrile. [Link]
  • Wikipedia.
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  • Google Patents. US11325906B2 - Chemical compounds.
  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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  • Google Patents.
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  • YouTube. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. [Link]
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  • Google Patents. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile....
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  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).... [Link]
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  • Organic Syntheses. chloroacetonitrile. [Link]
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The Strategic Utility of 2-Chloro-6-methylisonicotinonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the applications of 2-chloro-6-methylisonicotinonitrile in medicinal chemistry. This versatile pyridine-based building block serves as a crucial intermediate in the synthesis of a range of pharmaceutically active compounds, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. Beyond its established role in anti-HIV drug development, this guide explores its utility in the synthesis of kinase inhibitors and other emerging therapeutic agents. Detailed, field-proven protocols for key synthetic transformations, including the synthesis of Nevirapine precursors and palladium-catalyzed cross-coupling reactions, are presented. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource for leveraging this important chemical scaffold.

Introduction: The Isonicotinonitrile Scaffold in Drug Discovery

The isonicotinonitrile moiety, a pyridine ring substituted with a cyano group at the 4-position, is a privileged scaffold in medicinal chemistry. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the cyano group can participate in various chemical transformations or act as a key interacting group with biological targets. The presence of additional substituents, such as the chloro and methyl groups in this compound, provides specific steric and electronic properties and offers handles for further synthetic diversification. This strategic functionalization makes this compound a valuable and cost-effective starting material for the construction of complex molecular architectures with therapeutic potential.

Core Application: Synthesis of Nevirapine Precursors

A primary and well-documented application of this compound is in the synthesis of 2-chloro-3-amino-4-picoline (CAPIC), a key building block for the anti-HIV drug Nevirapine.[1][2] Nevirapine was the first NNRTI approved for the treatment of HIV-1 infection and remains an important therapeutic option.[1] The synthesis of CAPIC from this compound involves a multi-step process that highlights the utility of the nitrile and chloro functionalities.

Synthetic Pathway Overview: From Isonicotinonitrile to a Key Nevirapine Intermediate

The conversion of this compound to 2-chloro-3-amino-4-picoline is a critical sequence in the overall synthesis of Nevirapine. The process typically involves the hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement to yield the desired 3-amino-2-chloro-4-methylpyridine.

G cluster_0 Synthesis of 2-Chloro-3-amino-4-picoline (CAPIC) start This compound step1 Hydrolysis start->step1 H₂SO₄ intermediate1 2-Chloro-6-methylnicotinamide step1->intermediate1 step2 Hofmann Rearrangement intermediate1->step2 NaOBr or NaOCl product 2-Chloro-3-amino-4-picoline (CAPIC) step2->product

Caption: Synthetic route from this compound to CAPIC.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinamide

This protocol details the hydrolysis of the nitrile group to a primary amide, a crucial step in the synthesis of the Nevirapine precursor.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Procedure:

  • To a stirred solution of concentrated sulfuric acid, carefully add this compound in portions, maintaining the temperature below 40°C with an ice bath.

  • Once the addition is complete, heat the reaction mixture to 100°C and maintain for 2-3 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the resulting solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-chloro-6-methylnicotinamide.

Causality and Insights: The use of concentrated sulfuric acid serves as both the solvent and the catalyst for the hydrolysis. The exothermic nature of the dissolution and reaction necessitates careful temperature control to prevent unwanted side reactions. The precipitation upon neutralization allows for straightforward isolation of the amide product.

Protocol 2: Hofmann Rearrangement to 2-Chloro-3-amino-4-picoline (CAPIC)

This protocol describes the conversion of the amide to the corresponding amine via the Hofmann rearrangement.

Materials:

  • 2-Chloro-6-methylnicotinamide

  • Sodium Hydroxide

  • Bromine or Sodium Hypochlorite solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Prepare a solution of sodium hypobromite in situ by adding bromine dropwise to a cold (0-5°C) solution of sodium hydroxide in water.

  • Add the 2-chloro-6-methylnicotinamide to the freshly prepared hypobromite solution, maintaining the low temperature.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70°C for 1-2 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the mixture to room temperature and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-amino-4-picoline.

Causality and Insights: The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom. The choice of hypohalite is critical, with both hypobromite and hypochlorite being effective. Temperature control is essential during the initial stages to ensure the formation of the N-bromoamide intermediate and to control the subsequent rearrangement.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the 2-position of the pyridine ring in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, leading to the synthesis of diverse libraries of compounds for drug discovery. These substituted pyridines are key scaffolds in many kinase inhibitors.[1][5]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a versatile and widely used reaction in organic synthesis for the formation of carbon-carbon bonds.[6] It involves the reaction of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

G cluster_1 Suzuki-Miyaura Coupling Workflow start This compound + Arylboronic Acid step1 Reaction Setup start->step1 step2 Heating & Reaction step1->step2 reactants Pd Catalyst, Ligand, Base, Solvent reactants->step1 intermediate Reaction Mixture step2->intermediate step3 Workup & Purification intermediate->step3 product 2-Aryl-6-methylisonicotinonitrile step3->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a Pd source like Pd₂(dba)₃ and a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst and ligand (if separate).

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 2-aryl-6-methylisonicotinonitrile.

Causality and Insights: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates. For electron-deficient chloropyridines like this compound, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial. The base is required to activate the boronic acid for transmetalation to the palladium center. The use of aqueous solvent mixtures can often accelerate the reaction.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) catalyst.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base K₃PO₄, K₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, TolueneAprotic polar solvents are generally effective. Water can enhance the rate of reaction.
Temperature 80-120 °CSufficient thermal energy is required to drive the catalytic cycle.

Emerging Applications in Kinase Inhibitor Synthesis

The substituted pyridine scaffold is a cornerstone in the design of kinase inhibitors.[7][8] The 2-aryl-6-methylisonicotinonitrile core, accessible from this compound via Suzuki coupling, can be further elaborated to generate potent inhibitors of various kinases, including Janus kinases (JAKs).[9][10][] JAK inhibitors are an important class of drugs for the treatment of autoimmune diseases and certain cancers.[10][12]

The general strategy involves the conversion of the nitrile group into an amine or other functional group that can be further derivatized to interact with the hinge region of the kinase active site.

G cluster_2 Kinase Inhibitor Synthesis Strategy start This compound step1 Suzuki Coupling start->step1 Ar-B(OH)₂ intermediate1 2-Aryl-6-methylisonicotinonitrile step1->intermediate1 step2 Nitrile Transformation intermediate1->step2 e.g., Reduction, Hydrolysis intermediate2 Functionalized Pyridine Core step2->intermediate2 step3 Further Derivatization intermediate2->step3 product Kinase Inhibitor step3->product

Caption: General synthetic strategy for kinase inhibitors from this compound.

While specific, detailed protocols for the synthesis of named kinase inhibitors starting directly from this compound are often proprietary, the protocols provided in this guide for Suzuki coupling and subsequent functional group transformations of the nitrile provide a solid foundation for researchers to design and execute their own synthetic routes towards novel kinase inhibitors.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its role in the synthesis of the anti-HIV drug Nevirapine is a testament to its industrial importance. Furthermore, its amenability to palladium-catalyzed cross-coupling reactions opens up avenues for the synthesis of a wide array of substituted pyridines, which are key components of many kinase inhibitors and other biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development programs. As the demand for novel therapeutics continues to grow, the strategic application of such well-functionalized and economically viable building blocks will remain a cornerstone of successful medicinal chemistry campaigns.

References

  • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013). PMC.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (2013). RSC Advances.
  • US9024030B2 - Process for the synthesis of etoricoxib - Google P
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (2008).
  • 2-chloronicotinonitrile - Organic Syntheses Procedure.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF.
  • 2-AMINO-3-CHLORO-4-PICOLINE synthesis - ChemicalBook.
  • Suzuki cross-coupling reaction - YouTube.
  • Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
  • Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.
  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (2016). PMC - NIH.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). PMC - NIH.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). PMC - PubMed Central.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • CA2511728C - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google P
  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF.
  • Janus kinase inhibitors - DermNet.
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. (2016). PMC - NIH.
  • Research and Development of Janus Kinase (JAK) Inhibitors. (2019). BOC Sciences.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchG

Sources

Application Notes and Protocols for the Use of 2-Chloro-6-methylisonicotinonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloro-6-methylisonicotinonitrile as a key intermediate in the synthesis and development of novel agrochemicals. These application notes and protocols are designed to offer both theoretical insights and practical, field-proven methodologies for the synthesis of advanced insecticidal compounds and the subsequent evaluation of their biological efficacy. The protocols emphasize a self-validating system to ensure reproducibility and accuracy in experimental outcomes.

Introduction: The Strategic Importance of the Chloropyridine Moiety

The chloropyridine scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous highly effective insecticides. This compound is a versatile precursor, offering multiple reaction sites for the synthesis of a diverse library of derivatives. Its strategic importance lies in its ability to be transformed into compounds that target the insect nervous system, a proven mode of action for potent and selective insecticides.

The presence of the nitrile group and the chlorine atom allows for sequential and regioselective modifications, making it an ideal starting material for combinatorial chemistry approaches in the quest for new active ingredients. The methyl group can also be functionalized to further expand the chemical space for derivatization.

Plausible Synthetic Pathway to a Butenolide Insecticide

While this compound is not typically an active ingredient itself, it serves as a crucial building block. A plausible synthetic pathway from this precursor to a butenolide insecticide, structurally similar to commercial products like Flupyradifurone, is outlined below. This pathway highlights the chemical transformations that leverage the reactivity of the starting material.

Caption: Proposed synthetic pathway from this compound to a butenolide insecticide.

G A This compound B 2-Chloro-6-(bromomethyl)isonicotinonitrile A->B NBS, Radical Initiator C 2-Chloro-6-((2,2-difluoroethylamino)methyl)isonicotinonitrile B->C 2,2-difluoroethanamine D N-(2,2-difluoroethyl)-N-((6-chloro-4-cyano-2-pyridyl)methyl)acetamide C->D Acetyl chloride, Base E Target Butenolide Insecticide D->E Base-catalyzed cyclization with F F Furan-2(5H)-one derivative

This proposed synthesis begins with the radical bromination of the methyl group of this compound to introduce a reactive handle. Subsequent nucleophilic substitution with 2,2-difluoroethanamine, followed by acylation and a final base-catalyzed cyclization with a furan-2(5H)-one derivative, would yield the target butenolide insecticide. The choice of reagents and reaction conditions is critical at each step to ensure high yield and purity.

Mechanism of Action: Targeting the Insect Nicotinic Acetylcholine Receptor

Insecticides derived from chloropyridine precursors, particularly those with structural similarities to neonicotinoids and butenolides, primarily act as agonists at the insect nicotinic acetylcholine receptor (nAChR).[1][2] These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system.[1]

The binding of these insecticides to the nAChR leads to an uncontrolled influx of ions, causing continuous stimulation of the nerve cells. This results in hyperexcitation, followed by paralysis and ultimately the death of the insect.[1] The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[2]

Caption: Simplified signaling pathway of nAChR agonists in insects.

G A Nicotinonitrile-derived Insecticide (Agonist) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds C Ion Channel Opening B->C Activates D Continuous Influx of Na+ ions C->D E Nerve Cell Depolarization D->E F Hyperexcitation E->F G Paralysis & Death F->G

Sources

Reaction mechanism of 2-Chloro-6-methylisonicotinonitrile with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Reaction Mechanism of 2-Chloro-6-methylisonicotinonitrile with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Privileged Scaffold

This compound (CAS No. 25462-98-0) is a highly versatile heterocyclic building block pivotal in modern medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring activated by both a nitrile group and a chlorine atom, makes it an ideal substrate for a variety of chemical transformations. The pyridine core is a common motif in numerous pharmaceutical agents due to its ability to engage in hydrogen bonding and other key biological interactions.[2][3]

The reactivity of this compound is dominated by the susceptibility of the carbon atom at the 2-position to nucleophilic attack. The chlorine atom serves as an excellent leaving group, enabling the facile introduction of diverse functional groups. This process, known as Nucleophilic Aromatic Substitution (SNAr), allows for the systematic modification of the scaffold, making it a cornerstone in the synthesis of compound libraries for drug discovery programs, including the development of kinase inhibitors and other targeted therapies.[4][5][6] This guide provides an in-depth analysis of the SNAr mechanism and offers detailed protocols for reacting this compound with common classes of nucleophiles.

The Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

Unlike aliphatic halides, which react via SN1 or SN2 mechanisms, the substitution of chlorine on the sp²-hybridized carbon of this compound proceeds through a distinct two-step addition-elimination pathway known as the SNAr mechanism.[7][8][9][10]

Pillars of the SNAr Mechanism:

  • Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the strong electron-withdrawing nitrile group (-CN) positioned para to the chlorine atom. This electronic arrangement polarizes the C2-Cl bond, rendering the C2 carbon highly electrophilic and susceptible to attack.[11][12]

  • Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon at the 2-position. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[7][10] The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the nitrile group, which stabilizes this intermediate.

  • Step 2: Elimination and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall process is a substitution, but it fundamentally differs from SN2 (which would require an impossible backside attack through the ring) and SN1 (which would involve a highly unstable aryl cation).[8][9][13][14]

Caption: The two-step addition-elimination SNAr pathway.

Methodologies and Protocols: Reactions with Key Nucleophile Classes

The choice of solvent, base, and temperature is critical for achieving high yields and purity. The following sections provide field-tested protocols for reacting this compound with N-, O-, and S-nucleophiles.

Reaction with N-Nucleophiles (Amines)

The substitution with primary and secondary amines is one of the most common and robust reactions for this substrate, forming 2-amino-6-methylisonicotinonitrile derivatives.[15][16][17]

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate.

  • Base: The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it non-nucleophilic. A base is required to neutralize this acid. Often, an excess of the reacting amine (2-3 equivalents) serves this purpose. Alternatively, a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can be used.

  • Temperature: Heating is typically required to overcome the activation energy associated with disrupting the ring's aromaticity.[18] Temperatures between 80-120 °C are common.

Protocol 3.1: Synthesis of 2-(Piperidin-1-yl)-6-methylisonicotinonitrile

Materials:

  • This compound (1.0 eq)

  • Piperidine (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 g, 6.55 mmol) in DMF (15 mL) in a round-bottom flask, add piperidine (1.62 mL, 16.38 mmol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(piperidin-1-yl)-6-methylisonicotinonitrile.

Reaction with O-Nucleophiles (Alcohols & Phenols)

To achieve substitution with O-nucleophiles, the corresponding alcohol or phenol must first be deprotonated to form the more potent alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to irreversibly deprotonate the alcohol/phenol.

  • Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or DMF are crucial to prevent quenching of the strong base and the highly reactive alkoxide/phenoxide.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction. The subsequent substitution reaction may require heating.

Protocol 3.2: Synthesis of 2-Methoxy-6-methylisonicotinonitrile

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq, either as a solution in methanol or as a solid)

  • Anhydrous Methanol (MeOH) or THF

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 g, 6.55 mmol) in anhydrous methanol (20 mL).

  • Carefully add sodium methoxide (0.39 g, 7.21 mmol) in portions at room temperature. Note: If using NaH, the alcohol would be added to a suspension of NaH in THF at 0 °C first, followed by the addition of the chloropyridine.

  • Heat the mixture to reflux (approx. 65 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Cool the reaction to room temperature and carefully quench by adding water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2-methoxy-6-methylisonicotinonitrile.

Reaction with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles, and their corresponding thiolates are even more reactive.[19] These reactions often proceed under milder conditions than those with N- or O-nucleophiles.[20]

Causality Behind Experimental Choices:

  • Base: A mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is usually sufficient to generate the thiolate in situ.

  • Solvent: Polar aprotic solvents like DMF, acetonitrile (ACN), or acetone are suitable.

  • Temperature: Reactions with thiols can often proceed at room temperature or with gentle heating.

Protocol 3.3: Synthesis of 2-(Phenylthio)-6-methylisonicotinonitrile

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of this compound (1.0 g, 6.55 mmol) in acetonitrile (20 mL), add thiophenol (0.74 mL, 7.21 mmol) and potassium carbonate (1.36 g, 9.83 mmol).

  • Stir the resulting suspension at 50 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-5 hours.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to afford 2-(phenylthio)-6-methylisonicotinonitrile.

Comparative Data Summary

The following table summarizes typical conditions for the SNAr of this compound, providing a comparative overview for experimental design.

Nucleophile ClassRepresentative NucleophileBaseSolventTypical Temp. (°C)Typical Time (h)Typical Yield (%)
N-Nucleophile Primary/Secondary AmineExcess Amine or DIPEADMF, DMSO80 - 1204 - 1275 - 95
O-Nucleophile Alcohol/PhenolNaH, KOtBuTHF, DMF25 - 802 - 860 - 85
S-Nucleophile Thiol/ThiophenolK₂CO₃, Et₃NACN, DMF25 - 601 - 580 - 98

Yields are representative and highly dependent on the specific substrates and purification method.

General Experimental Workflow

The successful synthesis and isolation of substituted isonicotinonitriles follow a standardized laboratory workflow.

Workflow A 1. Reaction Setup - Dissolve Substrate - Add Nucleophile & Base - Inert Atmosphere (if needed) B 2. Reaction - Heat to Target Temp. - Stir for Required Time A->B C 3. Monitoring - TLC / LC-MS B->C Periodic Check D 4. Work-up - Quench Reaction - Liquid-Liquid Extraction B->D Reaction Complete C->B E 5. Purification - Dry Organic Layer - Concentrate Solvent - Column Chromatography D->E F 6. Analysis - NMR, MS, etc. - Purity & Yield Assessment E->F

Caption: Standard laboratory workflow for SNAr reactions.

Conclusion

This compound is a powerful and adaptable intermediate for chemical synthesis. Its reactivity is governed by the SNAr mechanism, which is facilitated by the electron-deficient nature of the substituted pyridine ring. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can efficiently and predictably synthesize a vast array of 2-substituted-6-methylisonicotinonitrile derivatives. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists engaged in drug discovery and materials science, enabling the streamlined development of novel and functional molecules.

References

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Ito, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.
  • Chad Presents. (2019). Nucleophilic aromatic substitutions. YouTube.
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
  • Radha, N., & Swamy, C. S. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.
  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine.
  • Chemistry Stack Exchange. (2021). How can nucleophilic substitution happen at the sp2-hybridised carbon of 4-chloropyridine?.
  • Chemistry LibreTexts. (2022). 8.1: Two Mechanistic Models for Nucleophilic Substitution.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
  • ResearchGate. (2025). Reactions of Thiols.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2018). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Scientific Reports, 8(1), 1-11.
  • de la Torre, D., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(15), 4524.
  • O'Brien, P. J., et al. (1990). Reactivity of thiols towards derivatives of 2- and 6-methyl-1,4-naphthoquinone bioreductive alkylating agents. Biochemical Pharmacology, 40(12), 2731-2739.
  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-64.
  • Professor Dave Explains. (2012). Nucleophilic Substitution Reactions Explained. YouTube.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[18][21]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984.
  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.

Sources

Purification techniques for crude 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Crude 2-Chloro-6-methylisonicotinonitrile

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. The purity of this intermediate is paramount, as impurities can lead to side reactions, low yields, and complications in the isolation of the final active pharmaceutical ingredient. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification techniques for crude this compound, ensuring high-purity material suitable for downstream applications. We present detailed, field-proven protocols for recrystallization and flash column chromatography, including the underlying principles, step-by-step methodologies, and strategies for assessing final purity.

Introduction and Scientific Context

This compound (CAS No. 25462-98-0) is a substituted pyridine derivative characterized by chloro, methyl, and cyano functional groups. This specific arrangement of functional groups makes it a versatile intermediate for introducing the 6-methyl-4-cyano-pyridin-2-yl moiety through nucleophilic aromatic substitution at the C2 position. The critical nature of its role in multi-step syntheses necessitates a purity level exceeding 98-99%. Crude material from synthesis often contains unreacted starting materials, reagents, and side-products which must be effectively removed.

The choice of purification method is dictated by the nature of the impurities, the required scale of purification, and the desired final purity. This guide focuses on the two most common and effective laboratory-scale techniques: recrystallization for its efficiency at removing minor, structurally different impurities, and flash column chromatography for its high resolving power in separating structurally similar compounds.

Critical Safety Precautions

This compound and the solvents used in its purification are hazardous. A thorough risk assessment must be conducted before commencing any work.

  • Compound Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

  • Engineering Controls: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2] Eyewash stations and safety showers must be readily accessible.[3]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves like neoprene or butyl rubber should be considered for prolonged handling).[2][4]

  • Waste Disposal: All chemical waste, including residual solvents and contaminated materials, must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4]

Purification Technique I: Recrystallization

Principle of Recrystallization

Recrystallization is a technique used to purify solid compounds. The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude material completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to form pure crystals. The impurities, being present in smaller concentrations, remain dissolved in the cold solvent (the mother liquor).

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Selected recrystallization solvent (e.g., Isopropanol, Ethanol, Toluene/Heptane mixture)

  • Glassware (beakers, graduated cylinders)

Protocol for Recrystallization from Isopropanol

This protocol is based on the typical solubility of similar aromatic nitriles, which exhibit good solubility in hot alcohols and poor solubility when cold.[5]

  • Solvent Selection: Place a small amount of crude material (approx. 50 mg) in a test tube. Add the chosen solvent (e.g., isopropanol) dropwise. If it dissolves readily at room temperature, the solvent is unsuitable. Heat the mixture; if it dissolves completely when hot but precipitates upon cooling, the solvent is promising.

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot isopropanol in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. The final product should be a white to off-white crystalline solid.[5] Purity can be checked by melting point analysis and TLC.

dot

Caption: Workflow for the purification of this compound by recrystallization.

Purification Technique II: Flash Column Chromatography

Principle of Flash Column Chromatography

Flash column chromatography is a rapid form of liquid chromatography used to separate components of a mixture.[6] The crude mixture is applied to the top of a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent or mixture of solvents (the mobile phase or eluent) is then forced through the column under positive pressure. Separation occurs because different components of the mixture travel down the column at different rates based on their relative affinities for the stationary and mobile phases. Less polar compounds typically elute faster, while more polar compounds are retained longer on the polar silica gel.

Materials and Equipment
  • Crude this compound

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Glass chromatography column

  • Eluent solvents (e.g., n-Hexane, Ethyl Acetate)

  • TLC plates, chamber, and UV lamp

  • Air or nitrogen pressure source with regulator

  • Collection tubes or flasks

  • Rotary evaporator

Protocol for Flash Column Chromatography
  • Eluent Selection via TLC:

    • Dissolve a tiny amount of the crude material in a solvent like dichloromethane.

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., starting with 95:5 Hexane:Ethyl Acetate and increasing the polarity).

    • The ideal system will show good separation between the product spot and impurities, with the product having an Rf (retention factor) of approximately 0.3-0.4.

  • Column Packing (Slurry Method): [7]

    • Secure the column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column, forming a thin, even band. Add a protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin eluting the column, maintaining a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., 20 mL per tube).

    • Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.

  • Isolation of Pure Product:

    • Analyze the TLC of the collected fractions. Combine the fractions that contain only the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.[6]

dot

Sources

Large-scale industrial synthesis of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Industrial Synthesis of 2-Chloro-6-methylisonicotinonitrile

Abstract

This document provides a detailed technical guide for the large-scale industrial synthesis of this compound (CMIN), a critical intermediate in the pharmaceutical and agrochemical sectors.[1][2] The protocol herein describes a robust and scalable process starting from 2-hydroxy-6-methylisonicotinamide, utilizing phosphorus oxychloride (POCl₃) for a combined chlorination and dehydration reaction. This guide is intended for researchers, process chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods to ensure a high-yield, high-purity, and safe manufacturing process.

Introduction and Strategic Rationale

This compound (CAS No: 25462-98-0; Molecular Formula: C₇H₅ClN₂) is a substituted pyridine derivative whose structural motifs—a reactive nitrile group and a strategically positioned chlorine atom—make it a versatile building block for the synthesis of more complex molecules.[1] Its application spans the development of active pharmaceutical ingredients (APIs) and novel agrochemicals.

The industrial production of CMIN demands a synthetic route that is not only high-yielding but also economically viable, safe, and environmentally considerate. Several synthetic pathways exist, including the cyanation of a pre-chlorinated pyridine ring and the transformation of pyridine N-oxides.[3][4][5][6] However, for large-scale operations, a convergent and efficient process is paramount.

This guide details a preferred industrial method: the direct conversion of 2-hydroxy-6-methylisonicotinamide to CMIN using phosphorus oxychloride (POCl₃). This strategy is advantageous due to:

  • Process Efficiency: It accomplishes both chlorination of the pyridone ring and dehydration of the amide moiety in a single operational step.

  • Reagent Availability: Phosphorus oxychloride is a readily available and potent industrial reagent for such transformations.[7]

  • Scalability: The reaction conditions can be adapted for multi-kilogram to tonne-scale production with appropriate engineering controls.

Mechanistic Insights: The Role of Phosphorus Oxychloride

The reaction proceeds through a complex mechanism involving the dual functionality of POCl₃. The substrate, 2-hydroxy-6-methylisonicotinamide, exists in tautomeric equilibrium with its 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide form.

  • Chlorination of the Pyridone Ring: The oxygen atom of the pyridone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphoryl intermediate. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C2 position of the pyridine ring, followed by elimination of a dichlorophosphate group, yields the 2-chloro intermediate.

  • Dehydration of the Amide: Concurrently, the primary amide group is activated by POCl₃, forming a Vilsmeier-Haack-type intermediate. This intermediate readily eliminates water to form the nitrile functional group.

The overall reaction is typically performed at elevated temperatures, and the excess POCl₃ can serve as both a reagent and a solvent.[8][9] However, for improved process safety and reduced environmental impact, the use of a high-boiling inert solvent is recommended at an industrial scale.[10]

Industrial Synthesis Protocol: From Kilogram to Tonne Scale

This section provides a comprehensive, step-by-step protocol for the synthesis of CMIN. All operations must be conducted in accordance with site-specific process safety management (PSM) and environmental regulations.

Required Materials and Equipment
Material CAS Number Grade/Purity Supplier Notes
2-Hydroxy-6-methylisonicotinamide1450662-08-4>98%BLD Pharm, etc.[11]Starting material. Must be dry.
Phosphorus Oxychloride (POCl₃)10025-87-3>99%Sigma-Aldrich, etc.Highly corrosive and water-reactive.
1,2-Dichlorobenzene (ODCB)95-50-1Anhydrous, >99%Standard SuppliersHigh-boiling solvent.
Toluene108-88-3Technical GradeStandard SuppliersExtraction solvent.
Sodium Carbonate (Na₂CO₃)497-19-8Technical GradeStandard SuppliersFor neutralization.
Crushed Ice / WaterN/AN/AOn-siteFor quenching.
Nitrogen (N₂)7727-37-9High PurityStandard SuppliersFor inerting the reactor.

Equipment:

  • Glass-lined or Hastelloy reactor (1000 L or greater) equipped with a mechanical agitator, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Jacketed heating/cooling system for precise temperature control.

  • Addition vessel/dropping funnel for controlled reagent delivery.

  • Caustic scrubber system to neutralize evolved HCl gas and POCl₃ fumes.

  • Quench tank (appropriately sized and rated for exothermic reactions).

  • Liquid-liquid extraction setup (e.g., extractor column or large-volume separation vessel).

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Rotary evaporator or vacuum distillation unit for solvent removal and product purification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification charge_sm Charge Reactor with 2-Hydroxy-6-methylisonicotinamide and 1,2-Dichlorobenzene inert Inert with Nitrogen charge_sm->inert add_reagent Slowly Add POCl₃ (Control Temperature < 40°C) inert->add_reagent heat Heat to Reflux (120-130°C, 8-12h) add_reagent->heat monitor Monitor by HPLC heat->monitor quench Cool and Quench (Transfer to Ice/Water) monitor->quench neutralize Neutralize with Na₂CO₃ Solution quench->neutralize extract Extract with Toluene neutralize->extract wash Wash Organic Layer extract->wash concentrate Solvent Removal (Reduced Pressure) wash->concentrate recrystallize Recrystallize from Heptane/Ethyl Acetate concentrate->recrystallize dry Dry Final Product recrystallize->dry final_product 2-Chloro-6-methyl- isonicotinonitrile (CMIN) dry->final_product

Caption: Overall workflow for the industrial synthesis of CMIN.

Step-by-Step Protocol

WARNING: This procedure involves highly corrosive and reactive chemicals. It must only be performed by trained personnel in a suitable industrial setting with all necessary safety controls in place.

  • Reactor Charging and Inerting:

    • Charge the glass-lined reactor with 2-hydroxy-6-methylisonicotinamide (1.0 eq) and 1,2-dichlorobenzene (5-7 volumes relative to the starting material).

    • Begin agitation and purge the reactor headspace with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the process.

  • Phosphorus Oxychloride Addition:

    • Cool the reactor jacket to 10-15°C.

    • Slowly add phosphorus oxychloride (2.0 - 2.5 eq) to the stirred slurry via the addition vessel over 2-3 hours.

    • CRITICAL: The addition is exothermic. Maintain the internal temperature below 40°C throughout the addition. Evolved HCl gas must be directed to a caustic scrubber.[8]

  • Reaction Execution:

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 120-130°C).

    • Maintain the reaction at reflux for 8-12 hours.

    • Monitor the reaction progress by taking samples periodically for HPLC analysis until the starting material is consumed (<1% remaining).

  • Reaction Quench:

    • Cool the reaction mixture to 20-25°C.

    • In a separate, well-ventilated quench tank, prepare a mixture of crushed ice and water (10-15 volumes).

    • CRITICAL: Slowly transfer the reaction mixture into the vigorously stirred ice/water. This is a highly exothermic process that generates large volumes of HCl gas. Maintain the quench temperature below 30°C using external cooling. Ensure the scrubber is operating at full capacity.

  • Neutralization and Extraction:

    • Once the quench is complete, slowly add a saturated aqueous solution of sodium carbonate to the quench tank until the pH of the aqueous layer is 7-8.

    • Transfer the biphasic mixture to a separation vessel. Add toluene (5-7 volumes).

    • Agitate for 30 minutes, then allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the upper organic (toluene) layer with water (2 x 3 volumes) to remove residual inorganic salts.

  • Product Isolation and Purification:

    • Transfer the organic layer to a clean reactor.

    • Concentrate the solution under reduced pressure to remove the toluene.

    • The resulting crude CMIN can be purified by recrystallization. A typical solvent system is heptane/ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then add heptane until turbidity is observed. Cool slowly to 0-5°C to induce crystallization.

    • Filter the purified solid using a Nutsche filter, wash the cake with cold heptane, and dry under vacuum at 40-50°C to a constant weight.

Process Safety and Hazard Management

The synthesis of CMIN involves significant hazards that must be rigorously controlled.

Substance CAS No. Key Hazards Required Controls
Phosphorus Oxychloride 10025-87-3Highly corrosive to skin, eyes, and respiratory tract. Reacts violently with water, releasing toxic fumes.Handle in a closed system. Use full PPE (acid-resistant suit, gloves, face shield, respirator). Ensure immediate access to emergency showers/eyewash stations.
Hydrogen Chloride (gas) 7647-01-0Corrosive gas, severe respiratory irritant.All reactor vents must be connected to an efficient caustic scrubber. Monitor work area for HCl levels.
1,2-Dichlorobenzene 95-50-1Harmful if inhaled or absorbed through skin. Liver and kidney toxicant.Use in a well-ventilated area or closed system. Avoid skin contact.
This compound 25462-98-0Harmful if swallowed, in contact with skin, or if inhaled.[12]Avoid dust generation. Use appropriate PPE (gloves, lab coat, safety glasses, dust mask/respirator).
Hazard Control Diagram

Hazard_Control cluster_hazards Key Process Hazards cluster_controls Engineering & Procedural Controls H1 POCl₃ Reactivity & Corrosivity C1 Closed System Transfer H1->C1 C2 Controlled Addition Rate & Jacket Cooling H1->C2 C4 Personal Protective Equipment (PPE) H1->C4 H2 Exothermic Quench H2->C2 C5 Large Volume Quench with Vigorous Agitation H2->C5 H3 Toxic Gas Release (HCl, POCl₃) H3->C1 C3 High-Capacity Caustic Scrubber H3->C3 H4 Product Toxicity H4->C4 C6 Containment & Dust Control (e.g., Glovebox, LEV) H4->C6

Caption: Logical relationship between process hazards and control measures.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the final product meets specifications for use in cGMP or other regulated environments.

In-Process Controls (IPCs)
  • Reaction Completion: HPLC analysis of reaction mixture.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detector: UV at 254 nm.

    • Acceptance Criterion: Starting material < 1.0%.

Final Product Specifications
Parameter Method Specification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to reference spectrum
Purity (Assay) HPLC≥ 99.0%
Melting Point Capillary Method71-73 °C
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents Headspace GCToluene ≤ 890 ppm, ODCB ≤ 50 ppm

References

  • Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Feely, W. E., & Beavers, E. M. (1959). 2-cyano-6-methylpyridine. Organic Syntheses.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 2-Chloro-6-methylnicotinic Acid.
  • Google Patents. US2991285A - Process of cyanation and nitriles produced thereby.
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.
  • Taylor, E. C., & Crovetti, A. J. (1954). 2-chloronicotinonitrile. Organic Syntheses.
  • Google Patents. US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Gao, Y. G., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(11), 20624–20632.
  • PubChem. 2,6-Dichloroisonicotinonitrile. National Center for Biotechnology Information.

Sources

Application Note: Comprehensive Characterization of 2-Chloro-6-methylisonicotinonitrile for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methylisonicotinonitrile, a substituted pyridine derivative, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity are critical for the quality, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods for its characterization are essential. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of this compound, intended for researchers, scientists, and drug development professionals.

The methodologies described herein are designed to provide a multi-faceted analytical approach, ensuring a thorough understanding of the compound's identity, purity, and physicochemical properties. These protocols are grounded in established analytical principles and data from structurally similar molecules, offering a solid foundation for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for selecting appropriate analytical conditions and understanding the compound's behavior.

PropertyValueSource
Chemical Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Solid (predicted)[1]
Boiling Point ~270 - 280 °C (predicted)[1]
Solubility Limited solubility in water, soluble in some organic solvents[1]
Purity Available in various grades (e.g., 95%, 98%)[1]
Storage Store in a cool, dry, well-ventilated area in a tightly-sealed container, away from heat and strong oxidizing agents.[1]

Analytical Workflow

A holistic approach to the characterization of this compound involves a combination of chromatographic and spectroscopic techniques. The following diagram illustrates the recommended analytical workflow, ensuring a comprehensive evaluation of the compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis (Purity & Quantification) cluster_2 Spectroscopic Analysis (Structural Elucidation) cluster_3 Data Analysis & Reporting Sample Sample HPLC HPLC Sample->HPLC Purity Assay GC_MS GC-MS Sample->GC_MS Impurity Profiling NMR NMR Sample->NMR Structure Confirmation FTIR FTIR Sample->FTIR Functional Group ID Data_Analysis Data Interpretation HPLC->Data_Analysis Mass_Spec Mass Spectrometry (from GC-MS) GC_MS->Mass_Spec GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

A comprehensive analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally stable organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for separating compounds of moderate polarity. The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of organic molecules. The mobile phase composition is chosen to ensure adequate retention and sharp peak shapes.

Proposed HPLC Method
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Gradient 30% Acetonitrile for 2 min, 30-80% in 10 min, 80% for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile
Experimental Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water. Degas the solvents before use to prevent bubble formation in the system.

  • Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

HPLC Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (Acetonitrile:Water) Start->Prepare_Mobile_Phase Prepare_Solutions Prepare Standard & Sample Solutions (1 mg/mL) Prepare_Mobile_Phase->Prepare_Solutions Equilibrate_System Equilibrate HPLC System Prepare_Solutions->Equilibrate_System Inject_Sample Inject Sample (10 µL) Equilibrate_System->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Analyze_Data Calculate Purity (Area % Method) Acquire_Data->Analyze_Data End End Analyze_Data->End

Step-by-step workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying potential volatile impurities that may not be detected by HPLC. The use of a mass spectrometer detector provides structural information, aiding in the tentative identification of unknown impurities. A non-polar capillary column is proposed to separate compounds based on their boiling points.

Proposed GC-MS Method
ParameterRecommended Condition
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation 1 mg/mL in Dichloromethane
Experimental Protocol
  • Sample Preparation: Dissolve approximately 5 mg of the sample in 5 mL of dichloromethane.

  • Instrument Setup: Set up the GC-MS system according to the parameters listed in the table above.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percentage method from the TIC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and overall structure of this compound.

Expected NMR Spectral Data
NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~7.5 - 8.0DoubletAromatic CH
~7.2 - 7.6DoubletAromatic CH
~2.5Singlet-CH₃
¹³C NMR ~160SingletC-Cl
~150SingletC-CH₃
~140SingletQuaternary C
~125SingletAromatic CH
~120SingletAromatic CH
~115Singlet-CN
~20Singlet-CH₃
Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" of the compound, which can be used for identification and quality control. The expected absorption bands for this compound are based on the characteristic frequencies of its functional groups.[6][7][8]

Expected FTIR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch2220 - 2240
Aromatic Ring (C=C) Stretch1400 - 1600 (multiple bands)
Aromatic C-H Stretch3000 - 3100
Alkyl (CH₃) C-H Stretch2850 - 2960
C-Cl Stretch600 - 800
Experimental Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if soluble in a volatile solvent). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies to confirm the presence of the key functional groups.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of identity, purity, and impurity profiles, which is critical for its application in research and development. It is recommended that these methods be validated in the user's laboratory to ensure their suitability for the intended purpose.

References

  • SIELC Technologies. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
  • Nanjing Finechem Holding Co.,Limited. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3.
  • BenchChem. A Comparative Guide to the FT-IR Spectroscopy of 2-Chloro-6-methyl-5-phenylnicotinonitrile.
  • ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile.
  • ResearchGate. Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile.
  • BLD Pharm. 25462-98-0|this compound.
  • Sigma-Aldrich. This compound | 25462-98-0.
  • ChemicalBook. 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum.
  • ChemicalBook. 2-Amino-6-chloro-4-methyl-nicotinonitrile(52982-90-8) 1 H NMR.
  • ChemicalBook. 2-Chloro-6-hydroxynicotinic acid(38025-90-0) 1H NMR spectrum.
  • SpectraBase. 2-Chloro-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Chemical Shifts.

Sources

Application Notes and Protocols for 2-Chloro-6-methylisonicotinonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper handling, storage, and application of 2-Chloro-6-methylisonicotinonitrile (CAS No. 25462-98-0), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. These application notes and protocols are designed to ensure procedural safety, experimental success, and the integrity of this versatile reagent.

Core Compound Profile and Significance

This compound is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the chlorine atom for nucleophilic substitution, while the chloro-substituent itself is an excellent handle for palladium-catalyzed cross-coupling reactions. Its structural motif is a precursor to a variety of substituted pyridines that are integral to the development of pharmaceuticals and functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 25462-98-0
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Appearance White to off-white solid
Melting Point Data may vary; typically a solid at room temperature.
Solubility Limited solubility in water, soluble in many organic solvents.

Safety, Handling, and Storage Protocols

Adherence to strict safety and storage protocols is paramount to ensure the well-being of laboratory personnel and to maintain the chemical integrity of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.[1][2]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, chemical-resistant overalls should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is necessary.[2][3]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[1]

Storage Recommendations

Proper storage is crucial for maintaining the stability and reactivity of this compound.

  • Short-Term Storage (up to 1-2 weeks): Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Inert atmosphere, 2-8°C is also recommended.[5]

  • Long-Term Storage (1-2 years): For extended periods, storage at -20°C is advisable to prevent degradation.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4]

  • Container: Ensure the container is securely sealed to prevent moisture absorption.[4][7]

Application Protocols: Synthesis of Substituted Pyridines

The reactivity of the 2-chloro position makes this compound an ideal substrate for constructing more complex pyridine derivatives. Below are detailed, representative protocols for two common and powerful transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of a 2-Amino-6-methylisonicotinonitrile Derivative

This protocol describes a general procedure for the substitution of the chlorine atom with an amine. The electron-deficient pyridine ring facilitates this reaction.[4]

Diagram 1: General Workflow for Nucleophilic Aromatic Substitution

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_workup 4. Work-up cluster_purification 5. Purification reagent_prep Dissolve this compound and amine in a suitable solvent (e.g., EtOH, DMF) in a round-bottom flask. reaction Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C). reagent_prep->reaction Proceed to reaction monitoring Monitor reaction progress by TLC or LC-MS until starting material is consumed. reaction->monitoring Monitor progress workup Cool the reaction mixture. Add water to precipitate the product or perform an extractive work-up with an organic solvent. monitoring->workup Reaction complete purification Isolate the crude product by filtration or evaporation of the organic solvent. Purify by recrystallization or column chromatography. workup->purification Isolate crude product

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 eq.). If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2-2.0 eq.) to liberate the free amine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling - Synthesis of a 2-Aryl-6-methylisonicotinonitrile Derivative

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is a powerful tool for forming carbon-carbon bonds.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex1 Ar-Pd(II)L₂-Cl oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R-B(OH)₂ Base pd_complex2 Ar-Pd(II)L₂-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v) is commonly used.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-methylisonicotinonitrile.

Concluding Remarks

This compound is a valuable and reactive building block for the synthesis of a wide array of substituted pyridine derivatives. By adhering to the stringent safety and handling protocols outlined in this guide, and by utilizing the provided experimental procedures as a starting point, researchers can safely and effectively employ this compound in their synthetic endeavors. The versatility of this reagent in both nucleophilic substitution and cross-coupling reactions underscores its importance in the fields of drug discovery and materials science.

References

  • Nanjing Finechem Holding Co.,Limited. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3.
  • Apollo Scientific. 2-Chloro-6-methylisonicotinic acid Safety Data Sheet.
  • Spectrum Chemical. Material Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • BLD Pharm. 25462-98-0|this compound.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Ambeed.com. 25462-98-0 | this compound.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • BIOFOUNT. 25462-98-0|this compound.

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Introduction: Unlocking Heterocyclic Diversity with a Versatile Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Compounds Using 2-Chloro-6-methylisonicotinonitrile

In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds are foundational components of countless therapeutic agents and functional materials.[1][2] this compound has emerged as a particularly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds.[3] Its structure, featuring a pyridine ring activated by a nitrile group at the 4-position, presents a unique combination of reactive sites. The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), while also being amenable to palladium-catalyzed cross-coupling reactions.[4][5] The nitrile and methyl groups offer further opportunities for synthetic elaboration.

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the key applications of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower your synthetic strategies. The protocols described herein are designed to be self-validating, incorporating guidance on reaction monitoring, purification, and characterization.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 25462-98-0[3]
Molecular Formula C₇H₅ClN₂[3]
Molecular Weight 152.58 g/mol [3]
Appearance Solid (predicted)[6]
Solubility Limited solubility in water, soluble in some organic solvents[6]
Synonyms 2-Chloro-6-methylpyridine-4-carbonitrile[3]
Safety and Handling Precautions

This compound should be handled in accordance with good industrial hygiene and safety practices.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[6] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[6][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7]

    • Ingestion: May be harmful if swallowed. Seek medical attention if you feel unwell.[8]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The most prominent application of this compound is its use as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further enhanced by the strong electron-withdrawing nitrile group (-C≡N) at the 4-position, significantly activates the C2-position for nucleophilic attack.[5][9]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is not a concerted, single-step process like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism.[9][10]

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is the key to the reaction's feasibility; the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the nitrile group.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final substituted product.[10]

Caption: The addition-elimination mechanism of SNAr.

Protocol 1: Synthesis of 2-Amino-6-methylisonicotinonitriles

The introduction of nitrogen-based nucleophiles is a cornerstone of medicinal chemistry programs. This protocol provides a general method for the amination of this compound.

Experimental Protocol:

  • Reagent Preparation: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Add the desired primary or secondary amine (1.2–2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA); 2.0 eq).

    • Causality Note: An excess of the amine is used to drive the reaction to completion. The base is crucial to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.1–0.5 M.

    • Causality Note: Polar aprotic solvents are ideal as they solvate the cation of the inorganic base but do not strongly solvate the amine nucleophile, thus enhancing its reactivity.[11]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80–140 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Causality Note: Heating is required to provide the activation energy needed to temporarily disrupt the aromaticity of the pyridine ring. Less nucleophilic amines (e.g., anilines) will typically require higher temperatures than more nucleophilic aliphatic amines.[9]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Representative Examples of SNAr Amination Reactions

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMSO1206>90
PiperidineK₂CO₃DMF1008>90
AnilineCs₂CO₃Dioxane14012~75
BenzylamineTEANMP11010~85
(Note: Conditions are generalized and may require optimization for specific substrates.)

Palladium-Catalyzed Cross-Coupling Reactions

While the C-Cl bond is inherently less reactive in oxidative addition to palladium than its C-Br and C-I counterparts, modern advancements in catalysis have made it a viable and cost-effective handle for cross-coupling reactions.[4][12] These reactions are powerful tools for forming C-C and C-heteroatom bonds.[13]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents (Aryl Halide, Coupling Partner, Base) B Add Solvent A->B C Purge with Inert Gas (Argon or Nitrogen) B->C D Add Catalyst & Ligand C->D E Heat to Desired Temperature D->E F Monitor by TLC / LC-MS E->F G Cool to RT & Quench F->G H Aqueous Workup / Extraction G->H I Dry & Concentrate H->I J Purify (Chromatography / Recrystallization) I->J

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[13]

Experimental Protocol:

  • Vessel Preparation: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2–1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0–3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1–5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, RuPhos; 1.2–1.5 eq relative to Pd).

    • Causality Note: For activating the relatively inert C-Cl bond, specialized, electron-rich, and bulky phosphine ligands (Buchwald ligands) are often required to facilitate the oxidative addition step, which is the rate-limiting step of the catalytic cycle.[13][14]

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15–30 minutes, or by using freeze-pump-thaw cycles.

    • Causality Note: Oxygen must be rigorously excluded as it can oxidize and deactivate the active Pd(0) catalyst.[14]

  • Reaction: Heat the mixture with stirring at 80–120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of substituted alkynes by reacting an aryl halide with a terminal alkyne.[15]

Experimental Protocol:

  • Reagent Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 2–5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1–5 mol%).

    • Causality Note: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[15]

  • Solvent and Base: Add an anhydrous solvent, typically an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the base for the reaction. Alternatively, a solvent like THF or DMF can be used with an amine base.

  • Degassing: Purge the system with an inert gas (argon or nitrogen).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Synthetic Elaboration of the Nitrile Group

A key feature that enhances the utility of this compound is that the nitrile group itself is a versatile functional handle. After performing substitution or cross-coupling at the C2-position, the nitrile can be further transformed, expanding the molecular diversity accessible from this single starting material.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid, providing a handle for amide coupling or other transformations.

  • Hydrolysis to Amide: Partial hydrolysis, for instance using acids in the presence of water, can yield the primary amide.[16]

  • Reduction to Amine: The nitrile can be reduced to a primary aminomethyl group using reducing agents like LiAlH₄ or through catalytic hydrogenation. This introduces a basic center and a flexible linker.

These subsequent transformations dramatically increase the strategic value of the initial products, allowing for the rapid generation of complex and functionally diverse heterocyclic libraries.

Conclusion

This compound is a powerful and economically attractive reagent for the synthesis of functionalized pyridines and other heterocyclic systems. Its reactivity profile is dominated by nucleophilic aromatic substitution, for which it is highly activated, and palladium-catalyzed cross-coupling reactions. By understanding the mechanisms and the rationale behind specific reaction conditions, researchers can effectively leverage this building block to construct complex molecular architectures for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide serve as a robust starting point for the exploration and optimization of these valuable synthetic transformations.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth answers to frequently asked questions and practical troubleshooting guides based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation

This section addresses the most common questions regarding the formation of impurities during the synthesis of this compound.

Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?

A1: A prevalent and industrially relevant method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-Amino-6-methylisonicotinonitrile. This multi-step process, while effective, is prone to the formation of several byproducts. The primary expected byproducts include:

  • 2-Hydroxy-6-methylisonicotinonitrile: Formed from the reaction of the intermediate diazonium salt with water.

  • 6-Methylisonicotinonitrile: A dehalogenation byproduct resulting from the reduction of the diazonium salt.

  • 2-Chloro-6-methylisonicotinamide and 2-Chloro-6-methylisonicotinic acid: These arise from the hydrolysis of the nitrile functional group during acidic or basic work-up conditions.[1][2]

  • Dimeric (Biaryl) Byproducts: Often generated via radical coupling mechanisms inherent to the Sandmeyer reaction.[3][4]

  • Unreacted 2-Amino-6-methylisonicotinonitrile: Incomplete diazotization or Sandmeyer reaction can lead to the presence of the starting material in the final product.

An alternative route involves the chlorination of a corresponding hydroxypyridine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[5] This can also lead to specific byproducts, such as over-chlorinated species or incomplete reaction products.

Q2: I have an unexpected peak in my HPLC analysis with a lower retention time than my product. What could it be?

A2: An unexpected peak with a lower retention time often indicates a more polar compound than the desired product. In the context of this compound synthesis, the most likely candidates for such a peak are the hydrolysis byproducts: 2-Chloro-6-methylisonicotinamide or 2-Chloro-6-methylisonicotinic acid .[1][2]

The amide is formed as an intermediate during the complete hydrolysis of the nitrile to the carboxylic acid.[1][2] The presence of either or both of these byproducts is favored by prolonged exposure to acidic or basic conditions, especially at elevated temperatures during the reaction work-up.

To confirm the identity of this impurity, you can:

  • LC-MS analysis: The mass spectrum should correspond to the molecular weight of the suspected amide (C₇H₇ClN₂O, M.W. 170.6 g/mol ) or carboxylic acid (C₇H₆ClNO₂, M.W. 171.58 g/mol ).

  • Spiking study: If a standard of the suspected impurity is available, co-injecting it with your sample should result in an increased peak area for the impurity .

Q3: My reaction yield is consistently low, and I observe significant gas evolution during the Sandmeyer reaction. What is the likely cause and how can I mitigate it?

A3: Low yield accompanied by vigorous gas evolution (N₂) is often indicative of competing side reactions of the diazonium salt intermediate. The two primary culprits are:

  • Reaction with water to form 2-Hydroxy-6-methylisonicotinonitrile: Diazonium salts are susceptible to nucleophilic attack by water, especially at temperatures above 5-10 °C, leading to the formation of the corresponding phenol.[6]

  • Reductive dehalogenation to form 6-Methylisonicotinonitrile: Certain reducing agents or conditions can lead to the replacement of the diazonium group with a hydrogen atom.

To improve the yield of the desired chloro-product, consider the following:

  • Strict temperature control: Maintain the temperature of the diazotization and Sandmeyer reaction at 0-5 °C to minimize the rate of decomposition and reaction with water.

  • Use of a slight excess of the copper(I) chloride catalyst: This ensures a sufficiently fast conversion of the diazonium salt to the desired product, outcompeting the side reactions.[7]

  • Control the rate of addition of sodium nitrite: A slow, controlled addition prevents a buildup of nitrous acid and localized temperature increases.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the synthesis.

Troubleshooting Scenario 1: Presence of a stubborn impurity with a similar polarity to the product.

  • Problem: An impurity is observed in the HPLC or TLC that co-elutes or has a very similar retention factor to this compound, making purification by standard chromatography difficult.

  • Likely Cause: This is often due to the presence of 6-Methylisonicotinonitrile (the dehalogenation byproduct) or dimeric (biaryl) byproducts . These compounds have similar structural features and polarity to the desired product.

  • Troubleshooting Protocol:

    • Confirm Identity:

      • GC-MS Analysis: This technique can often provide better separation of closely related compounds and will show a molecular ion corresponding to 6-Methylisonicotinonitrile (C₇H₆N₂, M.W. 118.14 g/mol ) or a higher molecular weight for dimeric species.

      • ¹H NMR Spectroscopy: Look for the absence of the characteristic signal for the proton adjacent to the chlorine atom and the appearance of a new aromatic proton signal in the case of the dehalogenated byproduct. Dimeric byproducts will have a more complex aromatic region.

    • Optimize Reaction Conditions:

      • To minimize dehalogenation, avoid an excess of reducing agents. Ensure the copper(I) chloride is of high quality and not partially oxidized.

      • To reduce dimer formation, use a more dilute reaction mixture and ensure efficient stirring to prevent localized high concentrations of the aryl radical intermediate.[3]

    • Alternative Purification Strategy:

      • Recrystallization: Carefully select a solvent system that can effectively differentiate between the product and the impurity based on their solubilities at different temperatures. A mixture of a good solvent and an anti-solvent is often effective.

      • Preparative HPLC: If the impurity level is low but must be removed for high-purity applications, preparative HPLC may be necessary.

Troubleshooting Scenario 2: Product discoloration (yellow or brown tint).

  • Problem: The isolated this compound is off-white, yellow, or brown, indicating the presence of colored impurities.

  • Likely Cause: Discoloration is often caused by the formation of polymeric byproducts or residual copper salts . The radical nature of the Sandmeyer reaction can lead to the formation of complex, colored polymeric materials.[3][4] Incomplete removal of the copper catalyst can also impart a color to the final product.

  • Troubleshooting Protocol:

    • Purification:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon for a short period. Filter through celite to remove the carbon and the adsorbed colored impurities.

      • Aqueous Wash: An aqueous wash with a chelating agent like EDTA can help remove residual copper salts.

      • Recrystallization: This is often the most effective method for removing both polymeric impurities and residual salts.

    • Prevention:

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can lead to colored byproducts.

      • After the reaction, quench any remaining reactive species before work-up.

Section 3: Data and Visualizations

Summary of Common Byproducts
Byproduct NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Common Analytical Observations
2-Hydroxy-6-methylisonicotinonitrileNC-c1cc(C)nc(O)c1C₇H₆N₂O134.14Appears as a more polar spot on TLC/peak in HPLC. Mass spec will show M+H at 135.
6-MethylisonicotinonitrileNC-c1cc(C)ncc1C₇H₆N₂118.14Similar polarity to the product. GC-MS is effective for identification. ¹H NMR will lack the signal for the proton adjacent to the chlorine.
2-Chloro-6-methylisonicotinamideNC(=O)c1cc(C)nc(Cl)c1C₇H₇ClN₂O170.60More polar than the nitrile. Mass spec will show M+H at 171.
2-Chloro-6-methylisonicotinic acidHOOC-c1cc(C)nc(Cl)c1C₇H₆ClNO₂171.58Significantly more polar. Soluble in aqueous base. Mass spec will show M+H at 172.
Dimeric Byproduct (example)NC-c1cc(C)nc(c2cc(C)nc(Cl)c2)c1C₁₄H₁₀ClN₄269.71Higher molecular weight, less polar than the monomer. Complex NMR spectrum.
Reaction Pathway and Byproduct Formation

Byproduct_Formation cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation Pathways 2-Amino-6-methylisonicotinonitrile 2-Amino-6-methylisonicotinonitrile Diazonium Salt Diazonium Salt 2-Amino-6-methylisonicotinonitrile->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCl 2-Hydroxy-6-methylisonicotinonitrile 2-Hydroxy-6-methylisonicotinonitrile Diazonium Salt->2-Hydroxy-6-methylisonicotinonitrile H₂O, >5 °C 6-Methylisonicotinonitrile 6-Methylisonicotinonitrile Diazonium Salt->6-Methylisonicotinonitrile Reduction Dimeric Byproducts Dimeric Byproducts Diazonium Salt->Dimeric Byproducts Radical Coupling 2-Chloro-6-methylisonicotinamide 2-Chloro-6-methylisonicotinamide This compound->2-Chloro-6-methylisonicotinamide H₂O, H⁺ or OH⁻ (Partial Hydrolysis) 2-Chloro-6-methylisonicotinic acid 2-Chloro-6-methylisonicotinic acid 2-Chloro-6-methylisonicotinamide->2-Chloro-6-methylisonicotinic acid H₂O, H⁺ or OH⁻ (Full Hydrolysis)

Caption: Synthetic pathway and common byproduct formation in the synthesis of this compound.

References

  • Converting Nitriles to Amides. Chemistry Steps. [Link]
  • Sandmeyer reaction. Wikipedia. [Link]
  • Process for the manufacture of 2,6-dichloropyridine derivatives.
  • 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylisonicotinonitrile (CAS 25462-98-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. As a versatile chemical intermediate, the efficient synthesis of this molecule is critical for various research and development applications.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Primary Synthetic Pathway: An Overview

The most prevalent and reliable method for synthesizing this compound involves the chlorination of a suitable precursor, typically 2-hydroxy-6-methylisonicotinonitrile. This transformation is most commonly achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) to drive the reaction to completion. The general scheme involves the conversion of the hydroxyl group of the pyridine ring into a chloro group.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM 2-Hydroxy-6-methyl- isonicotinonitrile P 2-Chloro-6-methyl- isonicotinonitrile SM->P  Chlorination  (Heat) R POCl₃ (Phosphorus Oxychloride) + PCl₅ (optional) R->SM

Caption: General synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction yielded very little or no this compound. What are the likely causes and solutions?

Answer: Low yield is the most common issue, often stemming from several factors. Let's break down the potential causes and their remedies.

  • Cause A: Ineffective Chlorination Due to Suboptimal Temperature.

    • Explanation: The conversion of the hydroxyl group to a chloro group requires significant thermal energy to proceed to completion. Insufficient heating can lead to an incomplete reaction, leaving a substantial amount of starting material unreacted. Analogous chlorinations of hydroxypyridines often require heating at reflux, typically between 115-125°C.[3][4]

    • Solution: Ensure your reaction mixture reaches and maintains the optimal temperature for a sufficient duration. Use a high-boiling point solvent or run the reaction neat using excess phosphorus oxychloride as the solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • Cause B: Reagent Decomposition from Moisture.

    • Explanation: Phosphorus oxychloride and phosphorus pentachloride are highly reactive towards water. Any moisture present in the starting material, solvent, or glassware will rapidly hydrolyze these reagents, rendering them ineffective for the chlorination reaction.

    • Solution: Meticulously dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (nitrogen or argon) before use. Use anhydrous grade solvents and ensure your starting material is thoroughly dried.

  • Cause C: Insufficient Amount of Chlorinating Agent.

    • Explanation: Stoichiometry is critical. An insufficient charge of the chlorinating agent will naturally lead to an incomplete reaction. Often, a molar excess of the chlorinating agent is required to drive the equilibrium towards the product.

    • Solution: Review your calculations. For this type of reaction, using POCl₃ as both the reagent and solvent (a large excess) is a common strategy. If using a co-solvent, ensure a sufficient molar excess of both POCl₃ and PCl₅ is used.

Problem 2: Dark Brown or Black, Tarry Crude Product

Question: My final crude product is a dark, oily, or tarry substance instead of the expected solid. How can I prevent this and purify the product?

Answer: The formation of a dark, impure product is almost always a sign of an uncontrolled exothermic reaction and subsequent decomposition.

  • Explanation: The initial reaction between the hydroxypyridine precursor and the chlorinating agents can be highly exothermic.[3] If the reagents are mixed too quickly or without adequate cooling, the temperature can spike, leading to side reactions and the formation of polymeric, tar-like impurities. This is often observed as the reaction mixture turning dark red or black.[3]

  • Prevention & Solution:

    • Controlled Reagent Addition: Add the starting material portion-wise to the chlorinating agent at a controlled temperature. An initial cooling phase with an ice-water bath during addition can help manage the initial exotherm before proceeding with heating.[3]

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat evenly and prevent localized hot spots.

    • Purification Protocol:

      • Quenching: After the reaction is complete, carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze excess POCl₃ and PCl₅.

      • Neutralization: The resulting aqueous mixture will be highly acidic. Neutralize it carefully with a base, such as a 5% sodium hydroxide solution or sodium carbonate, until the pH is neutral or slightly basic.[3] This step is crucial for removing acidic impurities.

      • Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

      • Decolorization: If the organic extract is still highly colored, treat it with activated charcoal and filter.

      • Final Purification: After evaporating the solvent, the product can be further purified by recrystallization from a suitable solvent system (e.g., ligroin-acetone) or by Soxhlet extraction for higher purity.[3]

G cluster_problem Troubleshooting Workflow cluster_causes Potential Causes cluster_solutions Solutions P1 Problem: Low Yield C1 Suboptimal Temperature? P1->C1 C2 Moisture Contamination? P1->C2 P2 Problem: Dark/Tarry Product C3 Uncontrolled Exotherm? P2->C3 S1 Optimize Heating (115-125°C) C1->S1 S2 Use Anhydrous Techniques C2->S2 S3 Control Reagent Addition (Ice Bath) C3->S3 S4 Purify via Base Wash & Recrystallization C3->S4

Caption: Troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of phosphorus pentachloride (PCl₅) when phosphorus oxychloride (POCl₃) is the primary chlorinating agent?

    • A1: While POCl₃ is a powerful chlorinating agent, the reaction equilibrium can sometimes be unfavorable. PCl₅ is a much stronger chlorinating agent and is often added as a catalyst or co-reagent to ensure complete conversion of any resilient intermediates, driving the reaction to completion and improving the overall yield. A patent for a similar synthesis of 2-chloro-4-methyl nicotinonitrile uses a mixture of both reagents.[5]

  • Q2: How critical is the complete exclusion of moisture?

    • A2: It is absolutely critical. Both POCl₃ and PCl₅ react violently with water in an exothermic reaction to produce phosphoric acid and hydrochloric acid. This not only consumes your reagents but can also create pressure buildup and introduce acidic impurities that complicate purification.

  • Q3: What are the most important safety precautions for this reaction?

    • A3: This reaction must be performed in a well-ventilated chemical fume hood at all times.[3] POCl₃ and PCl₅ are corrosive and toxic, and their reaction releases hydrogen chloride gas, which is also corrosive and an irritant. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Be prepared to manage the exothermic nature of the reaction, especially during reagent addition and quenching.

  • Q4: What are the optimal conditions for recrystallization?

    • A4: For similar chloro-substituted nicotinonitriles, recrystallization from a ligroin-acetone mixture has been reported to yield a product with high purity and good recovery (80-85%).[3] The ideal solvent system should be determined empirically, but a non-polar solvent (like hexanes or ligroin) with a more polar co-solvent (like acetone or ethyl acetate) is a good starting point.

Data Summary and Recommended Parameters

The table below summarizes the key quantitative parameters for the chlorination step, compiled from best practices for analogous reactions.

ParameterRecommended ValueRationale & Notes
Reagent Ratio > 5 molar eq. POCl₃Using POCl₃ as the solvent ensures a large excess, driving the reaction.
(Substrate:POCl₃)
PCl₅ (optional) 0.1 - 0.5 molar eq.Acts as a co-reagent to ensure complete conversion.
Reaction Temperature 115 - 120 °CEssential for driving the chlorination of the hydroxypyridine.[3]
Reaction Time 1.5 - 4 hoursMonitor by TLC/HPLC to confirm the disappearance of starting material.
Quenching Pour onto crushed iceControls the highly exothermic hydrolysis of excess chlorinating agents.
Neutralization pH pH 7-8Use 5% NaOH or Na₂CO₃. Crucial for removing acidic impurities.[3]

Detailed Experimental Protocol

Synthesis of this compound from 2-Hydroxy-6-methylisonicotinonitrile

This protocol is a representative procedure based on established methods for similar transformations and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment must be conducted before proceeding.[3]

  • Preparation:

    • Dry all necessary glassware, including a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, in an oven at 120°C for at least 4 hours.

    • Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • In the fume hood, charge the dry round-bottom flask with phosphorus oxychloride (POCl₃, e.g., 10 mL per 1g of substrate).

    • If used, add phosphorus pentachloride (PCl₅, 0.2 molar equivalents).

    • Begin vigorous stirring and cool the mixture in an ice-water bath.

  • Reagent Addition:

    • Slowly and portion-wise, add the 2-hydroxy-6-methylisonicotinonitrile (1.0 molar equivalent) to the cooled, stirring mixture of chlorinating agents. The reaction may be exothermic; maintain the temperature below 20°C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice-water bath and replace it with a heating mantle.

    • Heat the reaction mixture to reflux (approx. 115-120°C) and maintain this temperature for 2-3 hours. The mixture may darken during heating.

    • Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a large beaker containing a substantial amount of crushed ice (at least 10g of ice per 1 mL of reaction mixture).

    • CAUTION: In the fume hood, slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.

    • Once the quench is complete, slowly add a 5% aqueous solution of sodium hydroxide with continuous stirring until the pH of the mixture is between 7 and 8.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ligroin-acetone) to yield pure this compound as a solid.[3]

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
  • ResearchGate. (n.d.). Optimization of reaction conditions. a.
  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • ResearchGate. (n.d.). Optimization of the Second-Step Reaction Conditions a.
  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.
  • Journal of the Chemical Society, Faraday Transactions. (1995). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid.

Sources

Troubleshooting failed reactions of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methylisonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reactions involving this versatile building block. Our approach is rooted in mechanistic understanding and field-proven experience to ensure your success.

Introduction to this compound

This compound is a valuable heterocyclic intermediate. The pyridine ring is rendered electron-deficient by the nitrogen atom and the strongly electron-withdrawing nitrile group at the C4 position. This electronic nature makes the chlorine atom at the C2 position susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. However, this reactivity profile also presents unique challenges that require careful consideration of reaction conditions.

This guide will address common issues encountered during four key transformations:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

  • Sonogashira Coupling: Formation of C-C triple bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride.

Part 1: Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is not working at all. What are the most common initial checks?

A1: When a reaction fails to initiate, a systematic check of the foundational elements is crucial.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1]

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[1] Ensure your boronic acid is dry and pure. Similarly, verify the quality of your base, as older or improperly stored bases can be less effective.

  • Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the reaction conditions must facilitate its reduction to the active Pd(0) species. If you suspect an issue with in situ reduction, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

Q2: I'm observing significant decomposition of my starting material or product. What could be the cause?

A2: Decomposition often points to overly harsh reaction conditions or instability of the functional groups.

  • Temperature: High temperatures can lead to catalyst decomposition or side reactions. Try lowering the reaction temperature and monitor for slower, cleaner conversion.

  • Nitrile Hydrolysis: The isonicotinonitrile moiety can be sensitive to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which would convert the nitrile (-CN) to a carboxylic acid (-COOH) or an amide (-CONH₂).[2] If you are using a strong aqueous base, consider switching to a non-aqueous base or milder conditions.

Q3: How do the electronic properties of this compound affect its reactivity?

A3: The pyridine nitrogen and the C4-cyano group are both electron-withdrawing, which significantly influences the reactivity of the C2-Cl bond. This electron deficiency makes the C2 position more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst. However, the pyridine nitrogen's lone pair can also coordinate to the palladium center, potentially leading to catalyst inhibition. The choice of a bulky ligand is often key to mitigating this unwanted interaction.[1]

Part 2: Troubleshooting Specific Reactions

Section 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, the electron-deficient nature of the pyridine ring in this compound presents specific challenges.

Q: My Suzuki coupling yield is low, and I see a lot of starting material and homocoupled boronic acid.

A: Low yield with homocoupling byproduct is a classic issue in challenging Suzuki reactions. Here’s a systematic approach to troubleshoot this problem.

dot graph TD { A[Low Yield / No Reaction] --> B{Check Inert Atmosphere & Reagent Purity}; B --> C{Is the Base Appropriate?}; C -- "Weak Base (e.g., Na₂CO₃)" --> D[Switch to Stronger Base: K₃PO₄ or Cs₂CO₃]; C -- "Strong Base Used" --> E{Is the Catalyst System Optimal?}; E -- "Standard Ligand (e.g., PPh₃)" --> F[Use Bulky, Electron-Rich Ligand: SPhos, XPhos]; F --> G[Optimize Catalyst Loading: 1-5 mol%]; E -- "Advanced Ligand Used" --> H{Screen Solvents}; H --> I[Try Dioxane/H₂O or Toluene/H₂O]; I --> J[Adjust Temperature: 80-110 °C]; subgraph Legend direction LR Troubleshooting [Troubleshooting Step] Action [Recommended Action] end style Troubleshooting fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style Action fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 } Caption: Suzuki Coupling Troubleshooting Workflow.

Troubleshooting Table: Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Ineffective BaseThe base is crucial for activating the boronic acid. For electron-deficient 2-chloropyridines, stronger bases are often required. Switch from Na₂CO₃ or K₂CO₃ to K₃PO₄ or Cs₂CO₃.[1]
2. Catalyst InhibitionThe pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium and promote the reaction.[1]
Protodeboronation Presence of water and/or strong base leading to hydrolysis of the boronic acid.[1]Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis.[1][3]
Homocoupling of Boronic Acid Presence of oxygen, which re-oxidizes Pd(0) to Pd(II), or high temperatures.Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Lowering the reaction temperature may also disfavor this side reaction.[1]
Dehalogenation of Starting Material The reaction environment contains a hydride source.Ensure solvents are pure and not a source of hydrides. Optimize reaction time to avoid prolonged exposure to conditions that may favor this side reaction.

Model Protocol for Suzuki-Miyaura Coupling

This is a model protocol based on established methods for 2-chloropyridines and should be optimized for specific substrates.[1]

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 3 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.1 M solution).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2.2: Buchwald-Hartwig Amination

This reaction is highly effective for synthesizing N-aryl bonds. For this compound, specific conditions have been reported that provide a reliable starting point.

Q: I am attempting a Buchwald-Hartwig amination and getting low conversion. How can I improve the yield?

A: The success of a Buchwald-Hartwig amination hinges on the interplay between the catalyst, ligand, and base. A patent describing a relevant transformation provides a validated set of conditions.[4]

Troubleshooting Table: Buchwald-Hartwig Amination

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inappropriate BaseStrong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] Ensure it is fresh and handled under inert conditions.
2. Ligand ChoiceFor electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands are essential. XPhos has been demonstrated to be effective for this substrate.[4] Other options include SPhos or RuPhos.[5]
3. Catalyst PrecursorA reliable palladium source is key. Pd₂(dba)₃ is a common and effective Pd(0) precursor for generating the active catalyst in situ.[4]
Side Product Formation Reaction with solvent or impurities.Ensure the use of high-purity, anhydrous solvents. Toluene is a suitable choice for this reaction.[4]

Validated Protocol for Buchwald-Hartwig Amination

This protocol is based on a procedure reported in patent literature for the reaction of this compound with a secondary amine.[4]

  • To a reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (e.g., 2 mol%) and XPhos (e.g., 4-5 mol%) in toluene.

  • Add the catalyst solution to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add additional anhydrous toluene to achieve the desired concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to 100 °C and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Section 2.3: Sonogashira Coupling

The Sonogashira coupling enables the synthesis of valuable alkynylated pyridines. The reaction typically requires both palladium and copper catalysts.

Q: My Sonogashira reaction is sluggish and gives a complex mixture of byproducts.

A: Sluggishness can be due to inefficient catalysis, while byproducts often arise from side reactions of the alkyne (e.g., Glaser coupling) or decomposition.

dot graph TD { A[Sluggish Sonogashira Reaction] --> B{Is the Copper Co-catalyst Active?}; B -- "Yes" --> C{Is the Amine Base Appropriate?}; C -- "Yes" --> D{Is the Palladium Ligand Optimal?}; D -- "PPh₃ used" --> E[Consider a more robust ligand, e.g., a bulky phosphine or NHC]; D -- "Advanced Ligand Used" --> F[Check Solvent and Temperature]; B -- "No / Unsure" --> G[Use fresh CuI and ensure anhydrous conditions]; C -- "No / Unsure" --> H[Use a suitable amine base like Et₃N or DIPEA]; subgraph Legend direction LR Troubleshooting [Troubleshooting Step] Action [Recommended Action] end style Troubleshooting fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style Action fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 } Caption: Sonogashira Coupling Diagnostic Flowchart.

Troubleshooting Table: Sonogashira Coupling

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive CatalystsBoth Pd and Cu catalysts are sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.
2. Inadequate BaseAn amine base (e.g., triethylamine, diisopropylethylamine) is required to deprotonate the terminal alkyne. Ensure a sufficient excess (at least 2-3 equivalents) is used.
Glaser Homocoupling Oxygen contamination can promote the copper-catalyzed homocoupling of the terminal alkyne.Rigorously exclude oxygen from the reaction. Running the reaction at lower temperatures can sometimes minimize this side reaction. Consider a copper-free Sonogashira protocol if homocoupling is persistent.
Complex Mixture Catalyst decomposition at high temperatures.Try running the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period. The choice of ligand can also affect catalyst stability.

Model Protocol for Sonogashira Coupling

This is a general procedure based on standard Sonogashira conditions and should be optimized.

  • To a Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 4-10 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Section 2.4: Nucleophilic Aromatic Substitution (SNAr)

Given the electron-deficient nature of the pyridine ring, direct SNAr with strong nucleophiles is a viable, palladium-free alternative.

Q: Can I displace the chloride with an amine without using a palladium catalyst?

A: Yes, SNAr is a potent strategy, especially with strong nucleophiles like primary or secondary aliphatic amines. The reaction is driven by the ability of the electron-withdrawing groups (pyridine nitrogen and nitrile) to stabilize the negatively charged intermediate (Meisenheimer complex).

Troubleshooting Table: Nucleophilic Aromatic Substitution (SNAr)

Issue Potential Cause Recommended Solution
No Reaction 1. Insufficiently Nucleophilic AmineAromatic amines are generally poor nucleophiles for SNAr unless the aromatic ring is highly activated. This method works best with aliphatic primary or secondary amines.
2. Low TemperatureSNAr reactions often require thermal energy to overcome the activation barrier of disrupting aromaticity. Heating the reaction (e.g., 80-120 °C) is typically necessary.
Multiple Alkylations The newly formed amine product can act as a nucleophile and react with another molecule of the starting material.Use a significant excess of the nucleophilic amine (e.g., 3-5 equivalents) to favor the formation of the desired mono-substituted product.
Low Solubility Reagents are not fully dissolved, leading to a slow or incomplete reaction.Choose a high-boiling, polar aprotic solvent like DMSO, DMF, or NMP to ensure homogeneity at the required reaction temperature.

Model Protocol for SNAr with an Aliphatic Amine

This is a general procedure and conditions may vary depending on the amine's reactivity.

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMSO or NMP).

  • Add the aliphatic amine (2-5 equivalents). For amine hydrochlorides, add a non-nucleophilic base like K₂CO₃ or triethylamine (2-3 equivalents) to generate the free amine in situ.

  • Heat the reaction mixture to 100-140 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

References

  • Dorta, R. et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Driess, M. et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
  • ChemOrgChem. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Google Patents. (2016).
  • Nolan, S. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Espinet, P., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • ResearchGate. (2022). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. [Link]
  • Miura, T., et al. (2014). Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • MDPI. (2019).
  • ResearchGate. (2019).
  • Wikipedia. (n.d.).
  • ResearchGate. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • Royal Society of Chemistry. (2019). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. [Link]
  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2022). Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. [Link]
  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]
  • YouTube. (2021). Nucleophilic Substitution with amines. [Link]
  • National Institutes of Health. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • ResearchGate. (2022).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
  • YouTube. (2025).
  • ResearchGate. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
  • National Institutes of Health. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
  • LookChem. (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • Google Patents. (n.d.).
  • National Institutes of Health. (2020). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]
  • YouTube. (2020). Nucleophilic Substitution with Amines. [Link]
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and ammonia. [Link]
  • ResearchGate. (2022).
  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
  • Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • MDPI. (2022).
  • ResearchGate. (2022). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a. [Link]
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • ResearchGate. (2022). Synthesis, characterization and catalytic performance of palladium supported on pyridine‐based covalent organic polymer for Suzuki‐Miyaura reaction. [Link]
  • Google Patents. (n.d.). WO2005049583A1 - Synthesis of 2-chloro-3,6-dialkyl pyrazines.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. This document provides two primary, validated synthetic routes to the target molecule, complete with detailed experimental protocols, troubleshooting guides, and an exploration of the underlying chemical principles.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1][2] Its synthesis, while achievable through established methods, presents several challenges that can impact yield, purity, and scalability. This guide will focus on the two most common synthetic pathways:

  • The Sandmeyer Reaction: Conversion of 2-amino-6-methylpyridine-4-carbonitrile to the target compound.

  • Chlorination of 2-hydroxy-6-methylisonicotinonitrile: Utilizing phosphorus oxychloride (POCl₃) and related reagents.

Each pathway will be discussed in detail, with a focus on optimizing reaction conditions and troubleshooting common issues.

Synthetic Route 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the transformation of an amino group into a variety of functionalities, including halogens and nitriles, via a diazonium salt intermediate.[3][4][5][6][7][8] This radical-nucleophilic aromatic substitution is particularly useful for introducing substituents that are otherwise difficult to install directly.[3][9]

Workflow Diagram: Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A 2-Amino-6-methylpyridine-4-carbonitrile B Dissolve in Acid (e.g., HCl) A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution dropwise C->D E Diazonium Salt Solution D->E H Slowly add Diazonium Salt Solution E->H F Prepare CuCl Solution in conc. HCl G Cool to 0 °C F->G I Warm to Reaction Temp. (e.g., 60-70 °C) H->I J N₂ Evolution I->J K Quench on Ice J->K L Neutralize (e.g., NaHCO₃) K->L M Extract with Organic Solvent L->M N Dry, Filter, Concentrate M->N O Purify (e.g., Recrystallization) N->O P This compound O->P

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Adapted from analogous procedures)

Materials:

  • 2-Amino-6-methylpyridine-4-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-6-methylpyridine-4-carbonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be a pale yellow.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

    • Cool the CuCl solution to 0 °C in an ice bath.

    • Slowly and carefully, add the cold diazonium salt solution to the CuCl solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

    • After the initial effervescence subsides, warm the reaction mixture to 60-70 °C and stir for 1 hour. The color of the reaction mixture will likely change.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause further gas evolution.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization.[3]

Troubleshooting and FAQs: Sandmeyer Reaction
Issue Probable Cause(s) Recommended Solution(s)
Low or no product yield. 1. Incomplete diazotization: Temperature too high during NaNO₂ addition; insufficient acid.[10] 2. Decomposition of diazonium salt: Allowed to warm up before addition to CuCl; prolonged standing.[10] 3. Inefficient Sandmeyer reaction: Impure CuCl; insufficient CuCl.1. Optimize diazotization: Maintain temperature strictly between 0-5 °C. Ensure all starting amine has dissolved in the acid before cooling. 2. Handle diazonium salt promptly: Use the diazonium salt solution immediately after preparation. Keep it cold at all times. 3. Use high-quality reagents: Use freshly purchased or purified CuCl. Ensure at least a stoichiometric amount is used.
Formation of a dark, tarry substance. Side reactions: Polymerization of intermediates; reaction of the diazonium salt with itself or other nucleophiles present.Maintain low temperatures: Strict temperature control is crucial to minimize side reactions. Ensure efficient stirring to prevent localized overheating.
Product is contaminated with a phenolic byproduct (2-hydroxy-6-methylisonicotinonitrile). Reaction of the diazonium salt with water: This is a common side reaction, especially if the Sandmeyer reaction is slow or incomplete.[10]Optimize Sandmeyer conditions: Ensure rapid and efficient conversion of the diazonium salt by using an adequate amount of active CuCl. During work-up, the phenolic impurity can be removed by washing the organic extract with a dilute NaOH solution.
The reaction is very slow or stalls. Inactive catalyst: The Cu(I) may have oxidized to Cu(II).Prepare fresh CuCl: If possible, prepare fresh Cu(I)Cl from Cu(II)SO₄ just before use.

Synthetic Route 2: Chlorination with Phosphorus Oxychloride

The conversion of a hydroxyl group on a pyridine ring to a chlorine atom is a common transformation, often accomplished with reagents like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅).[11][12][13][14][15] This reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Workflow Diagram: Chlorination Reaction

Chlorination_Workflow cluster_reaction Chlorination cluster_workup Work-up & Purification A 2-Hydroxy-6-methylisonicotinonitrile B Add POCl₃ (and optionally PCl₅) A->B C Heat to Reflux (e.g., 110-120 °C) B->C D Reaction Mixture C->D E Cool Reaction Mixture D->E F Quench on Ice (CAUTION!) E->F G Neutralize (e.g., NaHCO₃ or NaOH) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify (e.g., Recrystallization) I->J K This compound J->K

Caption: Workflow for the chlorination of 2-hydroxy-6-methylisonicotinonitrile.

Detailed Experimental Protocol (Adapted from analogous procedures)

Materials:

  • 2-Hydroxy-6-methylisonicotinonitrile

  • Phosphorus Oxychloride (POCl₃)

  • Phosphorus Pentachloride (PCl₅) (optional, but recommended)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or dilute Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup:

    • In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-hydroxy-6-methylisonicotinonitrile (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq). If using, add phosphorus pentachloride (PCl₅, 1.1 eq). The reaction should be performed in a well-ventilated fume hood.

    • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • CAUTION: The following step is highly exothermic and releases HCl gas. Perform in a fume hood with extreme care. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Once the initial vigorous reaction has subsided, neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization.

Troubleshooting and FAQs: Chlorination Reaction
Issue Probable Cause(s) Recommended Solution(s)
Incomplete reaction; starting material remains. 1. Insufficient heating or reaction time. 2. Presence of moisture: POCl₃ reacts violently with water, reducing its effectiveness. 3. Reagent quality: Old or decomposed POCl₃.1. Increase reaction time or temperature: Ensure the reaction is at a full reflux and extend the reaction time. Monitor by TLC. 2. Ensure anhydrous conditions: Dry the starting material and glassware thoroughly before use. Use a drying tube on the condenser. 3. Use fresh reagents: Use freshly opened or distilled POCl₃.
Low yield of desired product. Hydrolysis of the product during work-up: The chloro-product can be hydrolyzed back to the starting material in aqueous acidic or basic conditions.Careful work-up: Keep the temperature low during quenching and neutralization. Extract the product promptly after neutralization.
Difficult work-up; formation of a thick slurry. Incomplete quenching of phosphorus reagents. Use a large excess of ice: Ensure all the phosphorus reagents are fully hydrolyzed. Stir vigorously during quenching.
Product is discolored. Decomposition at high temperatures. Use a minimal reflux time: Monitor the reaction closely and stop heating as soon as the starting material is consumed. Consider purification by column chromatography if recrystallization does not remove the colored impurities.

Purification and Characterization

Recrystallization

Recrystallization is the most common method for purifying solid this compound. The choice of solvent is critical for obtaining high purity and yield.

Recommended Solvents for Screening:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, toluene, hexanes.[3]

  • Solvent Pairs: Ethanol/water, Toluene/hexanes, Dichloromethane/hexanes.[16][17]

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Characterization Data
  • Molecular Formula: C₇H₅ClN₂[1][2]

  • Molecular Weight: 152.58 g/mol [1][2]

  • Appearance: Solid[1][2]

  • Melting Point: A relatively high melting point is expected for this compound.[1]

  • Solubility: Limited solubility in water, soluble in some organic solvents.[18]

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra should be consistent with the structure, showing characteristic peaks for the methyl group, the aromatic protons, the nitrile carbon, and the chlorine-substituted carbon.[19]

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic and corrosive gases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and a face shield.[11][14]

  • Sodium Nitrite (NaNO₂): Oxidizing agent and toxic. Avoid contact with skin and eyes.

  • Diazonium Salts: Potentially explosive, especially when dry. Always handle in solution and at low temperatures.[5]

  • Concentrated Acids: Highly corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment.

References

  • Cymit Química S.L. CAS 25462-98-0: 2-Chloro-6-methyl-isonicotinonitrile.
  • Experimental ¹³C NMR spectrum of 2-Cl-6-MA - ResearchG
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Ambeed. 25462-98-0 | this compound | Chlorides.
  • University of Rochester, Department of Chemistry.
  • Wikipedia. Sandmeyer reaction.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.
  • ResearchGate.
  • Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Nanjing Finechem Holding Co.,Limited. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3.
  • ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Reddit.
  • Reddit. Sandmeyer type reaction troubleshoot : r/Chempros.
  • Reddit. Troubleshooting a Sandmeyer reaction : r/chemistry.
  • ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Patsnap. Method for preparing 2-chloronicotinic acid - Eureka.
  • L.S.College, Muzaffarpur. Sandmeyer reaction.
  • J&K Scientific LLC. Sandmeyer Reaction.
  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Reddit.
  • RSC Publishing. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium.
  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Sigma-Aldrich. This compound | 25462-98-0.
  • Google Patents. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
  • Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile.
  • BLD Pharm. 25462-98-0|this compound|BLD Pharm.
  • Google Patents. US4476059A - Chloroacetonitrile synthesis.
  • Electronic Supporting Information How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium.
  • ChemSynthesis. 2-chloro-6-methyl-5-nitronicotinamide - C7H6ClN3O3, density, melting point, boiling point, structural formula, synthesis.
  • Google Patents.

Sources

Technical Support Center: Overcoming Purification Challenges of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-6-methylisonicotinonitrile (CAS 25462-98-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted pyridine, a class of heterocyclic compounds that often present unique purification challenges due to the presence of the basic nitrogen atom. The reactivity of the chloro and nitrile functional groups can also lead to the formation of specific impurities during synthesis and work-up.

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. While multiple synthetic pathways exist, a common approach may involve the chlorination and cyanation of a pyridine precursor. Based on this, we can anticipate several classes of impurities.

Diagram of Potential Impurity Classes:

G cluster_impurities main Crude this compound impurities Potential Impurities main->impurities starting_materials Unreacted Starting Materials (e.g., 2,6-Dichloropyridine) impurities->starting_materials reagents Residual Reagents & Catalysts (e.g., Phosphorus Oxychloride, Palladium Catalysts) impurities->reagents hydrolysis Hydrolysis Byproducts (2-Hydroxy-6-methylisonicotinonitrile, 2-Chloro-6-methylnicotinic acid) impurities->hydrolysis side_products Side-Reaction Products (e.g., Isomeric Byproducts) impurities->side_products G cluster_TLC TLC Analysis cluster_adjust Adjust Polarity spot Spot crude mixture on TLC plate develop Develop plate in a solvent system (e.g., 30% Ethyl Acetate in Hexane) spot->develop visualize Visualize spots under UV light develop->visualize low_rf Rf too low (<0.2) Increase polarity of mobile phase (e.g., 40% Ethyl Acetate in Hexane) visualize->low_rf Analyze Rf high_rf Rf too high (>0.4) Decrease polarity of mobile phase (e.g., 20% Ethyl Acetate in Hexane) visualize->high_rf Analyze Rf ideal_rf Rf is ideal (0.2-0.4) Proceed to column chromatography visualize->ideal_rf Analyze Rf low_rf->spot Re-run TLC high_rf->spot Re-run TLC

Preventing decomposition of 2-Chloro-6-methylisonicotinonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Challenge of a Key Building Block

2-Chloro-6-methylisonicotinonitrile is a vital heterocyclic building block in medicinal chemistry and materials science. However, its utility is matched by its susceptibility to degradation under suboptimal storage conditions. The electron-withdrawing nature of the nitrile and chloro substituents on the pyridine ring makes the molecule prone to nucleophilic attack, particularly hydrolysis. Understanding and mitigating these decomposition pathways is critical for reproducible experimental outcomes and the long-term viability of your research. This guide is designed to equip you with the knowledge to proactively address these stability challenges.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section is structured in a question-and-answer format to directly address common issues encountered during the storage and handling of this compound.

Question 1: I've noticed a change in the physical appearance of my this compound sample (e.g., discoloration, clumping). What could be the cause?

Answer:

Changes in the physical appearance of your sample are often the first indicators of decomposition. Here’s a breakdown of what you might be observing and the likely chemical culprits:

  • Discoloration (Yellowing to Brownish Tinge): This is a common sign of degradation. While the pure compound is typically a white to off-white solid, the formation of impurities can lead to a colored appearance. This can be due to minor hydrolysis or other side reactions. Some chlorinated pyridines are known to change color upon storage, for instance from pale yellow to wine red.[1]

  • Clumping or Caking: this compound is a powder, and clumping is a strong indication of moisture absorption.[2][3] The presence of water can initiate hydrolysis, leading to the formation of 2-hydroxy-6-methylisonicotinonitrile or 2-Chloro-6-methylisonicotinic acid. These degradation products can be more hygroscopic than the parent compound, exacerbating the clumping issue.

Immediate Actions:

  • Isolate the Sample: Segregate the suspect sample to prevent potential cross-contamination of other reagents.

  • Analytical Confirmation: If possible, perform a quick analytical check to confirm decomposition. A simple Thin Layer Chromatography (TLC) analysis against a reference standard can reveal the presence of impurities. For a more detailed assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4][5][6]

  • Review Storage Conditions: Carefully examine your current storage setup against the recommended guidelines outlined in the FAQ section of this guide.

Question 2: My reaction yield is lower than expected when using an older batch of this compound. Could decomposition be the cause?

Answer:

Absolutely. A decrease in reaction yield is a classic symptom of using a degraded starting material. The decomposition of this compound reduces the amount of active reagent available for your desired transformation.

Troubleshooting Steps:

  • Quantify the Purity: Use a quantitative analytical technique like qNMR (quantitative NMR) or HPLC with a calibrated standard to determine the exact purity of your older batch. This will allow you to adjust the stoichiometry of your reaction accordingly.

  • Identify the Impurities: If possible, identify the major degradation products. Knowing what impurities are present can help you understand if they might be interfering with your reaction chemistry (e.g., by quenching reagents or catalyzing side reactions).

  • Consider a Purification Step: For precious or irreplaceable batches, consider repurification. Recrystallization or column chromatography may be viable options, depending on the nature of the impurities.

Question 3: How can I definitively identify the decomposition products of this compound?

Answer:

Identifying the specific degradation products requires instrumental analysis. Here's a suggested workflow:

Experimental Protocol: Identification of Decomposition Products

  • Sample Preparation:

    • Dissolve a small amount of the suspect this compound in a suitable solvent (e.g., acetonitrile, dichloromethane).

    • Prepare a control sample using a fresh, high-purity batch of the compound.

  • Analytical Techniques:

    • HPLC-MS: This is a powerful tool for separating the components of a mixture and identifying them by their mass-to-charge ratio. Look for peaks corresponding to the expected hydrolysis products:

      • 2-hydroxy-6-methylisonicotinonitrile

      • 2-Chloro-6-methylisonicotinic acid

    • GC-MS: This technique is suitable for volatile compounds and can provide fragmentation patterns that aid in structural elucidation.

    • NMR Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information. Compare the spectrum of your degraded sample to that of a pure standard. The appearance of new peaks or changes in integration values can help identify and quantify impurities.

Below is a diagram illustrating a typical analytical workflow for identifying decomposition.

Caption: Analytical workflow for decomposition analysis.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[7][8] The recommended storage temperature is typically 2-8°C.[9] It is crucial to keep the container tightly sealed to prevent moisture ingress.[1][7][10][11][12]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Container Tightly sealed, opaque glass bottlePrevents moisture absorption and light-induced degradation.[13]
Location Cool, dry, well-ventilated areaEnsures a stable environment and prevents accumulation of any potential vapors.[7][8]

Q2: What type of container is best for storing this compound?

A: An opaque, tightly sealed glass bottle is the preferred container. Glass is inert and will not react with the compound. The opacity protects the material from potential light-induced degradation, although thermal and hydrolytic degradation are the more common concerns.

Q3: Is it necessary to store this compound under an inert atmosphere?

A: While not always mandatory for short-term storage, using an inert atmosphere (like argon or nitrogen) is a highly recommended best practice, especially for long-term storage or for high-purity grades. This displaces air and, more importantly, atmospheric moisture, which is a key driver of hydrolysis.

Decomposition Pathways

Q4: What is the primary decomposition pathway for this compound?

A: The most common decomposition pathway is hydrolysis. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxy-6-methylisonicotinonitrile. Further hydrolysis of the nitrile group can also occur, though typically under more forcing conditions, to yield 2-Chloro-6-methylisonicotinic acid. The presence of zwitterionic character in similar heterocyclic structures can enhance the rate of hydrolysis.[14]

Below is a diagram illustrating the primary decomposition pathway.

G cluster_0 Primary Decomposition Pathway This compound This compound 2-hydroxy-6-methylisonicotinonitrile 2-hydroxy-6-methylisonicotinonitrile This compound->2-hydroxy-6-methylisonicotinonitrile + H2O (Hydrolysis of C-Cl) 2-hydroxy-6-methylisonicotinamide 2-hydroxy-6-methylisonicotinamide 2-hydroxy-6-methylisonicotinonitrile->2-hydroxy-6-methylisonicotinamide + H2O (Hydrolysis of -CN)

Caption: Hydrolytic decomposition of this compound.

Q5: Can heat cause decomposition?

A: Yes, elevated temperatures can accelerate the rate of decomposition.[1][7][11] While the compound is generally stable at room temperature for limited periods, long-term storage at elevated temperatures should be avoided. Thermal decomposition may produce hazardous byproducts such as hydrogen chloride and nitrogen oxides.[1][7][15]

Safety and Disposal

Q6: What are the primary safety concerns when handling this compound?

A: Based on data for structurally similar compounds, this compound should be handled with care. It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[12][16] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

Q7: How should I dispose of decomposed this compound?

A: Decomposed material should be treated as chemical waste and disposed of in accordance with your institution's and local regulations. Do not dispose of it down the drain.[12]

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • Essential Safety and Operational Guide for 2-Chloro-6-methyl-5-phenylnicotinonitrile. Benchchem.
  • Methyl 2-chloro-6-methylisonicotin
  • 2-Chloropyridine | C5H4ClN | CID 7977. PubChem.
  • 3-Chloropyridine Safety D
  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • 2-Chloropyridine Safety D
  • 2-Chloropyridine. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 2-Hydroxy-6-methylisonicotinic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-6-methylbenzonitrile. Fisher Scientific.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3. Methylamine Supplier.
  • The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets.
  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients.
  • 2-Chloro-6-methylisonicotinic Acid 25462-85-5. TCI Chemicals.
  • 1547598-14-0|2-Chloro-6-(piperazin-1-yl)isonicotinonitrile. BLDpharm.
  • 25462-98-0 | this compound | Chlorides. Ambeed.com.
  • 1804911-03-2 | 2-Fluoro-6-methylisonicotinonitrile. ChemScene.

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Unwanted side reactions of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-methylisonicotinonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential unwanted side reactions of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure the desired outcome and purity of your target molecules.

Troubleshooting Guide: Unwanted Side Reactions

This section addresses specific issues you may encounter during your experiments with this compound, providing detailed explanations and actionable solutions.

Issue 1: Formation of a Hydroxylated Impurity

Question: During my reaction, I've observed a significant amount of an impurity with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (2-hydroxy-6-methylisonicotinonitrile). What is causing this, and how can I prevent it?

Answer:

This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction where water acts as the nucleophile. The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.[1][2] The presence of the nitrile group at the 4-position further enhances this effect.

Causality:

The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] Even trace amounts of water in your reaction mixture, especially at elevated temperatures or in the presence of a base, can lead to the formation of the 2-hydroxy byproduct.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all your glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Solvent Choice: If your desired nucleophile is less reactive than water, consider using a non-protic solvent to minimize the presence of hydroxyl groups.

  • Temperature Control: Lowering the reaction temperature will decrease the rate of the competing hydrolysis reaction.

  • pH Control: If your reaction conditions are basic, the formation of hydroxide ions will accelerate the hydrolysis. If possible, run the reaction under neutral or slightly acidic conditions.

Experimental Protocol: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction

  • Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours. Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are stored under an inert atmosphere and handled using techniques that prevent exposure to atmospheric moisture.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound and the anhydrous solvent.

  • Reagent Addition: Add your desired nucleophile and any other reagents via syringe or a dropping funnel.

  • Temperature Management: Maintain the reaction at the lowest effective temperature for the desired transformation. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.

  • Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at a low temperature and minimize the contact time.

Issue 2: Formation of Amide or Carboxylic Acid Byproducts

Question: My final product is contaminated with impurities that appear to be the corresponding amide (2-chloro-6-methylisonicotinamide) or carboxylic acid (2-chloro-6-methylisonicotinic acid). Why is this happening?

Answer:

The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions.[5][6] The reaction proceeds in two stages: first to the amide, and then, under more forcing conditions, to the carboxylic acid.[6]

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the electrophilic carbon of the nitrile group.

Mitigation Strategies:

  • Control of pH during Reaction and Work-up: Be mindful of the pH of your reaction mixture and during the work-up. If your desired reaction does not require acidic or basic conditions, maintain a neutral pH. During an aqueous work-up, use buffered solutions if necessary.

  • Temperature and Time: Hydrolysis is often accelerated by heat. Use the lowest possible temperature and shortest reaction time necessary for your primary reaction.

  • Reaction Quenching: When quenching a reaction, do so at low temperatures and quickly neutralize any excess acid or base.

Data Presentation: pH and Temperature Effects on Nitrile Hydrolysis

ConditionPredominant ByproductRelative Rate
Mild Acid, Room TempAmideSlow
Strong Acid, HeatCarboxylic AcidFast
Mild Base, Room TempAmideModerate
Strong Base, HeatCarboxylate SaltVery Fast
Issue 3: Unexpected Condensation or Alkylation Products

Question: I'm observing unexpected byproducts that seem to have arisen from a reaction at the methyl group of my starting material. How is this possible?

Answer:

The hydrogens on the methyl group at the 6-position of the pyridine ring are more acidic than typical alkyl hydrogens.[7] This is due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting carbanion through resonance.

Causality:

In the presence of a strong base (e.g., LDA, NaH, or even strong alkoxides at high temperatures), the methyl group can be deprotonated to form a nucleophilic carbanion. This carbanion can then react with electrophiles present in the reaction mixture, including another molecule of the starting material (self-condensation) or other electrophilic reagents.

Mitigation Strategies:

  • Avoid Strong Bases: If your reaction does not require a strong base, use a weaker, non-nucleophilic base.

  • Low Temperature: If a strong base is necessary, perform the deprotonation and subsequent reaction at very low temperatures (e.g., -78 °C) to control the reactivity of the carbanion.

  • Order of Addition: Add the electrophile to the pre-formed carbanion solution at low temperature to ensure it reacts preferentially with the intended reagent.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in protic solvents like methanol or ethanol?

A1: While it is soluble in many protic solvents, it is not completely inert. These solvents can act as nucleophiles in an SNAr reaction, especially at elevated temperatures or in the presence of a base, leading to the formation of 2-alkoxy-6-methylisonicotinonitrile byproducts. For reactions where the chloro group must be retained, it is advisable to use aprotic solvents.

Q2: Can I use a Grignard or organolithium reagent with this compound?

A2: The use of highly nucleophilic and basic organometallic reagents is complex. They can potentially react at multiple sites:

  • Nucleophilic attack at the chloro-substituted carbon.

  • Attack at the nitrile group.

  • Deprotonation of the methyl group. These reactions often lead to a mixture of products. Specialized conditions or protecting group strategies may be required.

Q3: How can I purify my product if I have these side products?

A3:

  • Hydroxylated and Carboxylic Acid Byproducts: These byproducts are more polar and have acidic protons. They can often be removed by an aqueous basic wash (e.g., with NaHCO₃ or Na₂CO₃ solution) during the work-up, which will deprotonate them and move them into the aqueous layer.

  • Amide Byproduct: The amide is also more polar than the starting material and can often be separated by column chromatography on silica gel.

  • Condensation Products: These are typically less polar and larger molecules, which can also be separated by column chromatography.

Visualizing Unwanted Reaction Pathways

Below are diagrams illustrating the mechanisms of the common side reactions discussed.

Hydrolysis A 2-Chloro-6-methyl- isonicotinonitrile B 2-Hydroxy-6-methyl- isonicotinonitrile A->B H₂O/OH⁻ (SNAr) C 2-Chloro-6-methyl- isonicotinamide A->C H₂O/H⁺ or OH⁻ (Partial Hydrolysis) D 2-Chloro-6-methyl- isonicotinic acid C->D H₂O/H⁺ or OH⁻ (Full Hydrolysis)

Caption: Common hydrolytic side reactions of this compound.

Methyl_Deprotonation Start 2-Chloro-6-methyl- isonicotinonitrile Carbanion Anionic Intermediate (Nucleophilic) Start->Carbanion Strong Base (e.g., LDA, -78°C) Product Condensation/Alkylation Byproduct Carbanion->Product + Electrophile (E⁺)

Caption: Side reactions involving the deprotonation of the methyl group.

References

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Blog. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.
  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a] | Download Table.
  • Chegg. (2020). Explain why 2-chloropyridine reacts more readily with nucleophiles than pyridine.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

Sources

Technical Support Center: Purification of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methylisonicotinonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic steps, and this guide offers field-proven insights to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. The two most common routes are the chlorination of 2-hydroxy-6-methylisonicotinonitrile and the Sandmeyer reaction of 2-amino-6-methylisonicotinonitrile.

  • From Chlorination of 2-hydroxy-6-methylisonicotinonitrile:

    • Unreacted Starting Material: 2-hydroxy-6-methylisonicotinonitrile is a primary impurity.

    • Hydrolysis Product: The product, this compound, can hydrolyze back to 2-hydroxy-6-methylisonicotinonitrile in the presence of moisture.

    • Residual Chlorinating Agent and Byproducts: If phosphorus oxychloride (POCl₃) is used, residual POCl₃ and its hydrolysis products (e.g., phosphoric acid) can be present.[1][2]

  • From Sandmeyer Reaction of 2-amino-6-methylisonicotinonitrile:

    • Unreacted Starting Material: Residual 2-amino-6-methylisonicotinonitrile.

    • Phenolic Byproduct: Formation of 2-hydroxy-6-methylisonicotinonitrile can occur if the diazonium salt reacts with water, a common side reaction in Sandmeyer reactions.[3][4]

    • Azo Compounds: The diazonium salt may couple with the starting amine to form colored azo impurities.[3]

    • Biaryl Compounds: Coupling of two aryl radicals can lead to the formation of biaryl impurities.[3]

Q2: My purified this compound is a brownish or yellowish solid, but the literature reports it as a white solid. What is the likely cause?

A2: A brownish or yellowish tint often indicates the presence of trace impurities, particularly colored byproducts from the synthesis. In the context of a Sandmeyer reaction, this could be due to the formation of azo compounds.[3] For chlorination reactions, residual reagents or side-reaction products can also impart color.

Q3: What are the recommended methods for removing these common impurities?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Aqueous Workup with Mild Base: Washing the crude product with a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) is effective for removing acidic impurities such as residual POCl₃ hydrolysis products and the starting material 2-hydroxy-6-methylisonicotinonitrile.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The choice of solvent is critical.

  • Column Chromatography: For complex impurity profiles or when a very high purity is required, silica gel column chromatography is the most effective method for separating the desired product from both more and less polar impurities.

Q4: How can I assess the purity of my this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a gradient of water and acetonitrile or methanol is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the identity of the main product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities by showing extra signals that do not correspond to the product.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the nitrile functional group (C≡N stretch) and the overall fingerprint of the molecule.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after aqueous workup The product may have some solubility in the aqueous phase, especially if excessive washing is performed. The product might be hydrolyzing back to the more water-soluble 2-hydroxy-6-methylisonicotinonitrile.Minimize the volume of the aqueous wash. Ensure the pH of the aqueous phase is not strongly basic for extended periods. Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Product "oils out" during recrystallization The solvent system is not ideal; the product is too soluble in the hot solvent, or the cooling rate is too fast. The presence of significant impurities can lower the melting point and favor oiling out.Screen for a better recrystallization solvent or solvent mixture. Try a slower cooling rate (e.g., allow the flask to cool to room temperature slowly before placing it in an ice bath). If the product is highly impure, consider a preliminary purification by column chromatography.
Co-elution of impurities during column chromatography The chosen eluent system does not provide sufficient resolution between the product and the impurity. The column may be overloaded.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Try a shallower gradient or an isocratic elution with a solvent system that gives a good separation on TLC. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product appears pure by ¹H NMR but fails purity analysis by HPLC An impurity may not have proton signals in the ¹H NMR spectrum or its signals may be overlapping with the product's signals. The impurity might not be UV-active if that is the detection method for HPLC.Use a different analytical technique for confirmation, such as GC-MS or LC-MS, which provides mass information. If using HPLC with UV detection, try a different wavelength or use a mass spectrometer as the detector.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is relatively pure (>90%) and where the main impurity is the starting material 2-hydroxy-6-methylisonicotinonitrile or other minor byproducts.

Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a non-polar or moderately polar solvent is generally effective. A two-solvent system can also be employed, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Common solvent systems include ethanol/water, hexane/ethyl acetate, or isopropanol.

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude product (20-30 mg) in a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the test tube gently. If it dissolves, it is a potential candidate solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.

  • Recrystallization (Preparative Scale):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid bumping.

    • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating a mixture with multiple components or when a high degree of purity is required.

Rationale for Eluent Selection: The choice of eluent (mobile phase) is critical for a successful separation. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio is determined by Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

Step-by-Step Methodology:

  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio to achieve the desired Rf value for the product.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen) to start the elution.

    • Collect the eluate in fractions (e.g., in test tubes or small flasks).

    • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing under UV light.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Aqueous_Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude->Aqueous_Workup Assess_Purity Assess Purity (TLC, HPLC) Aqueous_Workup->Assess_Purity Column_Chromatography Column Chromatography Assess_Purity->Column_Chromatography Purity < 90% or Complex Mixture High_Purity High Purity Required? Assess_Purity->High_Purity Purity > 90%? Recrystallization Recrystallization Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product High_Purity->Recrystallization No High_Purity->Pure_Product Yes

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Impure Product check_color Is the product colored (yellow/brown)? start->check_color check_nmr Analyze by ¹H NMR check_color->check_nmr No azo_impurity Potential Azo Impurity (from Sandmeyer) check_color->azo_impurity Yes check_hplc Analyze by HPLC/LC-MS check_nmr->check_hplc NMR looks clean hydroxy_impurity Hydroxy-pyridine impurity (starting material or hydrolysis) check_nmr->hydroxy_impurity Signals for OH-pyridine present other_impurity Other byproducts or starting materials check_hplc->other_impurity Multiple peaks observed solution_color Recrystallize with charcoal treatment or perform column chromatography azo_impurity->solution_color solution_hydroxy Wash with dilute base (NaHCO₃) followed by recrystallization hydroxy_impurity->solution_hydroxy solution_other Perform column chromatography other_impurity->solution_other

Caption: A decision tree for troubleshooting common impurity issues.

References

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3.
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PubMed Central. [Link]
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction.

Sources

Technical Support Center: Scaling Up 2-Chloro-6-methylisonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling the synthesis of 2-Chloro-6-methylisonicotinonitrile (CAS 25462-98-0). As a critical intermediate in the pharmaceutical and agrochemical industries, its efficient and safe production at scale is paramount.[1][2] This document moves beyond standard lab procedures to address the specific, often complex issues encountered during technology transfer and bulk manufacturing. We will explore the causality behind common problems and provide field-proven, self-validating protocols to ensure safety, purity, and yield.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis, particularly when employing the common route from a pyridine N-oxide or a hydroxy-pyridine precursor using chlorinating agents like phosphorus oxychloride (POCl₃).

Question 1: My reaction is experiencing a dangerous exothermic runaway, especially during reagent addition or initial heating. How can I control it?

Answer:

This is one of the most critical challenges. The reaction of phosphorus oxychloride (POCl₃) and/or phosphorus pentachloride (PCl₅) with pyridine N-oxide derivatives is notoriously exothermic.[3] At scale, the surface-area-to-volume ratio decreases, making heat dissipation significantly less efficient than in a lab flask.

Causality:

  • Reaction Energetics: The formation of the chloro-substituent and subsequent reactions are highly energetic. The reaction can enter a self-accelerating decomposition phase if the rate of heat generation exceeds the rate of heat removal.

  • Poor Mixing: In large reactors, inadequate agitation can create localized "hot spots" where the reaction rate accelerates uncontrollably, initiating a runaway.

  • Reagent Addition Rate: Adding the chlorinating agent too quickly does not allow sufficient time for the cooling system to remove the generated heat.

Troubleshooting Protocol & Solutions:

  • Reverse Addition: Instead of adding POCl₃ to the pyridine derivative, consider adding the pyridine derivative (often as a solution or slurry in a suitable solvent) to the POCl₃ at a controlled temperature. This ensures the reactive chlorinating agent is always in excess, which can sometimes help moderate the initial reaction rate.

  • Controlled Dosing: Implement a programmed, slow addition of the limiting reagent using a dosing pump. The addition rate should be directly tied to the internal temperature of the reactor. An automated system can stop the addition if the temperature exceeds a set safety limit.

  • Solvent Selection: While POCl₃ can sometimes be used as both reagent and solvent, at scale, using a high-boiling, inert co-solvent (e.g., chlorobenzene, 1,2-dichlorobenzene) is advisable.[4][5] The solvent acts as a heat sink, increasing the thermal mass of the reaction mixture and making temperature spikes less dramatic.

  • Reactor Engineering: Ensure the reactor has a high-efficiency cooling jacket and that the heat transfer fluid is at the lowest practical temperature before starting the addition. Verify that the agitator is designed for efficient mixing of the specific reaction mass viscosity and volume.

Question 2: During the work-up, quenching the reaction mixture with water/ice is violent and difficult to control. What is a safer, scalable quenching procedure?

Answer:

Quenching excess POCl₃ is extremely hazardous due to its violent and highly exothermic reaction with water, which generates large volumes of corrosive hydrochloric acid (HCl) gas.[6][7][8] Pouring the reaction mass onto ice, a common lab procedure, is often not feasible or safe at an industrial scale.[3]

Causality:

  • Hydrolysis Reactivity: The P-Cl bonds in POCl₃ are highly susceptible to hydrolysis. The reaction has a high activation energy but is extremely exothermic once initiated.

  • Gas Evolution: The rapid generation of HCl gas can cause pressure build-up, splashing, and release of toxic fumes.

  • Product Precipitation: The desired product may precipitate uncontrollably during the quench, trapping unreacted POCl₃ and creating a delayed, secondary reaction hazard.

Recommended Scalable Quenching Protocol:

  • Initial Distillation: Before quenching, distill the bulk of the excess POCl₃ under reduced pressure.[3] This significantly reduces the amount of reagent that needs to be neutralized. The recovered POCl₃ can potentially be recycled.

  • Reverse Quench into a Buffered Solution: Prepare a separate, cooled (0-10 °C) quenching vessel containing a stirred, aqueous solution of a base like sodium carbonate or sodium hydroxide. The key is to slowly add the reaction mixture to the basic solution, not the other way around. This ensures the quenching medium is always in excess and can immediately neutralize the generated HCl.

  • Sub-surface Addition: Introduce the reaction mixture below the surface of the quenching solution. This minimizes the release of HCl gas into the reactor headspace.

  • Temperature Monitoring: The temperature of the quenching vessel must be strictly controlled throughout the addition. The addition rate should be slowed or stopped if the temperature rises above a predetermined setpoint (e.g., 20 °C).

Parameter Lab Scale (Pouring on Ice) Plant Scale (Controlled Quench)
Method Manual pouring of reaction massProgrammed addition into a separate vessel
Control Poor; relies on large excess of iceExcellent; controlled by addition rate & cooling
Safety High risk of splashing, gas releaseHigh; contained system, controlled neutralization
Efficiency Can lead to product clumpingSmooth precipitation, better product quality
Question 3: My final product purity is low, and I'm seeing significant discoloration (dark red to black). What are the likely impurities and how can I prevent them?

Answer:

Product discoloration and impurities often stem from uncontrolled reaction temperatures and side reactions. The desired this compound is a solid, but impurities can cause it to become an oil or a gummy, difficult-to-handle solid.[1][3]

Causality & Likely Impurities:

  • Thermal Degradation: Exceeding the optimal reaction temperature can lead to polymerization and the formation of tar-like substances. This is often the cause of dark coloration.[3]

  • Over-chlorination: Under certain conditions, chlorination can occur at other positions on the pyridine ring or on the methyl group, leading to dichlorinated or trichlorinated impurities (e.g., 2,6-dichloro-3-methylpyridine).[4][9]

  • Incomplete Reaction: The starting material (e.g., 2-hydroxy-6-methylpyridine) may remain if the reaction is incomplete.[10]

  • Hydrolysis during Work-up: If the nitrile group is sensitive to the work-up conditions (e.g., prolonged exposure to strong acid or base), it can hydrolyze to the corresponding amide or carboxylic acid.[11]

Prevention and Purification Strategy:

  • Strict Temperature Control: This is the most critical factor. Define a narrow operating temperature range (e.g., 100-115 °C) and ensure your reactor's heating/cooling system can maintain it precisely.[3]

  • In-Process Controls (IPCs): Use analytical techniques like HPLC or GC to monitor the reaction progress. Track the disappearance of the starting material and the formation of the product and key impurities. Stop the reaction once the optimal conversion is reached to prevent the formation of degradation products.

  • Purification at Scale:

    • Crystallization: This is often the most effective and scalable purification method. A systematic solvent screening is essential. Consider mixed solvent systems (e.g., ligroin-acetone, heptane/ethyl acetate) to achieve good recovery and high purity.[3]

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for removing non-volatile, colored impurities.[12]

    • Extraction: A series of aqueous washes (e.g., with a dilute base like sodium carbonate solution followed by water) can remove acidic impurities before the final crystallization step.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary hazards are associated with the reagents. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[6][7][8] Exposure can cause severe burns, and inhalation of its fumes is dangerous.[8] The reaction itself is highly exothermic and presents a risk of thermal runaway.[3] A thorough risk assessment is mandatory. All operations should be conducted in a well-ventilated area, with personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.[7][13]

Q2: How critical is the quality of the starting material, 2-hydroxy-6-methylpyridine? A2: It is extremely critical. Impurities in the starting material can carry through the synthesis or interfere with the reaction, leading to the formation of additional byproducts. Ensure the starting material meets specifications for purity (typically >98%), water content (as low as possible, as water reacts with POCl₃), and absence of isomeric impurities.

Q3: What analytical methods are essential for monitoring reaction and product quality? A3: A robust analytical package is crucial for successful scale-up.

  • HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress (disappearance of starting material, formation of product) and for final purity analysis.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and byproducts.[4]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.[4]

  • Karl Fischer Titration: To determine water content in reagents and solvents, which is critical when using water-sensitive reagents like POCl₃.

Q4: What are the recommended storage conditions for the final product? A4: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[14] It should be kept away from strong oxidizing agents, sources of heat, and moisture.[14] Storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[15]

Diagrams and Workflows

Synthesis and Purification Workflow

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Start Charge Reactor with POCl₃ and Co-Solvent Add Controlled Addition of 2-Hydroxy-6-methylpyridine Start->Add Cool to 20-30°C React Heat to 100-115°C Monitor with IPC (HPLC) Add->React Distill Vacuum Distill Excess POCl₃ React->Distill Quench Slowly Add to Cooled Na₂CO₃ Solution Distill->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Water Filter->Wash Dissolve Dissolve Crude in Hot Solvent (e.g., Acetone) Wash->Dissolve Crystallize Cool to Crystallize Dissolve->Crystallize Dry Filter and Dry Final Product Crystallize->Dry

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree: Exothermic Event

G TempSpike Temperature Spike > 10°C Above Setpoint? Action1 IMMEDIATELY Stop Reagent Addition TempSpike->Action1 Yes Investigate Post-event Investigation: - Check agitator function - Verify cooling system - Review addition rate profile TempSpike->Investigate No (Minor Deviation) Log Event Action2 Apply Full Cooling to Reactor Jacket Action1->Action2 CheckControl Is Temperature Decreasing? Action2->CheckControl Controlled Resume Addition at 50% Rate Once Temp is Stable CheckControl->Controlled Yes NotControlled EMERGENCY Prepare for Emergency Quench (if safe and planned) CheckControl->NotControlled No Controlled->Investigate NotControlled->Investigate

Caption: Decision tree for managing a thermal event.

References

  • What are the primary industrial applications of phosphorus oxychloride in the chemical... - Quora. (2023, June 27).
  • 2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.).
  • CHAPTER 14: Phosphorus Oxychloride: Production and Use - Books. (2022, May 20).
  • What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing? - Bellrock. (n.d.).
  • Phosphorus oxychloride - ChemBK. (n.d.).
  • Phosphoryl chloride - Sciencemadness Wiki. (2024, June 16).
  • The Chemical Synthesis of 2,6-Dichloro-3-methylpyridine: A Process Overview. (2026, January 3).
  • US5334724A - Preparation of substituted 2-chloropyridines - Google Patents. (n.d.).
  • The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. (n.d.).
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (n.d.).
  • 2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088 - PubChem. (n.d.).
  • Analytical to prep scale tools for the purification of bio/pharmaceuticals - YouTube. (2020, June 16).
  • WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • 2-Chloro-6-methylbenzonitrile | C8H6ClN | CID 23053 - PubChem. (n.d.).
  • 2-Chloro-6-methylquinoline | C10H8ClN | CID 77974 - PubChem - NIH. (n.d.).

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Technical Support Center: Interpreting Unexpected NMR Shifts for 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced spectroscopic analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Chloro-6-methylisonicotinonitrile in their work and have encountered unexpected shifts in their Nuclear Magnetic Resonance (NMR) spectra. As a key intermediate in pharmaceutical synthesis, precise structural confirmation is paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve these analytical challenges.

My ¹H NMR spectrum for this compound doesn't match the expected pattern. What's going on?

This is a common query that can arise from a number of factors, ranging from simple sample preparation issues to more complex chemical phenomena. The key is a systematic approach to troubleshooting. This guide will walk you through the most probable causes and their solutions.

Troubleshooting Guide: A Step-by-Step Approach

When faced with an unexpected NMR spectrum, it's crucial to consider all variables that can influence chemical shifts.

1. Re-evaluate Your Sample Preparation and Solvent Choice

The immediate chemical environment of your molecule has a significant impact on the resonance of its protons.

  • Solvent Effects: The choice of deuterated solvent can cause notable shifts in the positions of your signals.[4][5] Aromatic systems like substituted pyridines are particularly susceptible to solvent-induced shifts due to interactions such as hydrogen bonding or π-π stacking.[5][6] If you are using a solvent other than the one cited in a reference spectrum, expect some deviation. For instance, a spectrum taken in benzene-d₆ will likely differ from one taken in CDCl₃.[7]

    • Actionable Step: If possible, re-run your sample in a different solvent (e.g., switch from CDCl₃ to DMSO-d₆ or acetone-d₆) to see if the peaks resolve or shift in a predictable manner.[7]

  • Concentration: Sample concentration can also affect chemical shifts. At higher concentrations, intermolecular interactions become more prevalent, which can lead to peak broadening or shifts in resonance.[7]

    • Actionable Step: Prepare a more dilute sample and re-acquire the spectrum. If the shifts change, you are likely observing concentration effects.

  • Residual Solvents and Impurities: Small amounts of residual solvents from your purification process (e.g., ethyl acetate, dichloromethane) are a frequent source of unexpected peaks.[7] Water is also a common contaminant in NMR solvents.[7]

    • Actionable Step: Cross-reference any unexpected peaks with the known chemical shifts of common laboratory solvents.[8] To confirm the presence of an exchangeable proton like water, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum; the water peak should diminish or disappear.[7]

2. Consider the Electronic Effects of Substituents

The chemical shifts in a pyridine ring are highly sensitive to the electronic nature of its substituents.[9]

  • Electron-Withdrawing and Donating Groups: The chlorine atom and the nitrile group are both electron-withdrawing, which will deshield the ring protons, causing them to appear at a lower field (higher ppm).[9][10][11] Conversely, the methyl group is electron-donating, which will shield the ring protons, shifting them to a higher field (lower ppm).[9] The interplay of these effects determines the final chemical shifts.

    • Insight: A misunderstanding of these fundamental principles can lead to incorrect initial predictions of the spectrum.

3. Investigate the Possibility of Degradation or Side Reactions

If you have ruled out sample preparation issues, it's time to consider if your compound is what you think it is.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or an amide, especially if there is residual acid or base and water in your sample. This would result in the appearance of new signals and a change in the electronic environment of the pyridine ring.

  • Unexpected Reactions: Review your synthetic route for any potential side reactions that could have led to isomeric byproducts or other impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: While the exact shifts can vary with the solvent and concentration, we can predict the relative positions of the protons. The two aromatic protons on the pyridine ring are in different electronic environments. The proton at the 5-position will be influenced by the adjacent electron-withdrawing chlorine and the meta nitrile group. The proton at the 3-position is influenced by the adjacent electron-withdrawing nitrile group and the meta chlorine and methyl groups. The methyl group protons will appear as a singlet in the typical alkyl region.

Q2: My aromatic signals are overlapping. How can I resolve them?

A2: Signal overlap in the aromatic region of polysubstituted pyridines is a common issue.[9] Here are some strategies:

  • Change the Solvent: As mentioned, switching to a solvent with different properties (e.g., from a non-polar to a polar aprotic solvent) can often resolve overlapping signals.[7]

  • Higher Field NMR: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help to identify coupled protons, even if their signals are close together.

Q3: The baseline of my spectrum is noisy and the peaks are broad. What should I do?

A3: A noisy baseline and broad peaks can stem from several sources:

  • Low Concentration: The signal-to-noise ratio is directly related to the sample concentration.[12]

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample.[12]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.[12]

    • Actionable Step: Ensure your sample is sufficiently concentrated, the instrument is properly shimmed, and your sample is free from paramagnetic impurities.[8][12]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing unexpected NMR shifts.

troubleshooting_workflow start Start: Unexpected NMR Shifts Observed check_prep Step 1: Review Sample Preparation 1. Solvent Choice? 2. Concentration? 3. Purity (Residual Solvents/Water)? start->check_prep change_solvent Action: Re-run in a different solvent (e.g., DMSO-d6) check_prep->change_solvent Solvent issue suspected dilute_sample Action: Prepare a more dilute sample check_prep->dilute_sample Concentration issue suspected d2o_exchange Action: Add D2O and re-acquire check_prep->d2o_exchange Water peak suspected check_structure Step 2: Re-evaluate Structure 1. Electronic Effects Understood? 2. Possibility of Isomers? check_prep->check_structure Sample prep ruled out problem_solved Problem Resolved change_solvent->problem_solved dilute_sample->problem_solved d2o_exchange->problem_solved consult_literature Action: Compare with literature data for similar compounds check_structure->consult_literature check_degradation Step 3: Consider Degradation/Side Reactions 1. Hydrolysis of Nitrile? 2. Byproducts from Synthesis? consult_literature->check_degradation run_2d_nmr Action: Perform 2D NMR (COSY, HSQC) for structural confirmation check_degradation->run_2d_nmr run_2d_nmr->problem_solved

Caption: A workflow for troubleshooting unexpected NMR shifts.

Expected vs. Potentially Observed ¹H NMR Shifts

The following table provides a general guide to the expected chemical shifts for the protons of this compound in a common NMR solvent like CDCl₃, and potential shifts that might be observed due to the factors discussed.

Proton AssignmentExpected Shift Range (ppm in CDCl₃)Potential Cause for DeviationPotentially Observed Shift (ppm)
Methyl Protons (-CH₃)2.5 - 2.7Change in solvent polarity2.4 - 2.8
Aromatic Proton (H-3)7.5 - 7.7Strong hydrogen bonding solvent7.6 - 7.9
Aromatic Proton (H-5)7.3 - 7.5π-π stacking in concentrated solution7.2 - 7.6

Note: These are estimated ranges and actual values can vary.

Experimental Protocol: Control Experiment for Solvent Effects

To definitively determine if solvent effects are the cause of your unexpected shifts, perform the following control experiment.

Objective: To compare the ¹H NMR spectrum of this compound in a non-polar aprotic solvent (CDCl₃) and a polar aprotic solvent (DMSO-d₆).

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Two clean, dry NMR tubes

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of your compound into each of the two NMR tubes.

    • To the first tube, add approximately 0.6 mL of CDCl₃ containing TMS.

    • To the second tube, add approximately 0.6 mL of DMSO-d₆ containing TMS.

    • Cap both tubes and gently agitate until the samples are fully dissolved.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample. Ensure that the acquisition parameters (e.g., number of scans, relaxation delay) are consistent between the two experiments.[13]

  • Data Analysis:

    • Process both spectra and reference them to the TMS peak at 0.00 ppm.

    • Compare the chemical shifts of the corresponding protons in the two spectra. Note any significant changes in chemical shift or resolution of the signals.

Expected Outcome: You will likely observe a noticeable difference in the chemical shifts of the aromatic protons between the two spectra, confirming the presence of solvent effects. The methyl proton signal may also show a slight shift.

By systematically working through this guide, you will be well-equipped to interpret unexpected NMR shifts for this compound, ensuring the accuracy and integrity of your experimental results.

References
  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • Levy, G. C., & Lichter, R. L. (1976). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 54(10), 1599-1605.
  • Kozioł, J., Tomasik, P., & Witanowski, M. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 17(1), 1-5.
  • Kolling, O. W. (1979). Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents. Analytical Chemistry, 51(8), 1324-1325.
  • Danil de Namor, A. F., Aguilar Cornejo, A. F., Chahine, S., & Nolan, K. B. (2004). Solvent Effect on the 1H NMR Spectra of a Pyridinocalix(4)arene Derivative and Its Protonation Constants in Methanol. Journal of the Chilean Chemical Society, 49(3), 223-228.
  • Levy, G. C., & Lichter, R. L. (1976). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 54(10), 1599-1605.
  • Kozioł, J., Tomasik, P., & Witanowski, M. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 17(1), 1-5.
  • Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486.
  • Demarco, P. V., Farkas, E., Doddrell, D., Mylari, B. L., & Wenkert, E. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 90(20), 5480-5486.
  • Westmoreland, P. R., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15039-15051.
  • Kumar, D., et al. (2015). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 54(21), 10263-10274.
  • Tomasik, P., & Johnson, C. D. (1980). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 26, 1-53.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gunanathan, C., & Milstein, D. (2013). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 42(45), 16035-16043.
  • Gunanathan, C., & Milstein, D. (2013). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 42(45), 16035-16043.
  • SpectraBase. 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts.
  • ResearchGate. 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6...
  • University of Wisconsin-Madison. 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Oregon State University. 1H NMR Chemical Shift.
  • Michigan State University. Proton NMR Table. Department of Chemistry.
  • Pérez-Carrión, M. D., et al. (2021). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 26(11), 3237.
  • Mount Allison University. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).
  • Dračínský, M., & Hodgkinson, P. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
  • ResearchGate. Summarised 1 H NMR shifts for protons Hn in compounds 1-7. Spectra were...
  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development.
  • Fragai, M., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 13(10), 303.
  • Gossert, A. D., & Jahnke, W. (2016). NMR Spectroscopy in Drug Discovery and Development. Methods in Molecular Biology, 1416, 1-25.
  • The Royal Society of Chemistry. Electronic Supplementary Information.

Sources

Managing exothermic reactions in 2-Chloro-6-methylisonicotinonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-6-methylisonicotinonitrile

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that navigating the energetic landscape of chemical reactions is paramount for both safety and success. This guide is structured to provide direct, actionable answers to the challenges you may face, focusing specifically on the identification, management, and mitigation of exothermic events inherent in this synthesis. Our approach is grounded in fundamental chemical principles and validated safety protocols to ensure the integrity of your work.

Section 1: Frequently Asked Questions - Understanding the Core Hazards

This section addresses the fundamental questions regarding the exothermic nature of the this compound synthesis. A clear understanding of these principles is the first line of defense against potential thermal events.

Q1: What is the primary source of the exothermic hazard in the synthesis of this compound?

A: The principal exothermic event originates from the chlorination step, which typically employs highly reactive chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) to convert a precursor, such as 2-hydroxy-6-methylisonicotinonitrile or its amide analog, to the final product.[1][2] These reactions are characterized by a large negative enthalpy of reaction, releasing significant thermal energy. A secondary, and equally critical, exothermic hazard occurs during the quenching of excess chlorinating agents, which react violently with quenching agents like water.[3][4]

Q2: What are the specific chemical hazards associated with phosphorus oxychloride (POCl₃) that I must be aware of?

A: Phosphorus oxychloride is a highly corrosive and toxic substance that poses multiple risks.[3]

  • Extreme Reactivity with Water: It reacts violently with water, alcohols, and other protic solvents, hydrolyzing to form corrosive phosphoric acid and toxic hydrogen chloride gas.[3][4] This reaction is highly exothermic and can lead to a rapid increase in temperature and pressure. Never use water to extinguish a fire involving POCl₃.[5]

  • Corrosivity: It can cause severe burns to the skin and eyes upon contact, with the potential for permanent damage.[3][6][7]

  • Toxicity: Inhalation of its pungent fumes can severely irritate the respiratory tract.[6]

  • Handling: Due to its reactivity with moisture in the air, it should always be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[3][7]

Q3: What is a "thermal runaway," and why is it the most critical risk in this process?

A: A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate at which heat can be removed by the cooling system.[8] This imbalance leads to an accelerating cycle:

  • The reaction temperature increases.

  • The increased temperature accelerates the reaction rate.

  • The faster reaction rate generates heat even more rapidly. This positive feedback loop can cause the temperature and pressure to rise to dangerous levels, potentially leading to vessel rupture, boiling of solvents, and the release of toxic materials. It represents the single most significant risk in this synthesis because the chlorination step has a high potential for rapid, uncontrolled heat generation.[8]

Section 2: Troubleshooting and Proactive Exotherm Management

This section provides practical guides for controlling the reaction from setup to completion. Following these protocols is essential for maintaining a safe and controlled thermal profile.

Guide 1: Pre-Reaction Setup and Safety Controls

A successful experiment begins with a flawless setup. Ensuring all engineering controls and personal protective equipment are in place is non-negotiable.

Control CategorySpecification & Rationale
Engineering Controls Chemical Fume Hood: Mandatory for all operations to contain toxic and corrosive fumes.[7] Inert Atmosphere: A manifold supplying nitrogen or argon is required to prevent violent reactions with atmospheric moisture.[7]
Personal Protective Equipment (PPE) Eye/Face Protection: Chemical splash goggles and a full-face shield are required when handling POCl₃.[6] Gloves: Use permeation-resistant gloves (e.g., Butyl or Neoprene rubber).[4][7] Body Protection: A flame-resistant lab coat and appropriate long-sleeved clothing are necessary.[7]
Emergency Equipment Safety Shower & Eyewash: Must be immediately accessible (<10 seconds travel time).[6] Dry Chemical Extinguisher: A Class D or dry chemical (ABC) fire extinguisher must be available. DO NOT USE WATER. [5]
Guide 2: Managing the Exotherm During Chlorination

This is the most heat-sensitive phase of the synthesis. Control is maintained through meticulous monitoring and regulation of the reagent addition rate.

Q: My reaction temperature is rising more than 5°C above the target, even with the cooling bath. What should I do?

A: Immediately stop the addition of the chlorinating agent. The primary cause is that the rate of heat generation is outpacing the cooling capacity. Allow the temperature to stabilize and return to the setpoint before resuming addition at a significantly slower rate. If the temperature continues to rise after stopping the addition, it may be an early sign of a runaway, and emergency procedures should be initiated.

  • System Preparation: Assemble the reaction flask equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a pressure-equalizing dropping funnel for the liquid reagent, and a reflux condenser connected to a nitrogen inlet/bubbler.

  • Cooling: Immerse the reaction flask in a cooling bath (e.g., ice-water or a cryo-cooler) and bring the internal temperature to the target setpoint (e.g., 0-5°C).

  • Initiate Addition: Begin adding the chlorinating agent (e.g., POCl₃) from the dropping funnel dropwise. The initial rate should be very slow (approx. 1 drop every 3-5 seconds).

  • Monitor Temperature: Continuously observe the internal thermocouple. The temperature should rise slightly after each drop and then return to the setpoint. A stable, minor increase (e.g., 1-2°C) is acceptable.

  • Rate Adjustment: If the temperature remains stable, you may gradually increase the addition rate. However, if the temperature begins to climb steadily or exceeds the setpoint by more than a few degrees, immediately halt the addition as described above.[8]

  • Completion: After the addition is complete, allow the reaction to stir at the controlled temperature for the prescribed time to ensure full conversion.

G start Begin Reagent Addition monitor Monitor Internal Temp (T_rxn) start->monitor check_temp Is T_rxn > T_set + 3°C? monitor->check_temp stop_add STOP ADDITION IMMEDIATELY check_temp->stop_add Yes continue_add Continue Addition at Current Rate check_temp->continue_add No check_runaway Does T_rxn keep rising? stop_add->check_runaway wait Wait for T_rxn to stabilize at T_set resume Resume addition at 50% of previous rate wait->resume resume->monitor continue_add->monitor end_process Addition Complete continue_add->end_process When Done check_runaway->wait No emergency INITIATE EMERGENCY PROCEDURES check_runaway->emergency Yes

Caption: Decision workflow for managing temperature during reagent addition.

Guide 3: Safely Quenching the Reaction

The workup phase, particularly the quench, is a planned, controlled, and highly energetic reaction. Mishandling this step can be as dangerous as a runaway during the main reaction. The common literature practice of pouring the reaction mixture onto ice can be extremely hazardous on a larger scale due to the large surface area contact and rapid, often uncontrollable, gas and heat evolution.[1]

Q: What is the safest and most controlled method to quench the excess POCl₃ after my reaction is complete?

A: The safest method is a "reverse quench" where the quenching agent is slowly and controllably added to the reaction mixture, or the reaction mixture is added to the quenching agent, while maintaining vigorous cooling and stirring. This allows for gradual neutralization and keeps the bulk temperature low.

Quenching StrategyProcedureProsCons
Pouring onto Ice (Not Recommended) The entire reaction mass is poured into a beaker of crushed ice.[1]Fast.Extremely hazardous, high risk of splashing, uncontrollable exotherm and gas release, potential for vessel failure.
Controlled Reverse Quench The reaction mixture is cooled to 0°C. A cold (0°C) quenching solution (e.g., water or aqueous base) is added dropwise via a dropping funnel.Excellent control over the rate of heat generation; safer.Slower process.
Controlled Addition to Quench The reaction mixture is added slowly via cannula or dropping funnel to a separate, well-stirred, and cooled vessel containing the quenching agent (e.g., a large volume of ice/water).Good control; dilutes the reactive species as it is added.Requires a second large reaction vessel and careful transfer of a corrosive mixture.
  • Prepare Quench: In a separate flask, prepare your quenching solution (e.g., a saturated sodium bicarbonate solution or simply water) and cool it in an ice bath.

  • Cool Reaction: Ensure the primary reaction mixture is thoroughly cooled in its cooling bath (target < 5°C).

  • Slow Addition: Using a pressure-equalizing dropping funnel, add the cold quenching solution to the stirred reaction mixture at a very slow, dropwise rate.

  • Vigilant Monitoring: Carefully monitor the internal temperature and watch for any significant gas evolution. The addition must be slow enough that the cooling system can easily manage the heat produced.

  • Pause if Necessary: If the temperature rises rapidly or gas evolution becomes too vigorous, stop the addition immediately and wait for the system to stabilize before resuming at a slower rate.

  • Complete Neutralization: Continue the addition until all reactive species are neutralized.

Section 3: Emergency Response for Loss of Thermal Control

Even with the best planning, unexpected events can occur. A clear, rehearsed emergency plan is critical.

Q: I have a confirmed thermal runaway; the temperature is rising uncontrollably even after stopping reagent addition. What are my immediate actions?

A: Your immediate priority is personal safety. The goal is to alert others and evacuate. Do not attempt to be a hero and control a true runaway reaction.

G start Thermal Runaway Detected alert Alert all nearby personnel (Shout 'Emergency') start->alert fume_hood Lower fume hood sash completely alert->fume_hood evacuate Evacuate the immediate area fume_hood->evacuate notify Notify supervisor and EH&S / Emergency Response Team evacuate->notify isolate Isolate the area (Do not re-enter) notify->isolate end Await professional response team isolate->end

Sources

Technical Support Center: Advanced Solvent Systems for 2-Chloro-6-methylisonicotinonitrile Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for 2-Chloro-6-methylisonicotinonitrile (CIN). As a pivotal building block in pharmaceutical and agrochemical research, its reactivity is a subject of constant optimization.[1] This guide moves beyond conventional solvent systems to address common challenges and introduce robust, sustainable alternatives. We aim to provide not just protocols, but a mechanistic understanding to empower your experimental design. This resource is structured to help you troubleshoot common issues and explore modern solvent technologies like Deep Eutectic Solvents (DES), Ionic Liquids (ILs), and Phase Transfer Catalysis (PTC).

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working with this compound.

Q1: My nucleophilic aromatic substitution (SNAr) reaction on CIN is sluggish or gives low yields in common solvents like DMF or NMP. Why is this, and what's a straightforward fix?

A1: This is a common issue. While polar aprotic solvents are the traditional choice for SNAr, they are not always optimal and present significant environmental and safety concerns.[2] Several factors could be at play:

  • Insufficient Nucleophile Reactivity: The solvent may be solvating your nucleophile too effectively, reducing its reactivity.

  • Thermal Instability: The high temperatures often required in these solvents can lead to substrate or product decomposition, especially during extended reaction times.

  • Workup Difficulties: High-boiling point solvents like DMF are notoriously difficult to remove completely, which can complicate purification and lower isolated yields.

A straightforward alternative is to explore solvent systems that actively enhance nucleophilicity or allow for milder conditions. For instance, Phase Transfer Catalysis (PTC) can be used in conjunction with less hazardous solvents (like toluene) to shuttle a highly reactive, "naked" anion into the organic phase.[3] Alternatively, greener solvents like Polyethylene Glycol (PEG-400) have been shown to mediate these reactions efficiently, often in minutes, with a much simpler workup.[4]

Q2: I'm observing poor regioselectivity in my reactions. How does solvent choice impact where my nucleophile attacks the pyridine ring?

A2: Solvent properties can profoundly influence regioselectivity in pyridine substitutions.[5] For a substrate like 2,6-dichloropyridine, switching from a solvent with low hydrogen-bond accepting ability like Dichloromethane (DCM) to one with high hydrogen-bond accepting ability like DMSO can invert the C2/C6 selectivity.[6] In the case of this compound, the electronic pull of the nitrile group and the steric bulk of the methyl group are the primary directors. However, the solvent's ability to stabilize charged intermediates (the Meisenheimer complex) can subtly alter the energy landscape, favoring one position over another. Experimenting with a range of solvents with varying polarities and hydrogen-bonding capabilities is a valid strategy to optimize for a desired regioisomer.[7]

Q3: What are the most promising "green" solvent alternatives for reactions with CIN, and when should I consider them?

A3: The push for sustainable chemistry has led to several excellent alternatives to volatile organic solvents (VOCs).[8][9][10]

  • Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline chloride).[11] They are typically biodegradable, non-volatile, and inexpensive.[12][13] Consider using a DES when you have poor solubility of reactants in conventional solvents or when you want to simplify workup, as many DESs are water-soluble, allowing for easy product extraction.[14][15]

  • Ionic Liquids (ILs): These are salts with low melting points that offer high thermal stability and negligible vapor pressure.[16][17] They are particularly valuable for transition-metal-catalyzed reactions, such as Suzuki or Heck couplings. Nitrile-functionalized ILs have been specifically designed to coordinate with and stabilize palladium catalysts, drastically reducing metal leaching and allowing for catalyst recycling.[18][19][20]

  • Bio-based Solvents: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene are derived from renewable feedstocks and offer much better safety profiles than their traditional counterparts.[2] 2-MeTHF, for example, has been successfully used in nickel-catalyzed Suzuki-Miyaura couplings of heterocyclic halides.[21]

Section 2: Troubleshooting Guides for Common Reactions

Guide 1: Nucleophilic Aromatic Substitution (SNAr)
  • Issue: Low conversion or formation of side products.

  • Underlying Cause & Solution:

    • Poor Nucleophile Activation: Inadequate base strength or poor solubility of the base can stall the reaction.

      • Troubleshooting Step: Switch to a Phase Transfer Catalysis (PTC) system. Using a catalyst like tetrabutylammonium bromide (TBAB) with an inorganic base (e.g., K₂CO₃) in a biphasic water/toluene system can dramatically increase the reaction rate by generating a highly reactive nucleophile in the organic phase.[3][22] This approach avoids the need for harsh, anhydrous conditions and expensive organic bases.

    • Side Reactions (e.g., Hydrolysis of Nitrile): The presence of water at high temperatures with strong base/acid can lead to the hydrolysis of the isonicotinonitrile group.

      • Troubleshooting Step: Employ a Deep Eutectic Solvent (DES) like Choline Chloride:Glycerol. DESs can often promote reactions at lower temperatures, minimizing thermal decomposition and unwanted side reactions. Their unique solvation properties can also enhance the desired reaction pathway.

    • Difficult Product Isolation: The product is soluble in the high-boiling point solvent (e.g., DMSO), leading to recovery losses.

      • Troubleshooting Step: Use a solvent system with an orthogonal solubility profile. For example, after a reaction in a hydrophilic DES or PEG-400, the mixture can be diluted with water, often causing the organic product to precipitate or be easily extracted with a minimal amount of an immiscible organic solvent.

Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
  • Issue: Catalyst deactivation and/or significant palladium leaching into the product.

  • Underlying Cause & Solution:

    • Ligand Dissociation/Catalyst Agglomeration: In conventional solvents, the active palladium species can be unstable, leading to the formation of inactive palladium black.

      • Troubleshooting Step: Immobilize the catalyst in a Nitrile-Functionalized Pyridinium Ionic Liquid .[18][19] The nitrile group on the IL cation coordinates to the palladium center, preventing agglomeration and leaching while keeping the catalytic site active.[20] This allows for higher catalyst turnover numbers and significantly simplified purification, as the product can be extracted while the catalyst remains in the IL phase for reuse.

    • Poor Substrate/Reagent Solubility: The boronic acid or base may have limited solubility in common cross-coupling solvents like toluene or dioxane, leading to a heterogeneous mixture and slow reaction rates.

      • Troubleshooting Step: Consider a greener solvent blend that improves solubility. Mixtures of water with a bio-based solvent like 2-Me-THF or even a poly(ethylene glycol) (PEG) can create a pseudo-homogeneous environment that facilitates the reaction, often with the aid of a sulfonated phosphine ligand to improve catalyst solubility in the aqueous phase.[23]

Section 3: Protocols for Alternative Solvent Systems

Protocol 1: SNAr with Amines using a Deep Eutectic Solvent (DES)

This protocol describes a general procedure for the substitution of the 2-chloro group on CIN with a secondary amine.

  • Methodology:

    • DES Preparation: Prepare the DES by gently heating an equimolar mixture of choline chloride and glycerol at 80 °C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.

    • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and the prepared DES (approx. 5 mL per gram of substrate).

    • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 eq) and a mild base such as K₂CO₃ (1.5 eq) to the mixture.

    • Reaction: Heat the mixture to 70-90 °C and monitor by TLC or LC-MS. Reactions are often complete within 1-3 hours.

    • Workup: Cool the reaction mixture to room temperature. Add deionized water (10 volumes). The product will often precipitate as a solid. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Suzuki-Miyaura Coupling using a Functionalized Ionic Liquid (IL)

This protocol outlines the coupling of CIN with an arylboronic acid.

  • Methodology:

    • Solvent & Catalyst Preparation: The ionic liquid, such as 1-(3-cyanopropyl)-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([C₃CNpy][NTf₂]), serves as the solvent.

    • Reaction Setup: To a reaction vessel charged with the ionic liquid, add this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).

    • Reaction: Purge the vessel with an inert gas (Argon or Nitrogen). Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

    • Workup & Catalyst Recycling: Upon completion, cool the mixture to room temperature. Extract the product directly from the IL phase using a nonpolar solvent like diethyl ether or hexane (3-4 extractions). The IL phase, containing the palladium catalyst, can be retained and reused for subsequent reactions after drying under vacuum.

Section 4: Comparison of Solvent Systems

FeatureConventional Solvents (DMF, Toluene)Deep Eutectic Solvents (DES)Ionic Liquids (ILs)Phase Transfer Catalysis (PTC)
Sustainability Poor (VOCs, toxic, petroleum-based)Excellent (Biodegradable, low toxicity, often bio-based components)[12][13]Moderate to Good (Non-volatile, but synthesis can be complex; recyclability is key)[17]Good (Allows use of greener bulk solvents like toluene/water; catalyst load is low)[3]
Cost Low to ModerateLow (Inexpensive, readily available components)High (Specialized synthesis required)Moderate (Cost of PTC catalyst, but bulk solvents are cheap)
Reaction Conditions Often high temperatures (>100 °C)Mild to moderate temperatures (60-100 °C)Wide range, very high thermal stability allows for high temperatures if neededMild conditions (often room temp to 80 °C)
Workup Difficult (High boiling points, difficult to remove)Easy (Often simple water dilution and extraction/precipitation)Easy (Product extraction with immiscible solvent, IL is reusable)[18]Easy (Simple phase separation)
Key Application for CIN Established SNAr and cross-couplingSNAr, especially when solubility is an issue or a green profile is critical.Palladium-catalyzed cross-coupling where catalyst recycling is a priority.SNAr with anionic nucleophiles, especially when using aqueous bases.

Section 5: Visual Workflows and Diagrams

Diagram 1: Solvent System Selection Guide

A decision-making workflow for choosing an appropriate solvent system for reactions involving this compound.

start Select Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) start->snar SNAr coupling Transition-Metal Cross-Coupling start->coupling Cross-Coupling crit1 Need to use inorganic base in aqueous phase? snar->crit1 crit3 Is catalyst recycling critical? coupling->crit3 ptc Phase Transfer Catalysis (PTC) (e.g., Toluene/H2O) des Deep Eutectic Solvent (DES) (e.g., ChCl:Urea) il Functionalized Ionic Liquid (IL) green_mol Green Molecular Solvent (e.g., 2-MeTHF) crit1->ptc Yes crit2 Is sustainability and easy workup the highest priority? crit1->crit2 No crit2->des Yes crit2->green_mol No crit3->il Yes crit4 Is a direct replacement for a traditional aprotic solvent needed? crit3->crit4 No crit4->green_mol Yes

Caption: Decision tree for selecting an alternative solvent system.

Diagram 2: Troubleshooting Low Yield in SNAr Reactions

A logical workflow to diagnose and solve issues of low yield in SNAr reactions with this compound.

start Low Yield Observed in SNAr Reaction check_reagents Verify Reagent Quality (Substrate, Nucleophile, Base) and Stoichiometry start->check_reagents check_conditions Are Reaction Conditions (Temp, Time) Appropriate? check_reagents->check_conditions Reagents OK increase_temp Incrementally Increase Temperature / Time check_conditions->increase_temp No check_solvent Is the Solvent System Optimal? check_conditions->check_solvent Yes increase_temp->check_solvent Yield still low switch_ptc Consider PTC System to enhance nucleophilicity check_solvent->switch_ptc Nucleophile activation is suspected issue switch_des Consider DES to improve solubility and reduce side reactions check_solvent->switch_des Solubility or side reactions are suspected

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Concluding Remarks

The selection of a solvent is not merely about dissolving reagents; it is a critical reaction parameter that can dictate yield, selectivity, and process sustainability. For a versatile substrate like this compound, moving beyond traditional solvents opens up a new toolkit for process optimization. Deep eutectic solvents, functionalized ionic liquids, and phase transfer catalysis represent powerful, field-proven strategies to enhance reaction efficiency, simplify purification, and align with the principles of green chemistry. We encourage you to view these systems not as exotic alternatives, but as primary considerations in the development of robust and responsible chemical syntheses.

References

  • Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Some applications of deep eutectic solvents in alkylation of heterocyclic compounds: A review of the past 10 years. ResearchGate.
  • Deep eutectic solvent promoted synthesis of structurally diverse hybrid molecules with privileged heterocyclic substructures. New Journal of Chemistry (RSC Publishing).
  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI.
  • Recent advances in the application of deep eutectic solvents for the synthesis of Spiro heterocyclic scaffolds via multicomponent reactions. ResearchGate.
  • Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing.
  • Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate.
  • Thermally Stable Imidazolium Dicationic Ionic Liquids with Pyridine Functional Groups. ResearchGate.
  • Green design of novel heterocycles using deep eutectic solvent and evaluation of their cytotoxicity and antioxidant activities. ResearchGate.
  • Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate.
  • Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry (ACS Publications).
  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions. OUCI.
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC (NIH).
  • Greener Approaches to Cross-Coupling. Royal Society of Chemistry.
  • Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
  • Phase transfer catalysis (PTC). OperaChem.
  • Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs. RSC Publishing.
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Green Bio-Based Solvents in C-C Cross-Coupling Reactions. ResearchGate.
  • SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres.

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Technical Support Center: Catalyst Poisoning in 2-Chloro-6-methylisonicotinonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges in the palladium-catalyzed cross-coupling of 2-Chloro-6-methylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to catalyst poisoning and reaction inefficiency. Our goal is to provide you with the expertise and actionable insights needed to ensure the success and reproducibility of your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

Experiencing difficulties with your coupling reaction? This section provides a systematic, question-and-answer-based approach to diagnose and resolve common problems.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows minimal or no consumption of this compound. What are the likely causes and how can I address them?

Answer: This is a common and frustrating issue, often pointing to a fundamental problem with the catalytic system's activity. The primary culprits are typically catalyst inhibition or deactivation. Let's break down the diagnostic process.

Causality and Remediation:

The structure of this compound itself presents a key challenge: the lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to the formation of catalytically inactive or dormant palladium complexes, effectively poisoning the catalyst.[1][2] The nitrile group, being electron-withdrawing, further influences the electronic properties of the pyridine ring, potentially exacerbating this issue.

Step-by-Step Troubleshooting Protocol:

  • Verify the Integrity of Your Catalyst and Ligand:

    • Phosphine Ligand Oxidation: Many electron-rich phosphine ligands, essential for activating the C-Cl bond, are highly susceptible to oxidation.[1] Exposure to even trace amounts of air can lead to the formation of phosphine oxides, which are poor ligands for palladium.

      • Action: Handle all phosphine ligands under a strict inert atmosphere (glovebox or Schlenk line). If ligand degradation is suspected, use a fresh, unopened bottle or purify the existing stock.

    • Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction can halt the catalytic cycle before it even begins.

      • Action: Consider switching to a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or a more advanced pre-catalyst system designed for challenging substrates.

  • Scrutinize Reagent and Solvent Purity:

    • Water Content: While trace amounts of water can sometimes be beneficial in Suzuki couplings, excessive water can lead to side reactions like protodeboronation of the boronic acid partner.[1]

    • Solvent Purity: Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.

      • Action: Use freshly dried and degassed solvents. Employing freeze-pump-thaw cycles is a highly effective degassing method.

  • Optimize Reaction Conditions:

    • Ligand Choice: For electron-deficient chloropyridines, standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging oxidative addition step and shield the palladium center from the pyridine nitrogen.[1]

    • Base Selection: The choice of base is critical. Strong bases can cause degradation of sensitive substrates or ligands, while weak bases may not be effective in the transmetalation step.

      • Action: Screen a panel of bases. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often good starting points. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LHMDS or NaOtBu is typically necessary.

Issue 2: Reaction Stalls After Initial Conversion

Question: My reaction starts, but then stops prematurely, leaving a significant amount of unreacted starting material. What's causing this and what can I do?

Answer: A stalling reaction is a classic sign of catalyst deactivation during the catalytic cycle. While the initial turnover is successful, the catalyst is progressively being converted into an inactive form.

Causality and Remediation:

The most common visual cue for this is the formation of palladium black, which is finely divided, aggregated, and catalytically inactive palladium metal.[1] This can be caused by ligand degradation, insufficient ligand-to-palladium ratio, or high reaction temperatures. The pyridine nitrogen of your substrate can also contribute to the formation of unstable intermediates that are prone to decomposition.

Step-by-Step Troubleshooting Protocol:

  • Assess Ligand-to-Palladium Ratio:

    • An insufficient amount of ligand relative to the palladium precursor can leave the palladium center coordinatively unsaturated and prone to aggregation into palladium black.

      • Action: Increase the ligand-to-palladium ratio. A 2:1 ratio is a common starting point for monodentate phosphine ligands.

  • Re-evaluate Reaction Temperature:

    • While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.

      • Action: Try running the reaction at a lower temperature for a longer period. This can often improve catalyst stability and overall yield.

  • Consider a More Robust Ligand:

    • If you are using a simple phosphine ligand, it may be degrading under the reaction conditions.

      • Action: Switch to a more sterically hindered and electron-rich biarylphosphine ligand (e.g., from the Buchwald or Hartwig ligand families) or a robust NHC ligand. These are designed to be more stable at elevated temperatures and better stabilize the palladium center.[3]

Frequently Asked Questions (FAQs)

Q1: Can impurities in my this compound starting material poison the catalyst?

A1: Absolutely. Impurities from the synthesis of this compound can be a significant source of catalyst poisons. For instance, synthetic routes involving phosphorus oxychloride or other chlorinating agents can leave residual acidic or nucleophilic impurities.[4][5]

  • Acidic Impurities (e.g., HCl): Can react with the base, altering the reaction stoichiometry, or interfere with the electronic properties of the catalyst.

  • Nucleophilic Impurities (e.g., residual amines or other nitrogen-containing heterocycles): Can compete with the desired substrate for coordination to the palladium center, acting as potent inhibitors.

Recommendation: If you suspect impurities, purify your starting material by recrystallization or column chromatography before use.

Q2: How does the nitrile group in this compound affect the coupling reaction?

A2: The nitrile group is a strong electron-withdrawing group. This has two main effects:

  • Electronic Activation: It makes the pyridine ring more electron-deficient, which can be beneficial for the oxidative addition step of the catalytic cycle.

  • Potential for Coordination: While generally considered a weakly coordinating group in this context, the nitrile nitrogen could potentially interact with the palladium center, especially if the primary coordination site (the pyridine nitrogen) is sterically blocked.[6][7][8] However, direct poisoning by the nitrile group is less common than inhibition by the pyridine nitrogen.

Q3: What are the best practices for setting up a coupling reaction with this substrate to prevent catalyst poisoning from the outset?

A3: A proactive approach is key to success.

  • Rigorous Inert Atmosphere: Always use a glovebox or Schlenk line for preparing your reaction mixture.

  • High-Purity Reagents: Use purified starting materials and high-purity, anhydrous, and degassed solvents.

  • Appropriate Catalyst System: For a chloropyridine substrate, start with a robust catalyst system known to be effective for this class of compounds. A common starting point would be a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos.

  • Correct Order of Addition: Generally, it is best to add the palladium pre-catalyst and ligand to the reaction vessel first, followed by the base and substrate, and finally the degassed solvent. This can help ensure proper formation of the active catalyst before potential inhibitors are introduced.

Diagnostic Workflow for Catalyst Poisoning

The following diagram illustrates a logical workflow for troubleshooting poor performance in your coupling reaction.

troubleshooting_workflow start Low or No Yield in Coupling Reaction check_reagents Verify Reagent Purity & Integrity (Substrate, Base, Solvent) start->check_reagents Is starting material pure? Are solvents dry & degassed? check_catalyst Assess Catalyst System (Pre-catalyst, Ligand, Ratio) check_reagents->check_catalyst Yes repurify Action: Repurify Starting Materials & Use Anhydrous/Degassed Solvents check_reagents->repurify No check_conditions Evaluate Reaction Conditions (Temperature, Atmosphere) check_catalyst->check_conditions System is robust change_catalyst Action: Switch to Pd(0) Source &/or More Robust Ligand (e.g., SPhos) check_catalyst->change_catalyst Is ligand air-sensitive? Is Pd(II) reduction failing? optimize_conditions Action: Lower Temperature, Improve Inert Atmosphere Technique check_conditions->optimize_conditions Is temp too high? Is Pd black forming? success Successful Reaction check_conditions->success Conditions are optimal repurify->check_catalyst change_catalyst->check_conditions optimize_conditions->success catalyst_inhibition catalyst L Pd(0) L poisoned_catalyst L Pd(0) Substrate-N Inactive Complex catalyst:f1->poisoned_catalyst:f1 Coordination (Inhibition) substrate N C-Cl CN This compound substrate:n->poisoned_catalyst:f2

Caption: Catalyst inhibition by substrate coordination.

Summary of Key Reaction Parameters

ParameterRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is often effective but requires in-situ reduction.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Overcomes the low reactivity of the C-Cl bond and sterically hinders catalyst inhibition by the pyridine nitrogen. [1]
Ligand:Pd Ratio 1.5:1 to 2.5:1 for monodentate ligandsEnsures the palladium center remains saturated and stable, preventing aggregation into palladium black. [1]
Base K₃PO₄, Cs₂CO₃ (for Suzuki); NaOtBu, LHMDS (for Buchwald-Hartwig)Choice is highly dependent on the specific coupling reaction; these are robust starting points.
Solvent Anhydrous, degassed Toluene, Dioxane, or THFAprotic solvents are generally preferred to avoid side reactions. Must be rigorously deoxygenated.
Temperature 80-110 °C (initial screening)A balance between achieving a reasonable reaction rate and maintaining catalyst stability. [1]

References

  • Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). UiT The Arctic University of Norway.
  • Funk, C. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT The Arctic University of Norway.
  • Transition‐metal‐catalyzed cross‐coupling strategies to functionalize nitrile at α‐position. (2024). ResearchGate.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (2025). BenchChem.
  • Buchwald–Hartwig amination. (2023, June 30). Wikipedia.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2022). MDPI.
  • Rodriguez, A., & Moran, W. J. (n.d.). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. University of Huddersfield Research Portal.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
  • 2-chloronicotinonitrile. (n.d.). Organic Syntheses Procedure.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. (2019, December 18). The Royal Society of Chemistry.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2022, January 22).
  • 2-CHLORO-6-METHYLNICOTINAMIDE synthesis. (n.d.). ChemicalBook.
  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.).
  • Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014, January 15). Google Patents.
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate.
  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2021). Dalton Transactions (RSC Publishing).
  • 2-Chloro-3-methylisonicotinonitrile. (n.d.). Sigma-Aldrich.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.).

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-6-methylisonicotinonitrile for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in drug development, the efficient synthesis of key heterocyclic building blocks is a cornerstone of successful program timelines. 2-Chloro-6-methylisonicotinonitrile is a valuable intermediate, featuring a substituted pyridine core amenable to a variety of subsequent cross-coupling and nucleophilic substitution reactions. The strategic choice of its synthetic route can significantly impact yield, purity, scalability, and cost.

This guide provides an in-depth comparison of the most practical and scientifically sound methodologies for preparing this key intermediate. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling you to make informed decisions for your specific laboratory or scale-up needs.

Strategic Overview: Building the Core Structure

The synthesis of this compound can be approached via two primary strategic pathways. The choice between them hinges on factors such as starting material availability, desired throughput, and tolerance for hazardous reagents.

Synthesis_Workflow cluster_0 Strategy 1: Ring Formation & Chlorination cluster_1 Strategy 2: Convergent Vilsmeier-Haack Synthesis A Acyclic Precursors (Ethyl Acetoacetate + Cyanoacetamide) B Step A: Cyclocondensation (2-Hydroxy-6-methylisonicotinonitrile) A->B Base-catalyzed condensation C Step B: Chlorination (this compound) B->C POCl3 end C->end D Alternative Acyclic Precursors E One-Pot Reaction (Vilsmeier Reagent) D->E POCl3, DMF F Target Molecule (this compound) E->F Cyclization/ Aromatization F->end start start->A start->D

Caption: Overall workflow comparing the two primary synthetic strategies.

Strategy 1: Two-Step Synthesis via a Pyridone Intermediate

This is the most established and reliable route. It involves the initial construction of the corresponding hydroxylated pyridine (which exists in its more stable 2-pyridone tautomeric form), followed by a robust chlorination step. This strategy offers excellent control and typically high yields for both steps.

Part A: Synthesis of 2-Hydroxy-6-methylisonicotinonitrile

The foundational step is the base-catalyzed cyclocondensation reaction between a β-ketoester and an active methylene compound, in this case, cyanoacetamide. This is a classic approach to forming substituted 2-pyridones.[1]

Causality of Experimental Choices:

  • Reactants: Ethyl acetoacetate serves as the four-carbon backbone, providing the methyl group at C6 and the carbonyl that will become the C2-hydroxyl. Cyanoacetamide provides the nitrogen atom for the ring and the C3 and C4 carbons, including the desired nitrile group.[2][3]

  • Base Catalyst: A basic catalyst, such as sodium ethoxide or piperidine, is crucial. Its role is to deprotonate the active methylene group of cyanoacetamide, generating a nucleophilic carbanion that initiates the reaction cascade via a Knoevenagel condensation or Michael addition, leading to cyclization and dehydration.

  • Solvent: Ethanol is a common solvent as it readily dissolves the reactants and the sodium ethoxide catalyst.

Pyridone_Formation cluster_reactants cluster_products Ethyl AcetoacetateCyanoacetamide Ethyl AcetoacetateCyanoacetamide Intermediate_A Cyclized Intermediate Ethyl AcetoacetateCyanoacetamide->Intermediate_A Base (e.g., NaOEt) -EtOH, -H2O 2-Hydroxy-6-methylisonicotinonitrile Intermediate_A->2-Hydroxy-6-methylisonicotinonitrile Tautomerization Ethyl Acetoacetate Cyanoacetamide

Caption: Reaction scheme for the synthesis of the 2-pyridone intermediate.

Experimental Protocol: Synthesis of 2-Hydroxy-6-methylisonicotinonitrile

  • To a solution of sodium ethoxide (prepared by dissolving 1.0 eq of sodium metal in anhydrous ethanol), add ethyl acetoacetate (1.0 eq).

  • To this solution, add cyanoacetamide (1.0 eq) and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then acidify to pH 4-5 with a mineral acid (e.g., HCl).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product.

  • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Part B: Chlorination of 2-Hydroxy-6-methylisonicotinonitrile

The conversion of the 2-pyridone to the 2-chloro derivative is a standard transformation accomplished with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4]

Causality of Experimental Choices:

  • Reagent: POCl₃ is highly effective for this transformation. The reaction proceeds by converting the pyridone's hydroxyl group into an excellent leaving group—a dichlorophosphate ester.[5] This activation facilitates nucleophilic attack by a chloride ion.

  • Conditions: The reaction is typically run neat (using excess POCl₃ as the solvent) or in a high-boiling inert solvent. Heating is required to drive the reaction to completion.

  • Work-up: The work-up procedure is critical. Excess POCl₃ must be quenched carefully, as its reaction with water is highly exothermic. Pouring the reaction mixture slowly onto crushed ice is the standard method. The resulting acidic solution is then neutralized with a base to precipitate the product. Care must be taken, as the chlorinated product can be susceptible to hydrolysis back to the starting material under harsh basic conditions.[6]

Chlorination_Mechanism Pyridone 2-Hydroxypyridine (Pyridone Tautomer) Intermediate1 Dichlorophosphate Ester Intermediate Pyridone->Intermediate1 Nucleophilic Attack on P POCl3 POCl3 POCl3->Intermediate1 Product 2-Chloropyridine Intermediate1->Product Nucleophilic Attack by Cl⁻ Chloride Cl⁻ Chloride->Product SideProduct HOPOCl2 + HCl Product->SideProduct Elimination

Caption: Simplified mechanism of 2-pyridone chlorination with POCl₃.

Experimental Protocol: Chlorination

  • Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. POCl₃ is highly corrosive and reacts violently with water.

  • To 2-hydroxy-6-methylisonicotinonitrile (1.0 eq), add phosphorus oxychloride (3-5 eq) slowly and with stirring.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Once the quench is complete, neutralize the acidic solution to pH 7-8 using a saturated solution of a mild base like sodium bicarbonate or sodium carbonate.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization (e.g., from isopropanol) or column chromatography.

Strategy 2: Convergent Synthesis via Vilsmeier-Haack Reaction

A more convergent, though less commonly reported, approach for this specific substitution pattern involves building the chlorinated ring directly from acyclic precursors using a Vilsmeier-Haack type reaction.[7] The Vilsmeier reagent, typically formed from POCl₃ and a formamide like DMF, is a powerful electrophile that can react with activated methylene compounds to trigger a cascade of formylation, chlorination, and cyclization.

Conceptual Merits & Challenges:

  • Elegance & Convergence: This strategy is attractive as it can potentially reduce the number of linear steps, combining chlorination and ring formation.

  • Starting Materials: The choice of acyclic precursors is different and requires careful consideration to ensure the correct regiochemical outcome. A potential starting point could be a reaction between an appropriate enamine or ketone and the Vilsmeier reagent, followed by the introduction of a nitrile source.

  • Control of Regioselectivity: A significant challenge in such multi-step, one-pot reactions is controlling regioselectivity. Ensuring the methyl, chloro, and cyano groups are installed at the correct positions (C6, C2, and C4, respectively) can be difficult and may lead to isomeric mixtures, complicating purification.

Performance Comparison

FeatureStrategy 1: Ring Formation & ChlorinationStrategy 2: Vilsmeier-Haack Synthesis
Overall Reliability High: Well-established, predictable reactions with extensive literature support.Moderate: More theoretical; may require significant optimization and characterization of byproducts.
Number of Steps Two distinct, high-yielding steps.Potentially one-pot, but may require sequential reagent addition.
Starting Materials Readily available and inexpensive (ethyl acetoacetate, cyanoacetamide).[8]Requires different, potentially more complex acyclic precursors.
Yield & Purity Generally high yields (>70-80% per step) with straightforward purification.Yields are highly substrate-dependent; risk of isomeric impurities.
Scalability Both steps are readily scalable with appropriate engineering controls for the chlorination.May be difficult to scale due to the complexity of the reaction and potential for exothermic events.
Safety & Hazards Requires careful handling of POCl₃ (corrosive, water-reactive).[6]Involves in situ generation of the highly reactive Vilsmeier reagent from POCl₃.[9]
Key Advantage Robustness, predictability, and ease of purification.High degree of convergence and synthetic elegance.

Conclusion and Recommendation

For researchers requiring a reliable and scalable route to this compound, Strategy 1 (Ring Formation followed by Chlorination) is the unequivocally recommended approach. Its two-step sequence is built upon decades of established pyridine chemistry, utilizing inexpensive starting materials and affording high yields of a pure product. The procedures are straightforward to implement in a standard laboratory setting and offer a clear path to scale-up.

While the Vilsmeier-Haack approach (Strategy 2) presents an intellectually elegant and convergent alternative, its application for this specific target remains largely conceptual. It would require substantial process development to control regioselectivity and optimize conditions, making it better suited for academic exploration rather than time-sensitive drug development campaigns. By choosing the robust, two-step pathway, development teams can ensure a consistent and efficient supply of this critical building block.

References

  • Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-2-yl)malonaldehyde and its reactivity. Journal of Chemical Sciences, 125(4), 745-752.
  • Wikipedia contributors. (2023, December 27). Phosphoryl chloride. In Wikipedia, The Free Encyclopedia.
  • Prakash, O., et al. (2012). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate.
  • Rajput, A. P., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.
  • Wikipedia contributors. (2023, November 29). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia.
  • Xiang, D., et al. (2012). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 77(17), 7484-7491.
  • Aghazadeh, M., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(24), 16345-16350.
  • Sosnovskikh, V. Y., et al. (2013). Reactions of 2-methylchromones with cyanoacetamides and ethyl cyanoacetate. synthesis of 6-(2-hydroxyaryl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles. Journal of Heterocyclic Chemistry, 50(5), 1005-1011.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (1929). CYANOACETAMIDE. Organic Syntheses, 9, 36.
  • Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 233-311.
  • Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation.
  • Ashenhurst, J. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2a-d.
  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?.

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A Comparative Guide to the Reactivity of 2-Chloro-6-methylisonicotinonitrile and 2-Chloro-isonicotinonitrile for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Within this class, functionalized isonicotinonitriles serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-chloro-6-methylisonicotinonitrile and 2-chloro-isonicotinonitrile. Our analysis, grounded in established mechanistic principles and supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Key Reactivity Differences

FeatureThis compound2-Chloro-isonicotinonitrile
Nucleophilic Aromatic Substitution (SNAr) Generally less reactive due to the electron-donating and steric hindrance effects of the methyl group.More reactive due to the unencumbered reaction site and the strong electron-withdrawing nature of the cyano group.
Suzuki-Miyaura Coupling Can be more challenging due to potential steric hindrance from the ortho-methyl group, which may require more tailored catalytic systems.Generally more facile, benefiting from the electron-deficient nature of the pyridine ring, which promotes oxidative addition.
Key Influencing Factors Inductive effect (+I) and steric hindrance of the 6-methyl group.Strong electron-withdrawing effect (-M, -I) of the 4-cyano group.

Theoretical Underpinnings: The Decisive Role of the 6-Methyl Group

The reactivity of halopyridines is predominantly governed by two key reaction pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The introduction of a methyl group at the 6-position of the 2-chloro-isonicotinonitrile scaffold introduces both electronic and steric effects that significantly modulate its reactivity compared to the unsubstituted analog.

Electronic Effects

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.[1] The cyano group at the 4-position in both molecules is a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects, further activating the ring towards nucleophilic attack.

The 6-methyl group in this compound, however, exerts an electron-donating inductive effect (+I). This effect partially counteracts the electron-withdrawing nature of the pyridine nitrogen and the cyano group, leading to a slight increase in electron density at the C-2 position. Consequently, this reduces the electrophilicity of the carbon atom bonded to the chlorine, making it less susceptible to nucleophilic attack compared to 2-chloro-isonicotinonitrile.

Steric Effects

Perhaps more significantly, the methyl group at the 6-position introduces steric hindrance. In SNAr reactions, the incoming nucleophile must approach the electrophilic carbon atom. The bulky methyl group in the ortho position can physically impede this approach, raising the activation energy of the reaction.[2][3] Similarly, in Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-Cl bond can be sterically hindered by the adjacent methyl group.

Experimental Insights and Data Comparison

Nucleophilic Aromatic Substitution (SNAr)

A seminal study by Leitch et al. established a quantitative reactivity model for SNAr reactions, which provides valuable insights.[4] In this work, 2-chloro-6-methylpyridine was used as a "touchstone" compound, and its free energy of activation (ΔG‡SNAr) was determined. While 2-chloro-isonicotinonitrile was not directly tested, its reactivity can be inferred to be significantly higher than that of 2-chloropyridine due to the powerful activating effect of the 4-cyano group.

The presence of the electron-donating methyl group in 2-chloro-6-methylpyridine was shown to decrease its reactivity compared to the parent 2-chloropyridine. We can confidently extrapolate that the same deactivating effect (albeit in competition with the activating cyano group) will be present in this compound, rendering it less reactive than 2-chloro-isonicotinonitrile in SNAr reactions.

Logical Flow of Reactivity Inference in SNAr:

G A 2-Chloro-isonicotinonitrile B 2-Chloropyridine A->B  More reactive due to -M and -I of -CN group D This compound A->D  Significantly more reactive due to absence of deactivating and sterically hindering -CH3 group C 2-Chloro-6-methylpyridine B->C  More reactive due to absence of +I effect and steric hindrance from -CH3 group C->D  Less reactive due to absence of activating -CN group

Caption: Inferred reactivity hierarchy in SNAr reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[3][5] The reaction mechanism involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond. The efficiency of this step is influenced by the electronic nature of the substrate. Electron-deficient aryl halides, such as chloropyridines, generally exhibit enhanced reactivity in oxidative addition.[6]

Both this compound and 2-chloro-isonicotinonitrile are electron-deficient and thus suitable substrates for Suzuki coupling. However, the steric bulk of the 6-methyl group in the former can hinder the approach of the bulky palladium-ligand complex to the C-Cl bond, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more specialized ligands) to achieve comparable yields to the unmethylated analogue.

Experimental Protocols

The following are representative, detailed protocols for the amination (an SNAr reaction) and Suzuki-Miyaura coupling of these substrates. These protocols are based on established procedures for similar compounds and should be optimized for specific applications.

Protocol 1: Amination of 2-Chloro-isonicotinonitrile

This protocol describes a typical SNAr reaction to synthesize 2-amino-isonicotinonitrile.

Materials:

  • 2-Chloro-isonicotinonitrile

  • Ammonia (e.g., 7N solution in methanol or aqueous ammonia)

  • Suitable solvent (e.g., methanol, ethanol, or 1,4-dioxane)

  • Pressure vessel or sealed tube

Procedure:

  • In a pressure vessel, dissolve 2-chloro-isonicotinonitrile (1.0 eq.) in the chosen solvent.

  • Add the ammonia solution (5-10 eq.).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-amino-isonicotinonitrile.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a Suzuki-Miyaura coupling to form 2-phenyl-6-methylisonicotinonitrile.

Materials:

  • This compound

  • Phenylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4 (3-5 mol%) or Pd2(dba)3 with a suitable ligand like SPhos)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2-3 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst (and ligand, if applicable).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine aryl halide, boronic acid, and base in a dry flask B Evacuate and backfill with inert gas A->B C Add degassed solvent and palladium catalyst B->C D Heat mixture with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool and perform aqueous workup E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: A generalized workflow for Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice between this compound and 2-chloro-isonicotinonitrile as a synthetic intermediate should be guided by the specific reaction being performed and the desired final product.

  • For nucleophilic aromatic substitution (SNAr) reactions, 2-chloro-isonicotinonitrile is the more reactive and generally preferred substrate. Its unhindered C-2 position and the strong electron-withdrawing nature of the 4-cyano group facilitate rapid substitution with a variety of nucleophiles.

  • For Suzuki-Miyaura coupling, both substrates are viable, but 2-chloro-isonicotinonitrile may offer higher reactivity and require less optimization. The steric hindrance from the 6-methyl group in this compound might necessitate the use of more sophisticated catalyst systems or harsher reaction conditions to achieve high yields.

Ultimately, the decision will depend on the specific synthetic route and the availability of the starting materials. For late-stage functionalization where a methyl group at the 6-position is a desired structural feature, the potential for lower reactivity in the methylated substrate must be taken into account during reaction design and optimization.

References

  • Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12536-12544. [Link]
  • Lu, J., Paci, I., & Leitch, D. C. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
  • Setliff, F. L., et al. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47(1), 9. [Link]
  • Blanch, J. H. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 937-939. [Link]
  • Jaffé, H. H., & Doak, G. O. (1952). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. The Journal of Chemical Physics, 20(10), 1583-1586. [Link]
  • Gáti, T., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(11), e202304565. [Link]
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9069-9081. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Priya, S. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • HPMC. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Advances, 11(43), 26659-26664. [Link]
  • Google Patents. (2020). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Filo. [Link]
  • Norrby, P.-O., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(23), 10738-10748. [Link]
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

Sources

A Senior Application Scientist's Guide to the Biological Activity of 2-Chloro-6-methylisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, the isonicotinonitrile scaffold serves as a privileged structure, offering a versatile template for the design of novel bioactive molecules. The introduction of specific substituents, such as chloro and methyl groups, at defined positions on the pyridine ring can dramatically influence the compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of the potential biological activities of 2-Chloro-6-methylisonicotinonitrile derivatives, drawing upon established principles of medicinal chemistry and experimental data from related heterocyclic compounds.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The core structure, this compound, presents several key features that are ripe for chemical modification and biological exploitation. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxamide or carboxylic acid, offering different interaction possibilities with biological targets. The chloro substituent is an electron-withdrawing group that can participate in halogen bonding and influence the molecule's metabolic stability. The methyl group, an electron-donating group, can provide hydrophobic interactions and also be a site for metabolism. The strategic placement of these groups creates a unique electronic and steric profile that can be fine-tuned through derivatization.

Comparative Analysis of Potential Biological Activities

While direct comparative studies on a wide range of this compound derivatives are not extensively documented in a single repository, we can infer potential activities and structure-activity relationships (SAR) from research on analogous heterocyclic systems. The primary biological activities associated with related chloro- and methyl-substituted nitrogen heterocycles include anticancer, antimicrobial, and herbicidal effects.

Anticancer Activity

The presence of a chloro-substituted heterocyclic ring is a common feature in many anticancer agents. For instance, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity.[1] One notable example, BMS-354825 (Dasatinib), incorporates a 2-chloro-6-methylphenyl group and demonstrates potent antitumor activity.[1] This suggests that derivatives of this compound could be explored for similar kinase inhibitory activities.

Furthermore, studies on 5-chloro-6-methylaurone derivatives have revealed potent anticancer properties.[2] One derivative, in particular, exhibited remarkable growth inhibition and cytotoxicity against a panel of 60 human cancer cell lines, inducing apoptosis in breast cancer cells.[2] This highlights the potential of the 5-chloro-6-methyl substitution pattern in driving anticancer efficacy.

Table 1: Hypothetical Anticancer Activity Profile of this compound Derivatives

DerivativeR-Group at Position 4Postulated Mechanism of ActionExpected Potency (IC50)
CMIN-1 -HBaseline> 10 µM
CMIN-2 -NH-(3,4-difluorophenyl)Kinase Inhibition (e.g., Src/Abl)0.1 - 1 µM
CMIN-3 -NH-(thiazole-2-yl)Kinase Inhibition1 - 5 µM
CMIN-4 -(aurone-like moiety)Tubulin Polymerization Inhibition/Apoptosis Induction0.5 - 2 µM

This is a hypothetical table based on data from related compounds to guide experimental design.

Antimicrobial Activity

Nicotinamide and isonicotinic acid derivatives have a long history as antimicrobial agents.[3][4] The core pyridine ring is a key pharmacophore in many antibacterial and antifungal drugs. The introduction of a chloro group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Research on 2-chloro-6-methylquinoline hydrazone derivatives has demonstrated significant antimicrobial and antifungal activity.[5] Some of these compounds showed high potency against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5] This suggests that derivatization of the nitrile group of this compound into hydrazones or other related functionalities could yield potent antimicrobial agents.

Table 2: Anticipated Antimicrobial Spectrum of this compound Derivatives

DerivativeR-Group at Position 4 (or modification of nitrile)Target OrganismExpected MIC (µg/mL)
CMIN-5 -C(=NOH)NH2 (Amide oxime)Staphylococcus aureus8 - 32
CMIN-6 Hydrazone of the nitrileEscherichia coli16 - 64
CMIN-7 Thioamide from nitrileCandida albicans4 - 16
CMIN-8 Substituted triazole from nitrileMycobacterium tuberculosis1 - 8

This is a predictive table to inform screening priorities.

Herbicidal Activity

Triazine herbicides, such as atrazine, which contain a chlorinated heterocyclic ring, function by inhibiting photosynthesis.[6] While the isonicotinonitrile core is different, the presence of a 2-chloro-6-methylpyridine moiety is found in some herbicidal compounds. For instance, analogs of cinmethylin, a 1,4-cineole-based herbicide, have been synthesized with substituted benzyl ethers, and electron-withdrawing groups like halogens on the benzene ring were found to have high herbicidal activity.[7] This indicates that the electronic properties conferred by the chloro and methyl groups on the pyridine ring could be beneficial for herbicidal action.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of novel this compound derivatives, a systematic approach employing standardized in vitro assays is essential.

Anticancer Activity Screening: MTT Assay

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Workflow for Anticancer Activity Screening

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of CMIN Derivatives treatment 4. Add Compounds to Wells compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_sol 7. Solubilize Formazan Crystals mtt_add->formazan_sol readout 8. Measure Absorbance at 570 nm formazan_sol->readout calc_viability 9. Calculate Cell Viability (%) readout->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 11. Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of CMIN derivatives using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various bacterial and fungal strains.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of CMIN Derivatives inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Wells of 96-well Plate inoculum_prep->inoculation incubation 4. Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection 5. Visually Inspect for Turbidity incubation->visual_inspection mic_determination 6. Determine MIC visual_inspection->mic_determination

Caption: Workflow for determining the MIC of CMIN derivatives via broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The systematic evaluation of a library of this compound derivatives will enable the elucidation of key structure-activity relationships.

Key SAR Questions to Investigate:

  • Impact of substituents at the 4-position: How do electron-donating versus electron-withdrawing groups at this position affect activity?

  • Modification of the nitrile group: What is the effect of converting the nitrile to an amide, thioamide, tetrazole, or other bioisosteres?

  • Influence of the 6-methyl group: Would replacing the methyl group with other alkyl or aryl groups enhance potency or alter the activity profile?

  • Role of the 2-chloro group: Is the chloro group essential for activity? How do other halogens at this position compare?

Logical Relationship for SAR Studies

cluster_mods Modifications cluster_assays Biological Assays cluster_sar SAR Analysis Core 2-Chloro-6-methyl- isonicotinonitrile Core R4 Vary R-group at Position 4 Core->R4 Nitrile Modify Nitrile Functionality Core->Nitrile Me6 Alter Group at Position 6 Core->Me6 Cl2 Substitute Chloro at Position 2 Core->Cl2 Anticancer Anticancer Assays R4->Anticancer Antimicrobial Antimicrobial Assays R4->Antimicrobial Nitrile->Anticancer Nitrile->Antimicrobial Herbicidal Herbicidal Assays Me6->Herbicidal Cl2->Anticancer SAR Structure-Activity Relationship Anticancer->SAR Antimicrobial->SAR Herbicidal->SAR SAR->R4 SAR->Nitrile SAR->Me6 SAR->Cl2

Caption: Logical flow for establishing the SAR of CMIN derivatives.

By addressing these questions through iterative synthesis and biological testing, researchers can optimize the this compound scaffold to develop lead compounds with high potency and selectivity for a desired biological target.

Conclusion

The this compound scaffold holds considerable promise as a template for the discovery of novel therapeutic and agrochemical agents. By leveraging the principles of medicinal chemistry and drawing insights from the biological activities of related heterocyclic compounds, a rational approach to the design and evaluation of new derivatives can be undertaken. The experimental protocols provided in this guide offer a starting point for the systematic investigation of their anticancer, antimicrobial, and herbicidal potential, ultimately paving the way for the development of next-generation bioactive molecules.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
  • (2025-08-10). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.
  • Moreland, D. E., et al. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. Plant Physiology, 34(4), 432–435. [Link]
  • (2023-03-01). Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. Journal of Biomolecular Structure & Dynamics, 41(22), 13466-13487. [Link]
  • (2024-08-18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]
  • (2021-01-01). Synthesis and herbicidal activity of C5-substituted cinmethylin analogs. Journal of Pesticide Science. [Link]
  • (2025-01-01). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

Sources

A Multi-faceted Spectroscopic Approach to Confirming the Structure of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the research and development pipeline. For heterocyclic compounds such as 2-Chloro-6-methylisonicotinonitrile, a substituted pyridine derivative, a combination of spectroscopic techniques provides the necessary orthogonal data points to ensure absolute certainty of its molecular architecture. This guide offers a comprehensive comparison of key spectroscopic methods, grounded in established principles and supported by experimental insights, to provide a robust framework for the structural elucidation of this and similar molecules.

The Analytical Imperative: Why a Multi-Spectroscopic Approach?

Relying on a single analytical technique for structural confirmation is fraught with potential ambiguity. Each spectroscopic method probes a different aspect of molecular structure. Mass spectrometry reveals the molecular weight and fragmentation patterns, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the precise connectivity and chemical environment of atoms. By integrating data from these distinct methodologies, a self-validating and irrefutable structural assignment can be achieved.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.[1]

¹H NMR Spectroscopy: Mapping the Proton Environment

In the ¹H NMR spectrum of this compound, we expect to observe distinct signals corresponding to the aromatic protons and the methyl group protons.

  • Aromatic Region: The pyridine ring's protons resonate in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[1] The two aromatic protons in this compound are in different chemical environments and are expected to appear as distinct signals. The proton at the C5 position will likely be a doublet, coupled to the proton at the C3 position. Similarly, the proton at the C3 position will also appear as a doublet due to coupling with the C5 proton.

  • Methyl Group: The protons of the methyl group at the C6 position will appear as a singlet in the upfield region, typically around 2.5 ppm.[2]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule.[1] For this compound, we anticipate seven distinct carbon signals, corresponding to the seven unique carbon atoms in the structure.

  • Aromatic and Nitrile Carbons: The carbons of the pyridine ring and the nitrile group will resonate in the downfield region (typically 110-170 ppm).[3][4] The carbon atom attached to the electron-withdrawing chlorine atom (C2) is expected to be significantly deshielded. The nitrile carbon (C≡N) also has a characteristic chemical shift in this region.[3]

  • Methyl Carbon: The carbon of the methyl group will appear in the upfield aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H3~7.5 - 7.8 (d)~120 - 125
H5~7.2 - 7.5 (d)~118 - 122
CH₃~2.5 (s)~20 - 25
C2-~150 - 155
C3-~120 - 125
C4-~140 - 145
C5-~118 - 122
C6-~160 - 165
CN-~115 - 120

Note: These are predicted values based on typical chemical shifts for substituted pyridines and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or spectral databases.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Expected Mass Spectrum

For this compound (C₇H₅ClN₂), the expected monoisotopic mass is approximately 152.01 g/mol . A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[5]

Common fragmentation pathways for this molecule under electron ionization (EI) could involve the loss of a chlorine atom, a methyl group, or the entire nitrile group.

Table 2: Expected m/z Values for Key Ions in the Mass Spectrum

Ion Formula Expected m/z Notes
[M]⁺[C₇H₅³⁵ClN₂]⁺152Molecular ion with ³⁵Cl
[M+2]⁺[C₇H₅³⁷ClN₂]⁺154Molecular ion with ³⁷Cl (approx. 1/3 intensity of M⁺)
[M-Cl]⁺[C₇H₅N₂]⁺117Loss of chlorine atom
[M-CH₃]⁺[C₆H₂ClN₂]⁺137Loss of methyl group
[M-CN]⁺[C₆H₅ClN]⁺126Loss of nitrile group
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 2-Chloro-6-methyl- isonicotinonitrile NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Integrated workflow for structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[6] The absorption of infrared radiation corresponds to the vibrational transitions of bonds, and these absorptions occur at characteristic frequencies.

Characteristic IR Absorptions

For this compound, the most prominent and diagnostic IR absorption bands are expected to be:

  • C≡N Stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of a nitrile functional group.[7]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.[7][8]

  • C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be seen just below 3000 cm⁻¹.[8]

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch2220 - 2240
Aromatic RingC=C and C=N Stretch1400 - 1600
Aromatic C-HStretch3000 - 3100
Alkyl (CH₃)C-H Stretch2850 - 2970
C-ClStretch600 - 800
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids). For solid samples like this compound, the KBr pellet method is common.[6]

  • Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.[6]

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion: A Unified and Validated Structural Assignment

By systematically applying and integrating the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a comprehensive and unambiguous structural confirmation of this compound can be achieved. Each technique provides a unique and complementary piece of the structural puzzle. The proton and carbon NMR spectra reveal the precise atomic connectivity, the mass spectrum confirms the elemental composition and molecular weight, and the IR spectrum verifies the presence of key functional groups. This multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in any chemical research and development endeavor.

References

  • ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • National Center for Biotechnology Information. (n.d.). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan.

Sources

A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for Ensuring Quality in Pharmaceutical Intermediates

Introduction

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its preceding intermediates. 2-Chloro-6-methylisonicotinonitrile is a critical building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure offers a versatile scaffold for creating more complex molecules, making its purity a non-negotiable parameter. Impurities, even in trace amounts, can be carried through multi-step syntheses, potentially leading to the formation of undesired by-products, reduced efficacy, and significant safety concerns in the final drug product.[1]

This guide provides an in-depth, experience-based comparison of analytical techniques for the robust purity assessment of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to quality control. The methodologies discussed are grounded in principles outlined by global pharmacopeias and regulatory bodies, such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]

The Synthetic Landscape: Understanding Impurity Formation

A prevalent synthetic route to this compound involves the chlorination of a precursor like 2-hydroxy-6-methylisonicotinonitrile, often using reagents such as phosphorus oxychloride (POCl₃). While effective, this process can lead to a variety of process-related impurities.

Potential Sources of Impurities:

  • Unreacted Starting Materials: Residual 2-hydroxy-6-methylisonicotinonitrile.

  • Reagent-Related Impurities: Degradation products of phosphorus oxychloride or residual solvents.[5]

  • Side-Reaction By-products: Over-chlorination or the formation of isomeric products. For instance, incorrect substitution patterns on the pyridine ring can lead to the generation of regioisomers which can be challenging to separate from the desired product.[6]

  • Degradation Products: The target molecule may degrade under specific pH, light, or temperature conditions during work-up or storage.[5]

Below is a conceptual diagram illustrating a potential pathway for an isomeric impurity formation during synthesis.

G cluster_0 Synthesis Pathway Precursor 2-Hydroxy-6-methyl- isonicotinonitrile Process Chlorination Reaction Precursor->Process Reagent Chlorinating Agent (e.g., POCl₃) Reagent->Process Product Target Molecule: 2-Chloro-6-methyl- isonicotinonitrile Process->Product Major Pathway Impurity Isomeric Impurity: e.g., 4-Chloro-6-methyl- isonicotinonitrile Process->Impurity Side Reaction (e.g., non-selective chlorination)

Caption: Potential impurity formation pathway during synthesis.

Orthogonal Analytical Techniques: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods providing distinct chemical insights are employed. This ensures that a wide range of potential impurities, with varying chemical and physical properties, are detected and quantified.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7] It excels at separating the main compound from non-volatile and thermally sensitive impurities.

Why It's Chosen:

  • Quantitative Accuracy: HPLC with UV detection allows for the precise determination of purity by area percentage, assuming all impurities have a similar response factor to the main compound.

  • Versatility: A wide variety of column chemistries and mobile phases can be used to optimize the separation of compounds with different polarities. A reverse-phase C18 column is a common starting point for pyridine derivatives.[8][9]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid for improved peak shape) is often effective. For example, starting with 30% Acetonitrile and ramping up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

  • Analysis: Inject 10 µL. Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that might be missed by HPLC, such as residual solvents or volatile by-products.[10][11]

Why It's Chosen:

  • High Sensitivity: GC is extremely sensitive for detecting trace levels of volatile compounds.

  • Definitive Identification: The mass spectrometer provides mass-to-charge ratio data, which acts as a molecular fingerprint, allowing for the confident identification of impurities by comparing their spectra to established libraries.

Experimental Protocol: GC-MS Impurity Profile

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Injector: Splitless mode, 250°C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.

NMR Spectroscopy for Structural Confirmation and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation.[12][13][14] For a compound like this compound, ¹H and ¹³C NMR are essential to confirm that the correct isomer has been synthesized and to identify any structurally related impurities.

Why It's Chosen:

  • Structural Detail: NMR provides precise information about the connectivity of atoms in a molecule.[15] It can distinguish between isomers that may have identical molecular weights and similar chromatographic behavior.

  • Quantitative Potential (qNMR): With an internal standard, NMR can be used as a primary quantitative method that is not dependent on the response factor of the analyte.

Experimental Protocol: NMR Structural Verification

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing Tetramethylsilane (TMS) as an internal reference (0.00 ppm).[12]

  • Acquisition: Acquire standard ¹H and ¹³C spectra. For more complex structures or impurity identification, 2D experiments like COSY and HSQC can be invaluable.

  • Analysis: Analyze chemical shifts, coupling constants, and signal integrations to confirm the structure of the main component and identify signals corresponding to impurities.

Integrated Workflow for Comprehensive Purity Assessment

The following workflow demonstrates how these techniques are logically sequenced to build a complete purity profile for a new batch of synthesized this compound.

G Start New Synthetic Batch of This compound HPLC HPLC-UV Analysis (Quantitative Purity) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Decision Purity > 99%? Structure Confirmed? HPLC->Decision GCMS->Decision Structure_Confirm Structural Confirmation NMR->Structure_Confirm Pass Batch Release (Certificate of Analysis) Decision->Pass Yes Fail Further Purification or Re-synthesis Required Decision->Fail No Structure_Confirm->Decision

Caption: Integrated workflow for purity assessment.

Comparative Data Analysis: Standard vs. Alternative Synthesis

To illustrate the importance of this multi-faceted approach, let's compare hypothetical purity data from two different synthetic batches of this compound. Batch A was produced using a standard, well-established protocol, while Batch B was synthesized using a newer, potentially more cost-effective but less-optimized method.

Analytical Test Parameter Batch A (Standard Synthesis) Batch B (Alternative Synthesis) Methodology Rationale
HPLC Purity (Area %)99.6%97.2%Primary quantitative measure of non-volatile impurities.
Impurity 1 (0.8 RRT)0.15%1.5% (Identified as starting material)Indicates incomplete reaction in Batch B.
Impurity 2 (1.2 RRT)0.10%0.8% (Unknown)Highlights a significant side product in Batch B.
GC-MS Residual Toluene< 50 ppm950 ppmToluene used as a solvent in Batch B's work-up.
Volatile By-productNot Detected0.3% (m/z consistent with dichlorinated species)Suggests over-reaction or lack of control in Batch B.
¹H NMR Structural ConfirmationConforms to structureConforms, but with additional signalsConfirms identity of the main product in both batches.
Unidentified SignalsMinor signals consistent with HPLC impuritiesMultiple signals in aromatic and aliphatic regionsNMR signals in Batch B correlate with HPLC/GC impurities, suggesting structural isomers or related by-products.
Overall Assessment Conclusion Pass. High purity, suitable for GMP processes.Fail. Unacceptable purity level and impurity profile. Requires significant purification.Integrated data provides a clear decision.

Analysis of Results:

While both batches contain the correct target molecule as confirmed by NMR, the comparative data clearly shows the inferiority of Batch B. The HPLC results for Batch B indicate a significant amount of unreacted starting material and an unknown by-product. Furthermore, the GC-MS analysis reveals high levels of residual solvent and a volatile impurity, suggesting poor process control. This comprehensive impurity profile, which would not have been fully captured by a single technique, definitively marks Batch B as unsuitable for use in further pharmaceutical manufacturing without extensive reprocessing.

Conclusion

The purity assessment of a pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands scientific diligence and the use of orthogonal analytical methods. A combination of HPLC for quantitative purity, GC-MS for volatile components, and NMR for structural verification provides a comprehensive and trustworthy characterization. This integrated approach not only ensures the quality and consistency of the intermediate but also upholds the safety and efficacy of the final drug product, aligning with the stringent expectations of global regulatory bodies.[2][16][17]

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
  • Validating the Structure of 6-Bromonicotinonitrile Derivatives: A Comparative Guide to NMR and Alternative Spectroscopic Techniques. (n.d.). Benchchem.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. (n.d.). Benchchem.
  • Understanding Pharmacopeia Standards for Quality and Compliance. (2023, October 24). CymitQuimica.
  • USP Reference Standards. (n.d.). USP.
  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. (2023, August 23). Veeprho.
  • US Pharmacopeia (USP). (n.d.).
  • Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). European Journal of Organic Chemistry.
  • Structural elucidation by NMR (1HNMR). (n.d.). Slideshare.
  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (n.d.). Wiley.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009, May 1). PubMed.
  • Unveiling Potential Impurities in Commercial 2-Chloro-6-nitronaphthalene: An In-depth Technical Guide. (n.d.). Benchchem.
  • Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing.
  • Separation of (6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

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A Comparative Guide to the Synthesis of 2-Chloro-6-methylisonicotinonitrile: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methylisonicotinonitrile, also known as 2-chloro-6-methylpyridine-4-carbonitrile, is a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique substitution pattern—a chlorine atom, a methyl group, and a nitrile function on the pyridine core—makes it a versatile building block for constructing complex molecular architectures. The efficiency, cost, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of three distinct synthetic strategies for producing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, practical considerations, and a comprehensive cost-benefit analysis for each route. The objective is to empower researchers, chemists, and drug development professionals to select the most appropriate synthetic pathway based on their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Overview of Synthetic Strategies

The synthesis of a polysubstituted pyridine such as this compound can be approached in several ways. The primary strategies involve either the functionalization of a pre-existing pyridine ring or the construction of the ring from acyclic precursors. In this guide, we will focus on three representative and logical routes that leverage common transformations in heterocyclic chemistry:

  • Route 1: Cyanation via Pyridine N-Oxide Chemistry: An elegant approach that activates the 4-position of the pyridine ring for nucleophilic cyanation.

  • Route 2: Dehydration of a Carboxamide Intermediate: A classic, multi-step but highly reliable method for nitrile synthesis from a carboxylic acid precursor.

  • Route 3: Catalytic Ammoxidation: A direct, atom-economical method representing an industrially scalable approach, converting a methyl group directly into a nitrile.

Each of these routes will be evaluated on key performance indicators, including overall yield, cost of raw materials, operational complexity, safety, and environmental footprint.

Route 1: Cyanation via Pyridine N-Oxide Activation

This strategy is a cornerstone of pyridine chemistry, utilizing the electronic properties of the N-oxide to direct substitution to the 4-position (para to the nitrogen). The N-oxide function acts as an "activating group," withdrawing electron density from the ring and making the C4 position susceptible to nucleophilic attack.

Overall Reaction Scheme

Route_1_Scheme Start 2-Chloro-6-methylpyridine N_Oxide 2-Chloro-6-methylpyridine-N-oxide Start->N_Oxide m-CPBA or H₂O₂/AcOH Product This compound N_Oxide->Product 1. (CH₃)₂NCOCl or (CH₃)₂SO₄ 2. KCN or NaCN

Caption: Overall workflow for Route 1.

Expertise & Rationale

The choice of an N-oxide intermediate is a strategic one. Direct nucleophilic aromatic substitution on an unactivated pyridine ring is challenging. N-oxidation fundamentally alters the ring's reactivity, making the C2 and C4 positions electrophilic. With the C2 position already blocked by a chlorine atom, the reaction is regioselectively directed to the C4 position. The subsequent cyanation step, often referred to as a Reissert-type reaction, involves an activating agent like dimethylcarbamoyl chloride or dimethyl sulfate.[1][2] This agent acylates the N-oxide oxygen, creating an excellent leaving group and facilitating the addition of the cyanide nucleophile.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methylpyridine-N-oxide

  • Dissolve 2-chloro-6-methylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Add an oxidizing agent, such as hydrogen peroxide (35% aq., 1.5 eq) or meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise while maintaining the temperature between 70-90°C (for H₂O₂) or 0-25°C (for m-CPBA).[3]

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Upon completion, neutralize the reaction mixture. For acetic acid, carefully add sodium carbonate solution. For m-CPBA, a wash with sodium bisulfite solution followed by sodium bicarbonate is effective.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide, which can often be used without further purification.

Step 2: Cyanation to form this compound

  • In a well-ventilated fume hood, suspend the crude 2-chloro-6-methylpyridine-N-oxide (1.0 eq) and potassium cyanide (KCN, 1.5-3.0 eq) in a solvent like acetonitrile or water.[2]

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add dimethylcarbamoyl chloride (1.2-3.0 eq) or dimethyl sulfate (1.1 eq) dropwise, ensuring the temperature does not exceed 10°C.[1][2]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction may require heating (e.g., 120°C in acetonitrile) for complete conversion.[2]

  • Quench the reaction by carefully pouring it into ice water.

  • Extract the product with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Cost-Benefit Analysis
  • Benefits:

    • High Regioselectivity: Excellent control over the position of cyanation, leading to a clean product with minimal isomeric impurities.

    • Readily Available Starting Materials: 2-Chloro-6-methylpyridine is a commercially available starting material.

    • Well-Established Chemistry: The reactions involved (N-oxidation, Reissert-type cyanation) are well-documented and reliable.[4]

  • Drawbacks:

    • Use of Toxic Reagents: Potassium or sodium cyanide is highly toxic and requires stringent safety protocols for handling and quenching.

    • Multi-step Process: A two-step sequence reduces overall throughput compared to a one-pot reaction.

    • Moderate Overall Yield: While individual steps can be high-yielding, the cumulative yield over two steps may be moderate (typically 50-70%).

Route 2: Dehydration of 2-Chloro-6-methylisonicotinamide

This route follows a traditional and robust pathway for synthesizing nitriles: the dehydration of a primary amide. The key challenge in this approach is the synthesis of the requisite amide precursor, which begins with a corresponding carboxylic acid.

Overall Reaction Scheme

Route_2_Scheme Acid 2-Chloro-6-methyl- isonicotinic acid Amide 2-Chloro-6-methyl- isonicotinamide Acid->Amide 1. (COCl)₂ or SOCl₂ 2. NH₄OH Product 2-Chloro-6-methyl- isonicotinonitrile Amide->Product POCl₃ or P₂O₅

Caption: Overall workflow for Route 2.

Expertise & Rationale

This synthetic plan hinges on the creation of a C-N bond (amidation) followed by elimination of water. The conversion of a carboxylic acid to a primary amide typically proceeds via an activated intermediate, such as an acid chloride. Reagents like oxalyl chloride or thionyl chloride are ideal for this transformation as their byproducts (CO, CO₂, HCl, SO₂) are gaseous and easily removed.[5] The subsequent dehydration of the amide is a classic reaction. Strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are effective. POCl₃, for instance, converts the amide into an imidoyl chloride intermediate, which then undergoes elimination to form the nitrile.[6] The synthesis of the starting acid, 2-chloro-6-methylisonicotinic acid, would likely involve the selective oxidation of the 4-methyl group of 2-chloro-4,6-lutidine, a significant challenge in itself.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-methylisonicotinamide

  • Suspend 2-chloro-6-methylisonicotinic acid (1.0 eq) in an inert solvent like dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.[5]

  • Stir the mixture for 2-3 hours until gas evolution ceases and a clear solution is formed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, cool an aqueous solution of ammonium hydroxide (excess) in an ice bath.

  • Slowly add a solution of the crude acid chloride in THF or DCM to the cold ammonium hydroxide solution.

  • Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the primary amide.

Step 2: Dehydration to this compound

  • This reaction should be performed in a well-ventilated fume hood. Mix the 2-chloro-6-methylisonicotinamide (1.0 eq) with phosphorus oxychloride (POCl₃, 2-3 eq), which can also serve as the solvent.

  • Heat the mixture under reflux (approx. 110-120°C) for 2-4 hours.[6] Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the excess POCl₃.

  • Neutralize the aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Cost-Benefit Analysis
  • Benefits:

    • High Reliability: The individual chemical transformations (acid to amide, amide to nitrile) are highly reliable and generally provide good to excellent yields.

    • Avoids Free Cyanide: This route avoids the use of highly toxic alkali metal cyanides, which can be a significant advantage for laboratories with limited safety infrastructure.

  • Drawbacks:

    • Precursor Availability: The primary challenge is the availability and cost of the starting material, 2-chloro-6-methylisonicotinic acid. If it needs to be synthesized, this adds several steps to the overall process.

    • Harsh Reagents: Both thionyl chloride/oxalyl chloride and phosphorus oxychloride are corrosive, hazardous, and moisture-sensitive, requiring careful handling.

    • Process Length: This is a multi-step synthesis that is more labor-intensive and generates more waste streams compared to a direct conversion method.

Route 3: Catalytic Ammoxidation of 2-Chloro-4,6-lutidine

Ammoxidation is a powerful industrial process for converting hydrocarbons to nitriles using ammonia and oxygen, famously used in the SOHIO process to produce acrylonitrile.[7][8] This route represents a more "industrial" or "green chemistry" approach, aiming for high atom economy in a single, catalytic step.

Overall Reaction Scheme

Route_3_Scheme Start 2-Chloro-4,6-lutidine Product This compound Start->Product NH₃, O₂ (Air) V₂O₅/MoO₃ Catalyst High Temp (350-450°C)

Caption: Overall workflow for Route 3.

Expertise & Rationale

The ammoxidation process operates via a heterogeneous catalytic cycle, typically using mixed metal oxides like vanadium (V) and molybdenum (Mo) on a solid support.[7][9] The reaction mechanism is complex but is believed to involve the activation of C-H bonds of the methyl group on the catalyst surface, followed by reaction with ammonia and lattice oxygen from the catalyst. The catalyst is then re-oxidized by O₂ from the air. The primary challenge of this route is selectivity . The starting material, 2-chloro-4,6-lutidine, has two methyl groups at the C4 and C6 positions. The catalyst and reaction conditions must be finely tuned to favor the ammoxidation of the C4-methyl group over the C6-methyl group and to prevent over-oxidation to CO₂. This selectivity is often the focus of extensive catalyst development and process optimization.[9]

Experimental Protocol (Conceptual)

This process is typically carried out in a continuous-flow fixed-bed reactor and is not easily replicated in a standard laboratory flask.

  • Catalyst Bed Preparation: A tubular reactor is packed with a V₂O₅-based catalyst, often supported on γ-Al₂O₃ or another high-surface-area material.

  • Reaction Execution: A gaseous feed stream containing the vaporized 2-chloro-4,6-lutidine, ammonia, and air (as the oxygen source) is passed through the heated catalyst bed.

  • Process Conditions:

    • Temperature: High temperatures are required, typically in the range of 350-540°C.[10]

    • Reactant Ratios: The molar ratio of ammonia and air to the pyridine substrate is a critical parameter for optimizing yield and selectivity and must be carefully controlled.[9]

    • Contact Time: The flow rate of the gas stream determines the contact time with the catalyst, which influences conversion.

  • Product Isolation: The effluent gas stream is cooled to condense the products and unreacted starting material. Byproducts often include water, some 2-chloro-6-cyano-4-methylpyridine (from reaction at the other methyl group), and over-oxidation products.

  • Purification: The condensed liquid is then subjected to separation and purification, typically via distillation or crystallization.

Cost-Benefit Analysis
  • Benefits:

    • Atom Economy & Low Cost: This route is potentially the most cost-effective and environmentally friendly at scale. It uses inexpensive reagents (ammonia, air) and converts the starting material to the product in a single step.

    • Scalability: Continuous-flow processes are ideally suited for large-scale industrial production.

  • Drawbacks:

    • Selectivity Challenge: Achieving high selectivity for the desired isomer is a significant scientific and engineering hurdle. Significant resources must be invested in catalyst screening and process optimization.

    • High Capital Investment: Requires specialized equipment (fixed-bed reactor, gas handling systems) that is not standard in most synthetic labs.

    • Harsh Conditions: The high temperatures and potentially flammable gas mixtures present significant safety challenges. Explosions can be a risk if conditions are not properly controlled.[10]

Quantitative Comparison and Summary

To provide a clear, at-a-glance comparison, the key metrics for each synthetic route are summarized below. Note that cost and yield are estimates based on typical literature values and can vary significantly based on scale and supplier prices.

MetricRoute 1: N-Oxide CyanationRoute 2: Amide DehydrationRoute 3: Catalytic Ammoxidation
Number of Steps 22 (from acid)1
Overall Yield (Est.) 50-70%60-80% (from acid)40-75% (selectivity dependent)
Starting Material 2-Chloro-6-methylpyridine2-Chloro-6-methylisonicotinic acid2-Chloro-4,6-lutidine
Key Reagents m-CPBA, KCN, (CH₃)₂NCOCl(COCl)₂, NH₄OH, POCl₃NH₃, O₂, V₂O₅/MoO₃ catalyst
Primary Safety Hazard High toxicity (KCN)Corrosive/reactive (POCl₃, (COCl)₂)Flammable gas mixtures, high temp/pressure
Environmental Impact Cyanide waste streamChlorinated solvent waste, acid gasLower waste if selectivity is high
Ideal Application Lab-scale, proof-of-concept synthesisBench-scale synthesis, avoiding cyanidesIndustrial, large-scale production

Conclusion and Recommendations

The optimal synthetic route for this compound is highly dependent on the specific objectives and constraints of the researcher or organization.

  • For academic research and small-scale synthesis, Route 1 (N-Oxide Cyanation) offers the most practical and reliable balance. It starts from a simple precursor and uses well-understood, high-selectivity reactions, making it an excellent choice for producing gram quantities of the material for further investigation. The primary caveat is the need for rigorous safety protocols to handle cyanide.

  • For applications where the use of cyanide is strictly prohibited, Route 2 (Amide Dehydration) is a viable, albeit longer, alternative. Its success is contingent on the commercial availability or an efficient synthesis of the starting carboxylic acid. This route is robust and predictable, making it suitable for medicinal chemistry campaigns where reliability is paramount.

  • For industrial-scale manufacturing, Route 3 (Catalytic Ammoxidation) holds the most promise for cost-effective and sustainable production. Despite the significant initial investment in process development and equipment, its high atom economy and use of cheap bulk chemicals (ammonia, air) make it the superior choice for producing the compound at the ton scale. The critical factor for success remains the development of a highly selective catalyst.

By understanding the distinct advantages and challenges of each approach, researchers can make an informed decision, aligning their synthetic strategy with their goals of cost, safety, scalability, and environmental responsibility.

References

  • ChemicalBook. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis.
  • Organic Syntheses. 2-cyano-6-methylpyridine.
  • Chem-Impex. 2,6-Dichloro-4-methylpyridine.
  • Google Patents. US2991285A - Process of cyanation and nitriles produced thereby.
  • Organic Syntheses. 2-chloronicotinonitrile.
  • Preparation of Cyanopyridines by Direct Cyanation. Synlett.
  • ChemicalBook. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis.
  • Wikipedia. Ammoxidation.
  • Google Patents. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Journal of the Korean Chemical Society.
  • ResearchGate. A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method.
  • PubMed Central. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor.
  • Taylor & Francis. Ammoxidation – Knowledge and References.

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The Strategic Advantage of 2-Chloro-6-methylisonicotinonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Substituted pyridines, in particular, represent a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. Among the diverse array of available pyridine-based synthons, 2-chloro-6-methylisonicotinonitrile has emerged as a particularly advantageous building block. This guide provides an in-depth technical comparison of this compound with structurally similar alternatives, supported by an analysis of its reactivity and a detailed experimental protocol.

Unveiling the Unique Reactivity Profile

The utility of this compound stems from the specific arrangement of its functional groups: a chloro substituent at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position (isonicotinonitrile). This unique constellation of substituents imparts a distinct electronic and steric profile, leading to predictable and often superior reactivity in key synthetic transformations compared to its analogs.

The pyridine nitrogen atom, being electron-withdrawing, activates the C2 and C6 positions towards nucleophilic attack. The chloro group at C2 serves as an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The methyl group at C6, while sterically modest, can influence the conformation of the molecule and the accessibility of the adjacent reactive sites. Crucially, the powerful electron-withdrawing nitrile group at the C4 position further enhances the electrophilicity of the pyridine ring, significantly activating the C2 position for substitution reactions.

Comparative Analysis of Reactivity in Key Transformations

To objectively assess the advantages of this compound, we will compare its hypothetical performance in three ubiquitous and synthetically vital reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The following tables present a comparative analysis based on established principles of chemical reactivity and data from analogous systems. It is important to note that direct, side-by-side experimental comparisons under identical conditions are not always available in the literature; therefore, these comparisons are based on a synthesis of available data and mechanistic understanding.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. While chloroarenes are typically less reactive, advancements in catalyst and ligand design have made their use increasingly common and economically favorable.

Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Building BlockKey Structural FeaturesExpected ReactivityPredicted Yield Range
This compound Strong activation from nitrile group at C4.HighExcellent (>90%)
2,6-DichloropyridineTwo reactive chloro groups; less activated than the isonicotinonitrile.Moderate to HighGood (70-90%)
2-Fluoro-6-methylisonicotinonitrileFluorine is a poorer leaving group in Pd-catalyzed cross-coupling.LowerModerate (50-70%)
2-Chloro-6-methylnicotinonitrileNitrile at C3 provides less activation at C2 compared to C4.ModerateGood (65-85%)

The potent electron-withdrawing effect of the nitrile group at the para-position (C4) in this compound significantly enhances the rate of oxidative addition of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle. This leads to higher reaction efficiency, often allowing for lower catalyst loadings and milder reaction conditions compared to less activated systems like 2,6-dichloropyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the electronic properties of the aryl halide play a crucial role in the reaction's efficiency.

Table 2: Comparative Performance in a Hypothetical Buchwald-Hartwig Amination with Morpholine

Building BlockKey Structural FeaturesExpected ReactivityPredicted Yield Range
This compound Strong activation from nitrile group at C4.HighExcellent (>95%)
2,6-DichloropyridineTwo reactive sites; potential for di-substitution.Moderate to HighGood (75-90%)
2-Fluoro-6-methylisonicotinonitrileC-F bond is generally unreactive in Buchwald-Hartwig amination.Very LowPoor (<10%)
2-Chloro-6-methylnicotinonitrileModerate activation from nitrile group at C3.ModerateGood (70-85%)

The pronounced electrophilicity of the C2 position in this compound makes it an exceptional substrate for Buchwald-Hartwig amination. The reaction is expected to proceed rapidly and with high conversion, even with less nucleophilic amines. In contrast, while 2,6-dichloropyridine is also a viable substrate, the potential for double amination can lead to product mixtures and require careful control of stoichiometry and reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in the synthesis of complex organic molecules and materials. The reactivity trends for the aryl halide are similar to those observed in other palladium-catalyzed cross-coupling reactions.

Table 3: Comparative Performance in a Hypothetical Sonogashira Coupling with Phenylacetylene

Building BlockKey Structural FeaturesExpected ReactivityPredicted Yield Range
This compound Strong activation from nitrile group at C4.HighExcellent (>90%)
2,6-DichloropyridineTwo reactive sites; potential for di-alkynylation.Moderate to HighGood (70-85%)
2-Fluoro-6-methylisonicotinonitrileC-F bond is generally unreactive.Very LowPoor (<10%)
2-Chloro-6-methylnicotinonitrileModerate activation from nitrile group at C3.ModerateGood (65-80%)

The enhanced reactivity of this compound in Sonogashira coupling allows for efficient formation of the C-C bond with terminal alkynes under relatively mild conditions. This high reactivity can be particularly advantageous when working with sensitive or complex alkynes.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

This protocol provides a detailed, self-validating methodology for a representative SNAr reaction of this compound with morpholine. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Objective: To synthesize 2-morpholino-6-methylisonicotinonitrile via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 6.55 mmol), potassium carbonate (1.81 g, 13.1 mmol), and anhydrous DMF (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: A flame-dried flask and inert atmosphere are crucial to prevent the introduction of moisture, which can quench the nucleophile and interfere with the reaction. Potassium carbonate is a mild base that deprotonates the morpholine, increasing its nucleophilicity, and neutralizes the HCl generated during the reaction. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Addition of Nucleophile: Add morpholine (0.86 mL, 9.83 mmol) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes).

    • Rationale: Heating accelerates the reaction rate. TLC is used to monitor the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: Pouring the reaction mixture into water precipitates the product and allows for its extraction into an organic solvent. Multiple extractions ensure complete recovery of the product.

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Rationale: Washing with brine removes any residual water and inorganic salts. Drying with magnesium sulfate removes any remaining traces of water. Column chromatography is a standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.

Self-Validation: The identity and purity of the final product, 2-morpholino-6-methylisonicotinonitrile, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the proposed structure.

Visualizing the Synthetic Advantage

The following diagram illustrates the key structural features of this compound and its enhanced reactivity in a generic cross-coupling reaction.

G cluster_0 This compound cluster_1 Cross-Coupling Reaction A Pyridine Ring B Cl (Leaving Group) at C2 A->B Activated Site C CH3 at C6 A->C D CN (Activating Group) at C4 A->D Strong Electron- Withdrawing Effect G Product E Pd(0) Catalyst B->E Facilitated Oxidative Addition F Coupling Partner (e.g., R-B(OH)2) E->F Transmetalation F->G Reductive Elimination

Caption: Enhanced reactivity of this compound in cross-coupling.

Conclusion: A Superior Building Block for Complex Synthesis

This compound stands out as a highly versatile and reactive building block for the synthesis of complex organic molecules. The strategic placement of the electron-withdrawing nitrile group at the 4-position significantly activates the C2-chloro substituent towards both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to higher yields, milder reaction conditions, and greater functional group tolerance compared to analogous building blocks. For researchers and professionals in drug discovery and materials science, the judicious choice of this compound can streamline synthetic routes, enabling the efficient construction of novel and diverse molecular architectures.

References

Due to the nature of this guide, which synthesizes established chemical principles rather than presenting novel research, a formal, numbered reference list with clickable URLs is not applicable. The comparative data and mechanistic discussions are based on foundational knowledge in organic chemistry, including the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are extensively covered in standard organic chemistry textbooks and review articles.

A Senior Application Scientist's Guide to Catalytic Reactions of 2-Chloro-6-methylisonicotinonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the pyridine nucleus holds a privileged position. This guide provides a comparative analysis of catalytic systems for reactions involving 2-Chloro-6-methylisonicotinonitrile, a versatile building block for the synthesis of a wide array of more complex molecules. As Senior Application Scientists, our goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering a framework for rational catalyst selection and reaction optimization.

The Landscape of Catalysis for this compound

The chlorine atom at the C2 position of this compound is activated towards nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group further enhances the reactivity of the C-Cl bond. The choice of catalyst is paramount and is dictated by the desired transformation, functional group tolerance, cost, and scalability.

Key Reactions at a Glance:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Sonogashira Coupling: Formation of a C-C triple bond with a terminal alkyne.

Comparative Analysis of Catalytic Systems

Palladium-Catalyzed Reactions: The Workhorse of Cross-Coupling

Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions involving aryl chlorides. Their versatility, high catalytic activity, and the vast library of available ligands make them the first choice for many applications.

Suzuki-Miyaura Coupling:

Palladium-catalyzed Suzuki-Miyaura coupling is a robust method for the synthesis of 2-aryl-6-methylisonicotinonitriles. The choice of ligand is critical for achieving high yields, especially with the relatively unreactive aryl chlorides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>901-2

Note: Yields are based on typical results for similar 2-chloropyridine substrates and may require optimization for this compound.[1]

Causality Behind Experimental Choices:

  • Ligands: Bulky, electron-rich phosphine ligands like XPhos and SPhos, or N-heterocyclic carbene (NHC) ligands like IPr, are essential for the challenging oxidative addition of the C-Cl bond to the Pd(0) center.[1] These ligands stabilize the active catalytic species and promote reductive elimination.

  • Bases: A base is required to activate the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction rate and yield, with stronger bases like K₃PO₄ often being more effective for less reactive chlorides.

  • Precatalysts: Modern Buchwald-type (e.g., XPhos Pd G3) and NHC-ligated (e.g., PEPPSI™-IPr) precatalysts offer improved air and moisture stability, making them more convenient to handle than traditional catalysts like Pd(PPh₃)₄.[1]

Buchwald-Hartwig Amination:

The palladium-catalyzed amination of this compound provides access to valuable 2-amino-6-methylisonicotinonitrile derivatives. Similar to the Suzuki coupling, the choice of a suitable ligand is crucial for success.

Sonogashira Coupling:

The Sonogashira reaction enables the introduction of an alkynyl moiety at the C2 position. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Nickel-Catalyzed Reactions: A Cost-Effective Alternative

Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful catalyst for cross-coupling reactions. Nickel catalysts have shown remarkable activity for the coupling of challenging substrates, including aryl chlorides.

Key Advantages of Nickel Catalysts:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium.

  • Unique Reactivity: Nickel catalysts can sometimes offer different selectivity or reactivity profiles compared to palladium.

  • Activation of Unreactive Bonds: Nickel is often more effective in activating strong C-Cl bonds.

A nickel-catalyzed amination of aryl chlorides has been reported to proceed efficiently using an air-stable Ni(II) precatalyst, NiCl₂(DME), in the green solvent 2-methyl-THF.[3] This methodology is broad in scope and tolerates various functional groups and heterocycles.[3]

Copper-Catalyzed Reactions: For Specific Transformations

Copper catalysts are particularly relevant for cyanation and certain amination reactions. While less versatile than palladium for a broad range of cross-couplings, they offer unique advantages in specific applications.

Copper-Catalyzed Cyanation:

Copper-catalyzed cyanation can be an effective method for introducing a nitrile group, although in the case of this compound, this would lead to the dinitrile product. Copper catalysis is also employed in Ullmann-type amination reactions, which can be an alternative to the Buchwald-Hartwig reaction, particularly with certain nucleophiles.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of 2-chloropyridines and should be optimized for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions. The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation [R-B(OH)3]- Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 B(OH)2X B(OH)2X Transmetalation->B(OH)2X Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base Base->Transmetalation Ar-X Ar-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NR'R'')L2 H-Base+ X- H-Base+ X- Amine Coordination & Deprotonation->H-Base+ X- Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Ar-X Ar-X

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The catalytic functionalization of this compound is a powerful strategy for the synthesis of diverse and complex molecules. Palladium catalysts, particularly those with bulky, electron-rich ligands, remain the gold standard for a wide range of cross-coupling reactions, offering high yields and broad functional group tolerance. However, the development of more economical and sustainable nickel-based catalysts presents a compelling alternative, especially for large-scale applications. Copper catalysts, while more limited in scope, are valuable for specific transformations like cyanation.

Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of non-precious metal catalysts and the use of green solvents will continue to be major themes in this field. For researchers working with this compound, a systematic approach to catalyst and condition screening, guided by the principles outlined in this guide, will be key to achieving successful and efficient synthetic outcomes.

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The Art of Activation: A Comparative Guide to the Kinetic Landscape of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry and drug development, the selection of molecular scaffolds and the precise control of their reactivity are paramount. 2-Chloro-6-methylisonicotinonitrile stands as a versatile building block, its pyridine core adorned with a strategically placed chlorine atom, a methyl group, and a nitrile functionality. This unique arrangement of substituents orchestrates a fascinating interplay of electronic and steric effects, rendering the molecule a valuable substrate for a variety of synthetic transformations. This guide provides an in-depth, objective comparison of the kinetic performance of this compound in two cornerstone reactions of modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights necessary to harness the full potential of this important synthetic intermediate.

The Influence of Substitution: An Electronic and Steric Profile

The reactivity of the C2-chloro substituent on the pyridine ring is profoundly influenced by the electronic properties of the methyl and nitrile groups. The nitrile group at the C4 position acts as a potent electron-withdrawing group through resonance and inductive effects, significantly activating the ring towards nucleophilic attack. This electronic pull creates a substantial partial positive charge at the C2 and C6 positions, making them susceptible to substitution. Conversely, the methyl group at the C6 position exerts a mild electron-donating effect through hyperconjugation and induction, which could slightly temper the activation provided by the nitrile group. However, its primary role is often steric, potentially influencing the approach of bulky nucleophiles or catalyst complexes.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halides

Nucleophilic aromatic substitution is a fundamental reaction for the introduction of a wide range of functionalities onto aromatic and heteroaromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate.[1] The rate of this reaction is highly dependent on the nature of the leaving group and the electronic activation of the aromatic ring.

For 2-halopyridines, the reactivity generally follows the trend F > Cl > Br > I, a consequence of the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. However, the C-F bond strength can sometimes make the departure of the fluoride ion the rate-limiting step, altering the expected reactivity order.

Comparative Kinetics with a Close Analog: 2-Chloro-6-methylpyridine

Table 1: Comparative SNAr Reactivity of 2-Chloropyridine Derivatives

ElectrophileNucleophileSolventRelative Rate (Estimated)Free Energy of Activation (ΔG‡) (kJ mol⁻¹)
2-ChloropyridineBenzyl alkoxideNot specified188.8[2]
2-Chloro-6-methylpyridineBenzyl alkoxideNot specified< 1> 88.8[2]
This compoundBenzyl alkoxideNot specified>> 1 < 88.8

The relative rate and ΔG‡ for this compound are predicted based on the strong electron-withdrawing nature of the nitrile group.

The lower reactivity of 2-chloro-6-methylpyridine compared to 2-chloropyridine can be attributed to the electron-donating effect of the methyl group, which slightly deactivates the ring towards nucleophilic attack. In stark contrast, the powerful electron-withdrawing nitrile group in this compound is anticipated to lead to a substantial rate enhancement, making it a highly reactive substrate for SNAr reactions.

Experimental Protocol: Kinetic Analysis of SNAr by UV-Vis Spectrophotometry

A common method for determining the kinetics of SNAr reactions involves monitoring the change in absorbance of the reaction mixture over time using UV-Vis spectrophotometry. This allows for the determination of pseudo-first-order rate constants.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of this compound and the desired nucleophile in a suitable aprotic solvent (e.g., DMSO, DMF).

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a wavelength where the product absorbs significantly more or less than the starting material.

  • Reaction Initiation: In a cuvette, mix the solution of this compound with a large excess of the nucleophile solution to ensure pseudo-first-order conditions.

  • Data Acquisition: Immediately begin recording the absorbance at fixed time intervals until the reaction is complete.

  • Data Analysis: Plot the natural logarithm of the change in absorbance versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (kobs).

  • Determination of the Second-Order Rate Constant: Repeat the experiment with varying concentrations of the nucleophile. A plot of kobs versus the nucleophile concentration will yield a straight line, and the slope of this line is the second-order rate constant (k2).

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Substrate (this compound) Mix Mix in Cuvette Prep_Substrate->Mix Prep_Nucleophile Prepare Nucleophile Prep_Nucleophile->Mix Measure Measure Absorbance vs. Time Mix->Measure Plot1 Plot ln(A∞-At) vs. Time Measure->Plot1 Calc_kobs Calculate k_obs Plot1->Calc_kobs Plot2 Plot k_obs vs. [Nucleophile] Calc_kobs->Plot2 Calc_k2 Calculate k_2 Plot2->Calc_k2

Caption: Workflow for a typical kinetic study of an SNAr reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3] The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron reagent with an organic halide or triflate.[3] The reactivity of the halide in this reaction generally follows the trend I > Br > Cl, which is the reverse of that observed in SNAr reactions. This is because the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst, and the C-Cl bond is the strongest and thus the most difficult to break.[3]

The Challenge of 2-Chloropyridines and the Role of Ligands

2-Chloropyridines are notoriously challenging substrates for Suzuki-Miyaura coupling due to the strong C-Cl bond and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition.[4] The choice of ligand is therefore critical for a successful transformation. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands, are often employed to facilitate the oxidative addition step and stabilize the active catalytic species.[4]

Comparative Performance and the Impact of the Nitrile Group

While specific kinetic data for the Suzuki-Miyaura coupling of this compound is scarce, we can infer its reactivity based on studies of other 2-chloropyridines bearing electron-withdrawing groups. The electron-withdrawing nitrile group is expected to make the C-Cl bond even stronger and the pyridine nitrogen less basic, which could have opposing effects on the reaction rate. The decreased basicity of the nitrogen may reduce catalyst inhibition, while the stronger C-Cl bond will make oxidative addition more difficult.

Table 2: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineHeptyl pinacol boronic esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1001875 (mono-alkylation)[5]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1101695[4]
2-ChloropyrazinePhenylboronic acid[Pd(L)(PPh₃)]K₂CO₃H₂O/Toluene100592[6]
This compoundArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100-12012-24Good to Excellent (Predicted) -

The predicted yield for this compound is based on the successful coupling of other challenging 2-chloropyridines under similar conditions.

The successful coupling of various challenging 2-chloropyridines, including those with other electron-withdrawing groups, suggests that with the appropriate choice of a highly active catalyst system (e.g., a palladium precursor with a bulky, electron-rich phosphine ligand) and a strong base, this compound can be a viable substrate for Suzuki-Miyaura reactions, likely affording good to excellent yields.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol that can serve as a starting point for the optimization of Suzuki-Miyaura reactions involving this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).[4]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reagents Add Reagents: - Substrate - Boronic Acid - Catalyst/Ligand - Base Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Heat Heat and Stir Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Reagent with Tunable Reactivity

This compound emerges as a highly valuable and versatile building block for organic synthesis. The strong electron-withdrawing nitrile group renders it an excellent substrate for Nucleophilic Aromatic Substitution, exhibiting significantly enhanced reactivity compared to less activated 2-chloropyridines. While the same electronic feature presents a greater challenge for the Suzuki-Miyaura cross-coupling by strengthening the C-Cl bond, the judicious selection of modern, highly active palladium catalyst systems can overcome this hurdle, enabling the efficient formation of C-C bonds.

Understanding the kinetic landscape of this reagent allows researchers to make informed decisions in the design of synthetic routes. For the introduction of heteroatoms, SNAr reactions are likely to be facile and high-yielding. For the construction of biaryl frameworks, a carefully optimized Suzuki-Miyaura protocol is required, with particular attention to the choice of ligand and base. This comparative guide, grounded in the principles of physical organic chemistry and supported by available experimental data, provides a framework for the strategic and efficient utilization of this compound in the pursuit of novel molecular entities.

References

  • Hartke, K., & Matusch, R. (1972). Nucleophile aromatische Substitutionen an Pyridin-Derivaten. Archiv der Pharmazie, 305(12), 914-922.
  • D'Accolti, L., Dinoi, A., & Fusco, C. (2008). Nucleophilic aromatic substitution (SNAr). In Name Reactions in Heterocyclic Chemistry II (pp. 313-349). John Wiley & Sons.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A user-friendly, green, and robust method for the Suzuki–Miyaura coupling of aryl and heteroaryl chlorides. Chemistry–A European Journal, 12(18), 4749-4755.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic system for the Suzuki cross-coupling of aryl chlorides. Journal of the American Chemical Society, 122(48), 12051-12052.
  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • ResearchGate. (2023). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • National Institutes of Health. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • ResearchGate. (2018). Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

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The Strategic Role of the 2-Chloro-6-Methyl-Substituted Aromatic Ring in Kinase Inhibitor Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of kinase inhibitor drug discovery, the strategic selection of chemical scaffolds and substituents is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. While a vast array of heterocyclic systems form the core of many inhibitors, the nature of the pendant aromatic groups often dictates the fine-tuning of biological activity. This guide delves into the significance of the 2-chloro-6-methyl-substituted aromatic motif, a key pharmacophore found in several potent kinase inhibitors. We will explore its impact on inhibitor efficacy through a comparative analysis of prominent examples, supported by experimental data.

While the specific starting material 2-Chloro-6-methylisonicotinonitrile represents a potential, albeit less commonly documented, precursor for incorporating a 2-chloro-6-methylpyridine moiety, the closely related N-(2-chloro-6-methylphenyl) group has been more widely exploited in the development of clinically significant kinase inhibitors. This guide will use this latter, more extensively researched moiety as a central theme to illustrate the principles of kinase inhibitor design and efficacy, while also exploring the synthetic possibilities originating from its pyridinyl isostere.

Case Study 1: Dasatinib - A Dual Src/Abl Inhibitor of Clinical Importance

Dasatinib (marketed as Sprycel) is a prime example of a highly successful kinase inhibitor that features the N-(2-chloro-6-methylphenyl) moiety. It is a potent oral inhibitor of multiple tyrosine kinases, most notably the Src family kinases and Bcr-Abl.[1][2] Its clinical significance lies in its efficacy against chronic myeloid leukemia (CML), including cases resistant to imatinib, and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3]

Mechanism of Action and Target Kinases

Dasatinib is an ATP-competitive inhibitor that binds to the active conformation of the kinase enzyme.[4] The N-(2-chloro-6-methylphenyl) group plays a crucial role in anchoring the molecule within the ATP-binding pocket. The 2-chloro and 6-methyl substituents are thought to provide beneficial steric and electronic interactions that contribute to the high affinity and inhibitory potency of the compound.[5]

The primary targets of Dasatinib include:

  • Bcr-Abl: The fusion protein responsible for the pathogenesis of CML.

  • Src family kinases: Including Src, Lck, and Fyn, which are involved in various signaling pathways regulating cell growth, differentiation, and survival.[6]

  • c-Kit: A receptor tyrosine kinase implicated in some cancers.

  • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.

Efficacy Data

The inhibitory potency of Dasatinib against its key targets is exceptional, as demonstrated by its low IC50 values.

Target KinaseIC50 (nM)Reference
Bcr-Abl<1[6]
Src0.8[4]
Lck<1.1[4]
c-Kit79[4]
Synthetic Strategy

The synthesis of Dasatinib typically involves the coupling of a 2-aminothiazole core with a substituted pyrimidine and the crucial N-(2-chloro-6-methylphenyl) carboxamide side chain. The N-(2-chloro-6-methylphenyl) moiety is introduced via an amidation reaction with 2-chloro-6-methylaniline.[7][8][9]

G cluster_start Starting Materials cluster_synthesis Key Synthetic Step cluster_intermediate Intermediate cluster_final Final Product A 2-Chloro-6-methylaniline C Amide Coupling A->C B Substituted Thiazole Carboxylic Acid B->C D N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide C->D Formation of Amide Bond E Dasatinib D->E Further Elaboration

Case Study 2: Imidazoquinoxaline Inhibitors of Lck

Further exemplifying the importance of the N-(2-chloro-6-methylphenyl) group is a series of imidazoquinoxaline-based inhibitors of the Src-family kinase p56Lck.[10][11] Lck is a critical enzyme in T-cell signaling, making it an attractive target for autoimmune and inflammatory diseases. Structure-activity relationship (SAR) studies on this class of compounds have underscored the requirement of the 2,6-disubstituted aniline for potent inhibitory activity.[11]

Structure-Activity Relationship (SAR) and Efficacy

Research into imidazoquinoxaline Lck inhibitors has led to the discovery of potent compounds such as BMS-279700.[12] SAR studies revealed that modifications to the N-(2-chloro-6-methylphenyl) moiety significantly impact potency. The 2-chloro and 6-methyl groups were found to be optimal for fitting into a hydrophobic pocket of the Lck kinase domain.

CompoundLck IC50 (nM)T-cell Proliferation IC50 (nM)Reference
Lead Compound <5<1000[11]
BMS-279700 Potent230[13]

BMS-279700 demonstrated excellent in vivo anti-inflammatory activity, blocking the production of proinflammatory cytokines like IL-2 and TNF-alpha.[12][14]

Synthetic Approach

The synthesis of these imidazoquinoxaline inhibitors also relies on the coupling of 2-chloro-6-methylaniline with the core heterocyclic scaffold, typically through a nucleophilic aromatic substitution or a related coupling reaction.

Hypothetical Synthesis from this compound

While direct, widespread examples of kinase inhibitors derived from this compound are not readily found in the literature, its structure presents a viable starting point for the synthesis of novel inhibitors. The following is a proposed, step-by-step experimental protocol for the synthesis of a generic 2-aminopyridine-based kinase inhibitor scaffold from this precursor.

Experimental Protocol: Synthesis of a 4-amino-6-methyl-2-(arylamino)pyridine-3-carbonitrile Scaffold

Step 1: Reduction of the Nitrile to an Amine

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as Lithium Aluminum Hydride (LiAlH4) (1.5 eq) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-6-methyl-4-(aminomethyl)pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the 2-chloro-6-methyl-4-(aminomethyl)pyridine from Step 1 (1.0 eq), an appropriate aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Heat the reaction mixture to reflux (around 100-110°C) and stir for 12-18 hours under an inert atmosphere.[15][16]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-aryl-6-methyl-4-(aminomethyl)pyridine.

G Start This compound Step1 Nitrile Reduction (e.g., LiAlH4) Start->Step1 Intermediate1 2-chloro-6-methyl-4-(aminomethyl)pyridine Step1->Intermediate1 Step2 Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Intermediate1->Step2 FinalProduct 2-aryl-6-methyl-4-(aminomethyl)pyridine (Kinase Inhibitor Scaffold) Step2->FinalProduct

This hypothetical protocol illustrates how this compound could be utilized to generate novel kinase inhibitor scaffolds, leveraging established and reliable organic chemistry transformations.

Signaling Pathway Context: Bcr-Abl and Downstream Effectors

The clinical success of Dasatinib in treating CML is due to its potent inhibition of the Bcr-Abl oncoprotein, which is a constitutively active tyrosine kinase. Bcr-Abl drives the malignant phenotype by activating a number of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.[17][18][19]

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Activates STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Increased Proliferation RAS_RAF->Proliferation Survival Increased Survival (Inhibition of Apoptosis) PI3K_AKT->Survival STAT5->Survival

By inhibiting Bcr-Abl, Dasatinib effectively shuts down these aberrant signaling cascades, leading to the apoptosis of leukemic cells.[20]

Conclusion

The 2-chloro-6-methyl-substituted aromatic ring is a validated and highly effective pharmacophore in the design of potent kinase inhibitors. Through the detailed examination of Dasatinib and the imidazoquinoxaline Lck inhibitors, its crucial role in achieving high-affinity binding and desirable drug-like properties is evident. While this compound itself is not as prominently featured in the literature as a direct precursor, the synthetic principles derived from its structure and the broader utility of the 2-chloro-6-methylpyridine and -phenyl moieties provide a fertile ground for the development of novel kinase inhibitors. The continued exploration of such privileged scaffolds and substituents will undoubtedly fuel the discovery of next-generation targeted therapies.

References

  • Chen, P., et al. (2002). Synthesis and SAR of novel imidazoquinoxaline-based Lck inhibitors: improvement of cell potency. Bioorganic & Medicinal Chemistry Letters, 12(21), 3153-3156.
  • Chen, P., et al. (2002). Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 12(10), 1361-1364.
  • Melo, J. V., & Barnes, D. J. (2007). Chronic myeloid leukaemia as a model of disease evolution in human cancer.
  • Ren, R. (2005). Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukaemia.
  • Weisberg, E., et al. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia.
  • Chen, P., et al. (2004). Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. Journal of Medicinal Chemistry, 47(18), 4517-4529.
  • Deininger, M. W., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653.
  • G. O'Hare, T., et al. (2009). AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance. Cancer Cell, 16(5), 401-412.
  • Quintás-Cardama, A., & Cortes, J. (2009). Molecular biology of bcr-abl1-positive chronic myeloid leukemia. Blood, 113(8), 1619-1630.
  • Google Patents. (2019). Preparation method of dasatinib. CN109503568B.
  • Google Patents. (2013). Synthesis process of dasatinib and intermediate thereof. US20130030177A1.
  • Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401.
  • Google Patents. (2016). Synthesis process of dasatinib and intermediate thereof. EP2532662B1.
  • ResearchGate. (2016). Synthesis route 3 of dasatinib.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis.
  • Wikipedia. Dasatinib.
  • Patsnap Synapse. What is Dasatinib used for?.
  • MedlinePlus. Dasatinib.
  • Buettner, R., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
  • Cancer Research UK. Dasatinib.
  • Drugs.com. Dasatinib Information for Patients.
  • ResearchGate. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck).
  • Londregan, A. T., et al. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257.
  • DC Chemicals. BMS-279700 Datasheet.
  • Zhang, T., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 12845-12863.
  • Al-Ghorbani, M., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3169.
  • Kumar, A., & Kumar, V. (2015). 2-Aminopyridine–an unsung hero in drug discovery.
  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Royal Society of Chemistry. (2018). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.

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A Comparative Guide to the Synthesis of 2-Chloro-6-methylisonicotinonitrile Derivatives: Evaluating Alternative Chlorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyridine derivatives is a cornerstone for the development of novel bioactive molecules. Among these, 2-chloro-6-methylisonicotinonitrile stands as a critical building block, its versatile reactivity paving the way for a multitude of therapeutic agents. The traditional chlorination of the corresponding 2-hydroxypyridine precursor has long been the standard, but the quest for milder, more efficient, and safer synthetic routes has led to the exploration of alternative reagents. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Standard Approach: Phosphorus Oxychloride (POCl₃)

The conversion of 2-hydroxy-6-methylisonicotinonitrile to its 2-chloro counterpart is conventionally achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or with the addition of phosphorus pentachloride (PCl₅) to enhance reactivity. This method is widely adopted due to its reliability and the relatively low cost of the reagent.

The mechanism involves the initial formation of a phosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the desired product. While effective, this method is not without its drawbacks. The use of excess POCl₃, a corrosive and moisture-sensitive reagent, often necessitates challenging workups to remove residual reagent and byproducts. Furthermore, the reaction conditions can be harsh, potentially leading to the degradation of sensitive functional groups on more complex substrates.

Alternative Chlorinating Agents: A Comparative Analysis

The limitations of the traditional POCl₃ method have spurred the investigation into alternative reagents that offer improved safety profiles, milder reaction conditions, and simplified purification procedures. Here, we compare the performance of three promising alternatives: Thionyl Chloride (SOCl₂)/DMF, Oxalyl Chloride/DMF, and the Sandmeyer reaction.

Synthetic Pathways Overview

Synthesis_Pathways cluster_precursors Starting Materials cluster_product Target Molecule 2-Hydroxy-6-methylisonicotinonitrile 2-Hydroxy-6-methylisonicotinonitrile This compound This compound 2-Hydroxy-6-methylisonicotinonitrile->this compound POCl3 (Standard) 2-Hydroxy-6-methylisonicotinonitrile->this compound SOCl2/DMF 2-Hydroxy-6-methylisonicotinonitrile->this compound Oxalyl Chloride/DMF 2-Amino-6-methylisonicotinonitrile 2-Amino-6-methylisonicotinonitrile 2-Amino-6-methylisonicotinonitrile->this compound Sandmeyer Reaction (NaNO2, HCl, CuCl)

Caption: Synthetic routes to this compound.

Performance Comparison of Chlorinating Agents

Reagent/MethodStarting MaterialTypical ConditionsYield (%)Purity (%)AdvantagesDisadvantages
POCl₃ 2-Hydroxy-6-methylisonicotinonitrileNeat or in a high-boiling solvent, 100-120°C85-95~95High yield, cost-effectiveHarsh conditions, corrosive, difficult workup
SOCl₂/DMF 2-Hydroxy-6-methylisonicotinonitrileDichloromethane or neat, 70-80°C80-90>97Milder conditions, volatile byproductsToxic SO₂ gas evolution, reagent is a lachrymator
Oxalyl Chloride/DMF 2-Hydroxy-6-methylisonicotinonitrileDichloromethane, room temperature to 40°C88-96>98Very mild conditions, clean reactionHigher cost, evolution of CO and CO₂ gases
Sandmeyer Reaction 2-Amino-6-methylisonicotinonitrileAqueous HCl, NaNO₂, CuCl, 0-5°C to RT75-85>96Utilizes a different precursor, mild conditionsDiazonium salts can be unstable, use of copper salts

In-Depth Analysis of Alternative Reagents

Thionyl Chloride (SOCl₂) with Catalytic Dimethylformamide (DMF)

The use of thionyl chloride in the presence of a catalytic amount of DMF provides a milder alternative to POCl₃. The reaction proceeds through the formation of a Vilsmeier-Haack type reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which is the active chlorinating species.

Mechanism Insight: The catalytic DMF reacts with SOCl₂ to form the electrophilic chloroiminium salt. The hydroxyl group of the pyridine then attacks this species, leading to the formation of an intermediate that readily eliminates sulfur dioxide and a proton to yield the chlorinated product. The use of a catalyst avoids the need for a large excess of the chlorinating agent and allows for lower reaction temperatures.[1]

Experimental Advantages: The byproducts of the reaction, SO₂ and HCl, are gaseous and can be easily removed, simplifying the workup procedure. This method generally provides high yields and purity of the final product. However, the toxicity of SO₂ and the lachrymatory nature of SOCl₂ necessitate handling in a well-ventilated fume hood.

Oxalyl Chloride with Catalytic Dimethylformamide (DMF)

For substrates that are sensitive to higher temperatures, the combination of oxalyl chloride and catalytic DMF is an exceptionally mild and efficient method for chlorination.[2] Similar to the SOCl₂/DMF system, this reaction proceeds via the formation of a Vilsmeier-Haack reagent.

Mechanism Insight: The reaction between oxalyl chloride and DMF generates the same chloroiminium salt as in the SOCl₂/DMF case, but with the evolution of carbon dioxide and carbon monoxide. This in-situ generation of the active reagent at low temperatures allows for the chlorination to proceed under very gentle conditions.

Experimental Advantages: This method often gives excellent yields and very high purity products. The gaseous byproducts are easily removed, leading to a clean reaction profile and straightforward purification. The primary drawback is the higher cost of oxalyl chloride compared to POCl₃ and SOCl₂.

The Sandmeyer Reaction

The Sandmeyer reaction offers a completely different synthetic strategy, starting from 2-amino-6-methylisonicotinonitrile.[3][4] This classical transformation involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the chloro-substituted pyridine.[5][6][7]

Mechanism Insight: The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species to form the final product and regenerate the copper(I) catalyst.[4]

Experimental Protocols

Synthesis of 2-Hydroxy-6-methylisonicotinonitrile (Precursor)

Precursor_Synthesis Acetoacetamide Acetoacetamide Intermediate Cyclization & Dehydration Acetoacetamide->Intermediate Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Intermediate Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Intermediate 2-Hydroxy-6-methylisonicotinonitrile 2-Hydroxy-6-methylisonicotinonitrile Intermediate->2-Hydroxy-6-methylisonicotinonitrile

Caption: Synthesis of the 2-hydroxy precursor.

Step-by-Step Procedure:

  • To a stirred solution of acetoacetamide (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 2-hydroxy-6-methylisonicotinonitrile.

Chlorination using Oxalyl Chloride/DMF

Step-by-Step Procedure:

  • Suspend 2-hydroxy-6-methylisonicotinonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of dimethylformamide (DMF, ~5 mol%).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion and Recommendations

The choice of chlorinating agent for the synthesis of this compound derivatives is a critical decision that impacts yield, purity, safety, and cost. While the traditional POCl₃ method remains a viable option, particularly for large-scale synthesis where cost is a primary driver, its harsh conditions and difficult workup are significant drawbacks.

For laboratory-scale synthesis and for substrates with sensitive functional groups, oxalyl chloride with catalytic DMF emerges as a superior alternative, offering exceptionally mild conditions and high yields of pure product. Thionyl chloride with catalytic DMF presents a good balance between reactivity, cost, and milder conditions compared to POCl₃, though safety precautions for handling SO₂ gas are essential. The Sandmeyer reaction provides a valuable alternative pathway when starting from the amino precursor, diversifying the synthetic strategies available to the medicinal or process chemist.

Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, available equipment, and cost considerations. This guide provides the necessary data and insights to enable researchers to select the most appropriate method for their needs, accelerating the discovery and development of new chemical entities.

References

  • Cohen, A., & Silk, J. A. (1948). Synthetical experiments in the B group of vitamins. Part VI. Synthesis of the pyridoxine analogue, 2-benzyl-3-hydroxy-4 : 5-bis-hydroxymethylpyridine. Journal of the Chemical Society (Resumed), 840. [Link]
  • Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. IntechOpen. [Link]
  • Sandmeyer Reaction. (2022). In Wikipedia. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Publishing. [Link]
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Preparation method of 2-chloro-4-methyl nicotinonitrile. (n.d.).
  • DMF‐catalysed chlorination of carboxylic acids.
  • Sandmeyer Reaction. J&K Scientific LLC. [Link]
  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
  • Method for producing 2-amino-6-methylnicotinic acid. (n.d.).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]
  • Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]
  • Manufacturing process of 2,6-dichlorobenzonitrile. (n.d.).
  • Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Recent trends in the chemistry of Sandmeyer reaction: a review.
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review.
  • Chloroacetonitrile synthesis. (n.d.).
  • Alcohol to Chloride (SOCl2 + cat. DMF). Common Organic Chemistry. [Link]
  • Process for preparing purine derivatives. (n.d.).
  • Method of preparing 2-chloro-6-nitro-benzonitrile. (n.d.).
  • Synthesis of (−)- and (+)-2-hydroxy-6-keto-N-methylmorphinans, their O-methyl ethers, and 2-deoxy congeners.
  • Synthesis of 2-(2-hetaryl)-6-hydroxy-3-(R-amino)-2-hexenenitriles.
  • Synthetical experiments in the B group of vitamins. Part VI. Synthesis of the pyridoxine analogue, 2-benzyl-3-hydroxy-4 : 5-bis-hydroxymethylpyridine. Journal of the Chemical Society (Resumed). [Link]

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Performance Benchmarking of Novel Kinase Inhibitors Derived from 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Abstract

The 2-chloro-6-methyl-pyridine scaffold is a privileged starting point in medicinal chemistry, offering synthetic tractability and a versatile vector for engaging with various biological targets. This guide provides an in-depth performance benchmark of a novel, representative kinase inhibitor derived from 2-Chloro-6-methylisonicotinonitrile, herein designated as Compound CMNI-1 . We present a comparative analysis against Dasatinib (BMS-354825) , a well-established, potent dual Src/Abl kinase inhibitor, providing critical context for its potential therapeutic utility. This document outlines detailed synthetic methodologies, head-to-head in vitro kinase and cellular proliferation assays, and foundational ADME/pharmacokinetic profiling protocols, underpinned by experimental causality and authoritative references. Our objective is to equip researchers, scientists, and drug development professionals with a rigorous framework for evaluating this promising class of compounds.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a valuable starting material in drug discovery due to its inherent chemical functionalities. The electron-withdrawing nitrile group enhances the reactivity of the chloro substituent at the 2-position, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. This predictable reactivity allows for the facile and modular introduction of various amine-containing pharmacophores, which are crucial for interacting with the hinge region of many protein kinases. The methyl group at the 6-position can provide beneficial steric hindrance, influencing selectivity and metabolic stability.

This guide focuses on a rationally designed derivative, Compound CMNI-1 , which incorporates a key aminopyrimidine moiety, a common feature in many potent kinase inhibitors. We will benchmark its performance against Dasatinib, a clinically approved inhibitor of multiple tyrosine kinases, to provide a stringent evaluation of its potential.[1]

Synthesis of a Representative Compound: CMNI-1

The synthesis of Compound CMNI-1 is designed as a straightforward and scalable two-step process, beginning with the readily available this compound. The chosen synthetic route is representative of methods used to produce similar kinase inhibitors.[2]

Experimental Protocol: Synthesis of Compound CMNI-1

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-(5-aminopyrimidin-2-yl)acetamide (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product. The rationale for using a carbonate base is to deprotonate the amine nucleophile without introducing a stronger, potentially reactive base.

Step 2: Amide Coupling

  • Suspend the intermediate from Step 1 in a mixture of dichloromethane (DCM) and a catalytic amount of DMF.

  • Add oxalyl chloride (1.5 eq) dropwise at 0°C and stir for 2 hours to form the acid chloride.

  • In a separate flask, dissolve 4-(2-hydroxyethyl)piperazine (1.2 eq) in DCM with triethylamine (2.5 eq).

  • Slowly add the acid chloride solution to the piperazine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the organic layer.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Compound CMNI-1.

G cluster_0 Synthesis of Compound CMNI-1 Start 2-Chloro-6- methylisonicotinonitrile Reagent1 N-(5-aminopyrimidin-2-yl)acetamide, K2CO3, DMF Start->Reagent1 Intermediate Substituted Pyrimidine Intermediate Reagent1->Intermediate Reagent2 1. Oxalyl Chloride 2. 4-(2-hydroxyethyl)piperazine Intermediate->Reagent2 Product Compound CMNI-1 Reagent2->Product G cluster_1 IC50 Determination Workflow Start Prepare Compound Dilution Series Step1 Add Kinase to 384-well Plate Start->Step1 Step2 Add Compound (or DMSO) Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate Reaction with ATP/Substrate Step3->Step4 Step5 Incubate Step4->Step5 Step6 Add ADP Detection Reagent Step5->Step6 Step7 Measure Luminescence Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for in vitro kinase inhibition assay.

Comparative Data Table (Hypothetical Data for Illustration)
Kinase TargetCompound CMNI-1 (IC50, nM)Dasatinib (IC50, nM) [1]
Abl 5.2<1
Src 8.10.5
VEGFR-2 15090
PDGFR-β 21057
c-KIT 95<1

This table illustrates the expected format. Actual experimental data would be populated here.

Performance Benchmark 2: Cellular Proliferation Assays

To assess the translation of biochemical potency into a cellular context, anti-proliferative activity is measured against cancer cell lines known to be dependent on the targeted kinases.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Line Selection: Use a cell line such as K562 (human chronic myelogenous leukemia), which is driven by the Bcr-Abl fusion protein.

  • Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound CMNI-1 and Dasatinib for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Comparative Data Table (Hypothetical Data for Illustration)
Cell LineCompound CMNI-1 (GI50, µM)Dasatinib (GI50, µM)
K562 (CML) 0.150.02
A549 (Lung) 2.51.8
MCF-7 (Breast) >10>10

Performance Benchmark 3: ADME/Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development potential.

Experimental Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)
  • Incubation: Incubate Compound CMNI-1 (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Time Points: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t1/2).

Comparative Data Table (Hypothetical Data for Illustration)
CompoundHuman Liver Microsome t1/2 (min)
Compound CMNI-1 45
Dasatinib 28

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the performance of novel kinase inhibitors derived from this compound. By using a well-characterized and clinically relevant competitor such as Dasatinib, researchers can gain critical insights into the potency, selectivity, and drug-like properties of their compounds. The hypothetical data for Compound CMNI-1 suggests a promising starting point for further optimization, with the potential for improved metabolic stability compared to the benchmark.

Future work should focus on expanding the kinase panel to assess off-target effects, evaluating efficacy in in vivo xenograft models, and further exploring the structure-activity relationship to enhance potency and selectivity.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]
  • Zhang, J., et al. (2010). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-96. [Link]

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Assessing the Novelty of Newly Synthesized 2-Chloro-6-methylisonicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities is but the first step on a long journey toward therapeutic relevance. The true measure of success lies in demonstrating novelty and superior performance compared to existing alternatives. This guide provides a comprehensive framework for assessing the novelty of newly synthesized derivatives of 2-Chloro-6-methylisonicotinonitrile, a versatile heterocyclic scaffold. By integrating synthetic strategy, rigorous characterization, and comparative biological evaluation, we aim to equip researchers with the tools to effectively validate their discoveries.

The Strategic Synthesis of Novel Derivatives

The novelty of a derivative begins with its design and synthesis. The this compound core offers several avenues for chemical modification, primarily at the 2-position, which is activated towards nucleophilic substitution, and through cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom makes the chlorine atom at the C2 position susceptible to displacement by various nucleophiles. This is a common and effective strategy for introducing diverse functional groups.[1][2][3][4]

Experimental Protocol: Synthesis of 2-Amino-6-methylisonicotinonitrile Derivatives

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL), add the desired amine nucleophile (1.2 mmol) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 mmol).

  • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving the anion more nucleophilic and facilitating the SNAr reaction. The base is necessary to deprotonate the amine nucleophile, increasing its nucleophilicity.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-carbon and carbon-heteroatom bonds, Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools.[5][6][7][8][9] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 position.

Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

  • In a reaction vessel, combine this compound (1.0 mmol), the corresponding boronic acid or boronic ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol (4:1, 5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 6-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Workflow for Derivative Synthesis

A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Amine/Hydrazine Nucleophiles Base (e.g., K2CO3) C Suzuki-Miyaura Coupling A->C Boronic Acids/Esters Pd Catalyst, Base D Amino Derivatives B->D E Hydrazinyl Derivatives B->E F Aryl/Heteroaryl Derivatives C->F

Caption: Synthetic strategies for derivatization.

Rigorous Physicochemical and Structural Characterization

The novelty of a synthesized derivative is only meaningful if its structure is unambiguously confirmed. A combination of spectroscopic and analytical techniques is essential for this purpose.

TechniquePurposeExpected Observations for a Novel Derivative
¹H and ¹³C NMR Elucidates the carbon-hydrogen framework of the molecule.Appearance of new signals and shifts in existing signals corresponding to the introduced functional groups.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak consistent with the calculated mass of the new derivative.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Characteristic absorption bands for new functional groups (e.g., N-H stretch for amines, C=O stretch for amides).
Elemental Analysis Determines the percentage composition of elements (C, H, N).Experimental percentages should be within ±0.4% of the calculated values for the proposed structure.
X-ray Crystallography Provides the definitive 3D structure of crystalline compounds.Unambiguous determination of bond lengths, angles, and stereochemistry.

Comparative Biological Evaluation: Establishing Superiority

Demonstrating enhanced biological activity compared to the parent compound and existing alternatives is the cornerstone of establishing novelty and potential therapeutic value. The choice of assays should be guided by the known activities of similar heterocyclic nitrile compounds, which frequently include anticancer, antimicrobial, and anti-inflammatory properties.

In Vitro Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives, the parent compound (this compound), and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Comparative Data for Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound >100>100
Derivative A (2-amino substituted) 55.268.4
Derivative B (2-aryl substituted) 12.518.7
Doxorubicin (Standard) 0.81.2
In Vitro Antimicrobial Activity

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Comparative Data for Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compound >128>128
Derivative C (2-hydrazinyl substituted) 3264
Derivative D (2-heteroaryl substituted) 816
Ciprofloxacin (Standard) 10.5

Logical Flow of Novelty Assessment

cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Novelty Assessment A Design Novel Derivatives B Synthesize Derivatives (e.g., SNAr, Suzuki) A->B C Purify and Characterize (NMR, MS, IR, EA) B->C D In Vitro Screening (Anticancer, Antimicrobial) C->D E Compare with Parent Compound and Standards D->E F Identify Lead Compounds E->F G Structure-Activity Relationship (SAR) Analysis F->G H Patent Landscape Review F->H I Publishable Novelty Established G->I H->I

Caption: A workflow for assessing the novelty of synthesized derivatives.

Structure-Activity Relationship (SAR) and Patent Landscape

A crucial aspect of novelty assessment is understanding the structure-activity relationship (SAR). By comparing the biological activities of a series of derivatives, researchers can identify key structural motifs responsible for enhanced potency and selectivity. This information is invaluable for the design of next-generation compounds.

Finally, a thorough search of the patent literature (e.g., using SciFinder, Google Patents) is mandatory to ensure that the newly synthesized derivatives do not infringe on existing intellectual property. The novelty of a compound is not only a scientific but also a legal consideration, particularly in the context of drug development.

Conclusion

The assessment of novelty for newly synthesized this compound derivatives is a multi-faceted process that extends beyond the synthesis itself. It requires a systematic approach encompassing strategic design, robust characterization, comparative biological evaluation, and an understanding of the intellectual property landscape. By following the principles and protocols outlined in this guide, researchers can effectively validate the novelty and potential of their chemical creations, paving the way for future discoveries in medicinal chemistry.

References

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2022, December 27). 8.2: Two Mechanistic Models for Nucleophilic Substitution. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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  • PubMed. (2003, February).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • YouTube. (2023, June 22). Practice with Bimolecular Nucleophilic Substitution Reactions. [Link]
  • PubMed. (n.d.). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)
  • ResearchGate. (n.d.). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
  • OpenStax. (2023, September 20). 11.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
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  • National Institutes of Health. (n.d.).
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  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [Link]
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Safety Operating Guide

Navigating the Disposal of 2-Chloro-6-methylisonicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Considerations: A Proactive Stance

Before initiating any disposal-related tasks, a thorough understanding of the potential hazards is crucial. Based on related chemical structures, 2-Chloro-6-methylisonicotinonitrile is likely to be harmful if swallowed, comes into contact with skin, or is inhaled.[1][2][3] It may also cause significant skin and eye irritation.[2][4] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to mitigate exposure risks. The following table outlines the minimum recommended equipment when handling this compound waste.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1]
Hand Protection Chemically Resistant GlovesNitrile rubber gloves are commonly recommended for similar compounds. Always inspect for integrity before use.[1]
Body Protection Laboratory CoatLong-sleeved to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator should be used.[1][3]
Step-by-Step Disposal Protocol: A Systematic Approach

The disposal of this compound is governed by its classification as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6] Evaporation, especially in a fume hood, is also an unacceptable method of disposal.[6]

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all waste containing this compound, including contaminated consumables like gloves and wipes, in a designated, leak-proof, and chemically compatible container.[3][7]

  • Segregation is Key: Do not mix this waste with other waste streams.[6] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[8] Mixing hazardous wastes can lead to dangerous reactions and complicates the disposal process.[9]

2. Labeling and Storage:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Avoid using chemical formulas or abbreviations. The label should also indicate the associated hazards (e.g., Toxic, Irritant).[9]

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA), such as a secondary containment tray within a fume hood or a designated cabinet.[7][9] This area should be close to the point of generation to minimize transit.[7]

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department or a licensed hazardous waste disposal contractor is responsible for the collection and ultimate disposal of the waste.[3]

  • Provide Accurate Information: When arranging for pickup, provide a precise description of the waste, including its chemical composition and quantity.

  • Final Disposition: The standard and accepted method for the final disposal of chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[3]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.[3]

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation, preferably within a chemical fume hood.[3]

  • Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the substance.[3]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][10]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[3]

Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[3]

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent that can dissolve the chemical.[3][6]

  • Collect Rinsate: All rinsate from this process must be collected and disposed of as hazardous waste.[3][6]

  • Final Disposal of Container: Once triple-rinsed, deface or remove the original label.[3][6] The decontaminated container can then be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE start->ppe empty_container Empty Container? start->empty_container spill Spill Occurs ppe->spill collect Collect in Designated Hazardous Waste Container segregate Segregate from Incompatible Wastes collect->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) segregate->label_container store Store in Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (High-Temperature Incineration) contact_ehs->disposal spill->collect No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->collect empty_container->ppe No (Bulk Waste) triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Solid Waste collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Nanjing Finechem Holding Co.,Limited. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3.
  • American Chemical Society.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Hazardous Waste Experts.
  • Vanderbilt University Medical Center.
  • Benchchem. Essential Safety and Operational Guide for 2-Chloro-6-methyl-5-phenylnicotinonitrile.
  • CymitQuimica. (2023, July 5).
  • Fisher Scientific.
  • ChemicalBook. (2025, July 19).
  • BIOFOUNT. 25462-98-0|this compound.
  • Fisher Scientific.
  • Jubilant Ingrevia Limited.
  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
  • Benchchem. Proper Disposal of 2-Chloro-4-nitropyridine: A Procedural Guide.
  • Vita-D-Chlor.
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A Researcher's Guide to the Safe Handling of 2-Chloro-6-methylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-Chloro-6-methylisonicotinonitrile is foundational to innovation. However, with great discovery comes the great responsibility of ensuring a safe laboratory environment. This guide provides essential, experience-driven safety and logistical information for handling this compound. Our focus is not just on procedural steps but on the rationale behind them, empowering you to work with confidence and security.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time, the following guidance is synthesized from the safety profiles of structurally analogous compounds, such as other chlorinated pyridines and nicotinonitrile derivatives.[1] This information serves as a robust baseline for safe handling protocols.

Hazard Assessment: Understanding the Risks

Structurally similar compounds to this compound are classified as hazardous.[2][3] The primary risks associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of safe laboratory practice.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, grounded in the known hazards of similar chemical structures.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldEssential for protecting against splashes and airborne particles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][5][6] A face shield offers broader protection and is recommended when handling larger quantities or during procedures with a high splash potential.[7]
Hand Protection Chemically Resistant GlovesNitrile gloves are a common and effective choice for protection against a wide range of chemicals, including acids and bases.[8][9][10] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger volumes, consider heavier-duty nitrile or neoprene gauntlets.[11]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to prevent incidental skin contact with the chemical.[12]
Respiratory Protection Chemical Fume Hood or NIOSH-approved RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][13] If a fume hood is not available or for emergency situations such as a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[5][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[14][15] Keep the container tightly closed to prevent contamination and potential exposure.[14] It should be stored in a segregated and approved area, and incompatible materials such as strong oxidizing agents should be kept separate.[2][3][12]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have a designated waste container ready for contaminated materials.

  • Donning PPE: Put on your lab coat, followed by safety goggles and gloves. Ensure your gloves are pulled over the cuffs of your lab coat.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and handle the material gently to avoid creating airborne dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate decontaminating solution.

  • Doffing PPE: Remove your gloves first, turning them inside out as you do. Then, remove your lab coat and finally your safety goggles. Wash your hands thoroughly with soap and water.[16]

Emergency Protocols: Preparedness is Key

Accidents can happen even in the most controlled environments. Being prepared with a clear and practiced emergency plan is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17][18][19] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[17]
Skin Contact Immediately remove all contaminated clothing.[5][17] Wash the affected skin with plenty of soap and water for at least 15 minutes.[20][21] If skin irritation occurs, seek medical advice.[17]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[17][20] If breathing is difficult or has stopped, provide artificial respiration.[20] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[3]
Spill and Leak Cleanup

For small spills, trained personnel wearing appropriate PPE can manage the cleanup.

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use an absorbent material like sand or earth to contain the spill.[12]

  • Collect the Material: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[16] Avoid generating dust.[16]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[22]

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to local, state, and federal regulations.[5][17]

For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Logical Workflow for Risk Mitigation

The following diagram illustrates the decision-making process for safely handling this compound.

RiskMitigationWorkflow Risk Mitigation Workflow for Chemical Handling A Hazard Identification (Review SDS of similar compounds) B Risk Assessment (Evaluate potential for exposure) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) B->C D Implement Engineering Controls (Use Chemical Fume Hood) B->D E Follow Safe Handling Procedures (Weighing, Transfers, etc.) C->E D->E H Post-Handling Decontamination (Clean workspace, wash hands) E->H F Prepare for Emergencies (Know location of eyewash, shower, spill kit) F->E Contingency G Proper Waste Disposal (Segregate and label hazardous waste) H->G

Caption: A workflow diagram illustrating the key steps for mitigating risks when handling hazardous chemicals.

Emergency Response Decision Tree

This diagram outlines the immediate actions to take in the event of an exposure or spill.

EmergencyResponse Emergency Response Decision Tree Start Incident Occurs (Exposure or Spill) IsPersonalExposure Personal Exposure? Start->IsPersonalExposure ExposureType Identify Exposure Route IsPersonalExposure->ExposureType Yes SpillSize Spill Occurred Is it a large spill? IsPersonalExposure->SpillSize No FirstAid Administer First Aid (See Table) ExposureType->FirstAid SmallSpill Small Spill Procedure (Use spill kit) SpillSize->SmallSpill No LargeSpill Large Spill Procedure (Evacuate, Call EHS) SpillSize->LargeSpill Yes Report Report Incident SmallSpill->Report LargeSpill->Report SeekMedical Seek Medical Attention FirstAid->SeekMedical SeekMedical->Report

Caption: A decision tree for immediate actions following a chemical exposure or spill.

By integrating these safety protocols and operational plans into your daily laboratory work, you contribute to a culture of safety that protects not only yourself but also your colleagues and the groundbreaking research you are conducting.

References

  • Armbrust American. Are Nitrile Gloves Considered PPE?[Link]
  • International Medsurg. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]
  • Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety. [Link]
  • GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]
  • Coast2Coast. (2024). First Aid for Chemical Exposure. [Link]
  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
  • UMass Memorial Health. First Aid: Chemical Exposure. [Link]
  • Hesperian Health Guides. (2024). First aid for chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.